Dimemorfan phosphate
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
属性
IUPAC Name |
(1S,9S,10S)-4,17-dimethyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene;phosphoric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N.H3O4P/c1-13-6-7-14-12-17-15-5-3-4-8-18(15,16(14)11-13)9-10-19(17)2;1-5(2,3)4/h6-7,11,15,17H,3-5,8-10,12H2,1-2H3;(H3,1,2,3,4)/t15-,17+,18+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODJHDWLIOUGPPA-URVXVIKDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(CC3C4C2(CCCC4)CCN3C)C=C1.OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C[C@H]3[C@@H]4[C@]2(CCCC4)CCN3C)C=C1.OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28NO4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
36304-82-2 (Parent), 36309-01-0 (Parent) | |
| Record name | Dimemorfan phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036304844 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID4048723 | |
| Record name | Dimemorfan phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4048723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36304-84-4 | |
| Record name | Morphinan, 3,17-dimethyl-, (9α,13α,14α)-, phosphate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36304-84-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dimemorfan phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036304844 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dimemorfan phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4048723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (9α,13α,14α)-3,17-dimethylmorphinan dihydrogen phosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.129 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIMEMORFAN PHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S203Y5Y1QP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of Dimemorfan Phosphate
Audience: Researchers, scientists, and drug development professionals.
Abstract
Dimemorfan (B1670651), a morphinan (B1239233) derivative, is a non-narcotic antitussive agent with a distinct pharmacological profile that differentiates it from both opioid-based suppressants and its structural analogue, dextromethorphan (B48470).[1] Its primary mechanism of action is centered on its potent agonism of the sigma-1 (σ1) receptor, a unique intracellular chaperone protein located at the mitochondria-associated endoplasmic reticulum membrane (MAM).[2][3][4][5][6] Unlike dextromethorphan, dimemorfan exhibits very low affinity for the N-methyl-D-aspartate (NMDA) receptor, resulting in a favorable safety profile devoid of dissociative or psychotomimetic side effects.[2][7] Beyond its antitussive effects, which are mediated centrally at the medulla oblongata, dimemorfan demonstrates significant neuroprotective, anti-inflammatory, and anticonvulsant properties.[8][9][10] This whitepaper provides a comprehensive technical overview of dimemorfan phosphate's mechanism of action, detailing its receptor binding profile, downstream signaling pathways, and pharmacokinetics, supported by quantitative data, detailed experimental protocols, and visual diagrams of key pathways.
Core Mechanism of Action: Receptor Binding Profile
Dimemorfan's therapeutic effects are primarily dictated by its specific interactions with central nervous system receptors. It is characterized as a selective and potent sigma-1 (σ1) receptor agonist.[3][4][5] Its binding affinity for various receptors has been quantitatively determined through radioligand binding assays, which highlights its selectivity.
The key distinction in dimemorfan's profile is its significantly lower affinity for the NMDA receptor's phencyclidine (PCP) site compared to dextromethorphan and its metabolite dextrorphan (B195859).[2][7] This accounts for dimemorfan's lack of dissociative and psychotomimetic adverse effects that can limit the clinical utility of other NMDA antagonists.[2][7] Furthermore, its action is independent of the opioid system, as it does not bind strongly to mu-opioid receptors and its antitussive effects are not reversed by opioid antagonists.[1][11]
Data Presentation: Receptor Binding Affinities
The following table summarizes the binding affinities (Ki) of dimemorfan and related compounds for key receptors.
| Compound | Sigma-1 (σ1) Receptor (Ki, nM) | Sigma-2 (σ2) Receptor (Ki, nM) | NMDA (PCP Site) Receptor (Ki, nM) |
| Dimemorfan | 151[2][7][12] | 4,421[2][7] | 16,978 (17 µM)[2][7] |
| Dextromethorphan | 205[7] | >10,000 | 7,000 (7 µM)[7] |
| Dextrorphan | 144[7] | >10,000 | 900 (0.9 µM)[7] |
Downstream Signaling Pathways and Physiological Effects
Dimemorfan's interaction with the σ1 receptor initiates a cascade of downstream signaling events that underpin its diverse therapeutic effects.
Antitussive Effect
The primary clinical application of dimemorfan is the suppression of non-productive cough.[13][14] This effect is mediated by its direct action on the cough center within the medulla oblongata.[1][8][11][15] While the precise downstream pathway from σ1 receptor activation to cough suppression is not fully elucidated, it is understood to be a central mechanism that raises the threshold for the cough reflex.[8][16] This action is achieved without the respiratory depression associated with narcotic antitussives.[11][13] Some evidence also suggests a modulatory role on serotonin (B10506) and norepinephrine (B1679862) pathways, which may contribute to cough suppression.[8][11]
Neuroprotective Effects
Dimemorfan exhibits significant neuroprotective properties, particularly in the context of cerebral ischemia.[9] This effect is directly mediated by its agonism at the σ1 receptor. In animal models of ischemic stroke, dimemorfan treatment reduces infarct size and ameliorates neurological deficits.[9]
The proposed signaling pathway involves the following steps:
-
Sigma-1 Receptor Activation: Dimemorfan binds to and activates σ1 receptors.[9]
-
Modulation of Glutamate (B1630785) Homeostasis: Activated σ1 receptors prevent the excessive accumulation of extracellular glutamate that occurs following a cerebral ischemia/reperfusion event.[9] This effect is reversible by the selective σ1 receptor antagonist BD1047.[9]
-
Inhibition of Downstream Pathologic Events: By reducing glutamate-mediated excitotoxicity, dimemorfan subsequently suppresses multiple damaging cascades, including neuroinflammation (decreased MCP-1, IL-1β), oxidative/nitrosative stress (reduced lipid peroxidation, protein nitrosylation), and apoptosis.[9]
Anti-inflammatory Effects
Dimemorfan has demonstrated potent anti-inflammatory activities in various in vitro and in vivo models, which appear to be mediated through σ1 receptor-independent mechanisms.[17]
-
Inhibition of Reactive Oxygen Species (ROS): Dimemorfan inhibits fMLP- and PMA-induced ROS production in neutrophils in a concentration-dependent manner, with an IC50 value of 7.0 µM for fMLP-induced ROS.[4][17]
-
Modulation of Intracellular Calcium [Ca2+]i: The drug decreases the rise in intracellular calcium induced by the G-protein activator AlF4− and the receptor-mediated activator fMLP, but not by the intracellular calcium mobilizer thapsigargin.[17] This suggests dimemorfan interferes with G-protein-mediated calcium influx.[17]
-
Suppression of Pro-inflammatory Mediators: In microglial cells, dimemorfan inhibits the production of ROS, nitric oxide (NO), and pro-inflammatory cytokines (TNF-α, MCP-1) induced by lipopolysaccharide (LPS).[17] This is achieved by inhibiting NADPH oxidase (NOX) activity and suppressing iNOS expression through interference with the nuclear factor kappa-B (NF-κB) signaling pathway.[17]
Data Presentation: In Vitro Anti-inflammatory Activity
| Parameter | Cell Type | Stimulant | Effect | IC50 / Concentration |
| ROS Production | Neutrophils | fMLP | Inhibition | 7.0 µM[4] |
| ROS Production | Neutrophils | PMA | Inhibition | 5-20 µM[4] |
| ROS & NO Production | Microglia | LPS | Inhibition | 10-20 µM[5] |
| Intracellular Ca2+ | Neutrophils | fMLP, AlF4− | Decrease | Effective at 10-20 µM[17] |
Pharmacokinetics
This compound is well-absorbed following oral administration, with the onset of antitussive action occurring within 30 to 60 minutes and lasting for up to six hours.[8][11] It is metabolized primarily in the liver and its metabolites are excreted via the kidneys.[11] Studies in healthy Chinese volunteers have characterized its pharmacokinetic profile, demonstrating dose-proportional linear kinetics after single-dosing.[18][19]
Data Presentation: Pharmacokinetic Parameters (Single Dose, Fasting)
| Dose | Cmax (ng/mL) | AUC0-t (ng·mL−1·h) | AUC0-∞ (ng·mL−1·h) | Tmax (h) | t1/2 (h) |
| 40 mg | 6.19 ± 7.61 | 101 ± 171 | 117 ± 210 | 2.75 - 3.96 | 10.6 - 11.4 |
Data from a study in healthy Chinese volunteers.[18][19]
Experimental Protocols
The following sections provide an overview of the methodologies used to derive the quantitative data presented in this guide.
Protocol: Competitive Radioligand Binding Assay
This protocol outlines the general procedure for determining the binding affinity (Ki) of dimemorfan for sigma and NMDA receptors.
Objective: To determine the equilibrium dissociation constant (Ki) of dimemorfan for σ1, σ2, and NMDA/PCP receptors.
Materials:
-
Membrane preparations from guinea pig brain (for sigma receptors) or rat forebrain (for NMDA receptors).
-
Radioligands: --INVALID-LINK---pentazocine (for σ1), [3H]DTG in the presence of unlabeled (+)-pentazocine (for σ2), [3H]MK-801 (for NMDA/PCP).
-
Unlabeled ligands: this compound, reference compounds (e.g., haloperidol, PCP).
-
Assay Buffer (e.g., 50 mM Tris-HCl).
-
Glass fiber filters.
-
Scintillation counter and fluid.
Procedure:
-
Reaction Mixture Preparation: In assay tubes, combine the brain membrane preparation, the specific radioligand at a concentration near its Kd, and varying concentrations of the unlabeled test compound (dimemorfan).
-
Incubation: Incubate the mixture at a specified temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium (e.g., 60-150 minutes).
-
Termination and Filtration: Terminate the binding reaction by rapid vacuum filtration through glass fiber filters. This separates the bound radioligand from the unbound.
-
Washing: Rapidly wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters into scintillation vials with scintillation fluid. Measure the radioactivity (in disintegrations per minute) using a liquid scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of dimemorfan that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.
Protocol: In Vitro ROS Production Assay (Chemiluminescence)
Objective: To measure the effect of dimemorfan on ROS production by neutrophils.
Materials:
-
Isolated human neutrophils.
-
Luminol (B1675438) (chemiluminescence probe).
-
Stimulants: fMLP (formyl-methionyl-leucyl-phenylalanine) or PMA (phorbol 12-myristate 13-acetate).
-
This compound.
-
Hanks' Balanced Salt Solution (HBSS).
-
Luminometer.
Procedure:
-
Cell Preparation: Isolate neutrophils from fresh human blood using a density gradient centrifugation method.
-
Pre-incubation: Pre-incubate the neutrophil suspension with various concentrations of dimemorfan or vehicle control for 10-15 minutes at 37°C.
-
Assay Initiation: Add luminol to the cell suspension. Transfer the samples to a luminometer.
-
Stimulation: Inject the stimulant (fMLP or PMA) into the tubes to trigger the respiratory burst and subsequent ROS production.
-
Measurement: Immediately measure the chemiluminescence generated over time (e.g., for 10-30 minutes) at 37°C.
-
Data Analysis: Calculate the total light emission (area under the curve) for each condition. Plot the percentage inhibition of ROS production against the concentration of dimemorfan to determine the IC50 value using non-linear regression.
Conclusion
This compound is a potent, centrally-acting, non-narcotic antitussive agent whose primary mechanism of action is the agonism of the sigma-1 receptor.[3][4][5] Its distinct receptor binding profile, characterized by high affinity for σ1 receptors and very low affinity for NMDA receptors, provides a strong therapeutic window, separating its antitussive efficacy from the adverse psychotomimetic effects associated with other morphinans like dextromethorphan.[2][7] In addition to its role in cough suppression, dimemorfan's engagement of σ1 receptors confers significant neuroprotective effects, particularly against ischemic brain injury, by mitigating glutamate excitotoxicity.[9] Furthermore, it possesses broad anti-inflammatory properties through σ1-independent pathways involving the modulation of intracellular calcium and the NF-κB signaling cascade. This multifaceted pharmacological profile makes dimemorfan an important therapeutic agent and a valuable tool for research into the function of the sigma-1 receptor in health and disease.
References
- 1. The nonnarcotic antitussive drug dimemorfan: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dimemorfan - Wikipedia [en.wikipedia.org]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | Sigma receptor | TargetMol [targetmol.com]
- 6. mdpi.com [mdpi.com]
- 7. Binding of dimemorfan to sigma-1 receptor and its anticonvulsant and locomotor effects in mice, compared with dextromethorphan and dextrorphan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What is this compound used for? [synapse.patsnap.com]
- 9. Dimemorfan protects rats against ischemic stroke through activation of sigma-1 receptor-mediated mechanisms by decreasing glutamate accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The dextromethorphan analog dimemorfan attenuates kainate-induced seizures via σ1 receptor activation: comparison with the effects of dextromethorphan - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What is the mechanism of this compound? [synapse.patsnap.com]
- 12. The Pharmacology of Sigma-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. derma.pk [derma.pk]
- 14. derma.pk [derma.pk]
- 15. matilda.science [matilda.science]
- 16. Dextromethorphan - Wikipedia [en.wikipedia.org]
- 17. Anti-inflammatory effects of dimemorfan on inflammatory cells and LPS-induced endotoxin shock in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Pharmacokinetics of this compound tablets in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Dimemorfan Phosphate: A Technical Guide to its Agonism at the Sigma-1 Receptor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dimemorfan (B1670651) phosphate, a non-narcotic antitussive agent, has emerged as a significant subject of research due to its potent agonist activity at the sigma-1 receptor (σ1R). This chaperone protein, primarily located at the endoplasmic reticulum, is implicated in a wide array of cellular functions, positioning dimemorfan as a compound with therapeutic potential beyond its traditional use. This technical guide provides an in-depth overview of dimemorfan phosphate's interaction with the sigma-1 receptor, detailing its binding affinity, functional effects, and the signaling pathways it modulates. The information is presented through structured data tables, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding for researchers and professionals in drug development.
Introduction
Initially developed as a cough suppressant, dimemorfan ((+)-3-methyl-N-methylmorphinan) has been in clinical use for over two decades, valued for its efficacy and favorable safety profile, notably its lack of phencyclidine (PCP)-like adverse effects. Its mechanism of action is primarily attributed to its high-affinity binding to the sigma-1 receptor, a unique intracellular protein with roles in cellular stress responses, neuroprotection, and modulation of various signaling cascades. This guide delves into the technical aspects of dimemorfan's pharmacology as a sigma-1 receptor agonist, offering a valuable resource for its further investigation and potential therapeutic applications.
Binding Profile of this compound
Dimemorfan exhibits a high affinity for the sigma-1 receptor, with a notably lower affinity for the sigma-2 receptor and the PCP binding site of the NMDA receptor. This selectivity is a key characteristic that distinguishes it from other morphinan (B1239233) derivatives like dextromethorphan (B48470).
Table 1: Receptor Binding Affinities (Ki) of Dimemorfan and Related Compounds
| Compound | Sigma-1 Receptor (nM) | Sigma-2 Receptor (µM) | PCP Site of NMDA Receptor (µM) | Reference |
| Dimemorfan (DF) | 151 | 4.421 | 17 | |
| Dextromethorphan (DM) | 205 | 7.3 | 7 | |
| Dextrorphan (DR) | 144 | 11 | 0.9 |
In Vivo Efficacy: Anticonvulsant and Locomotor Effects
Studies in animal models have demonstrated the functional consequences of dimemorfan's interaction with the sigma-1 receptor. Its anticonvulsant properties, comparable to those of dextromethorphan, are a significant finding.
Table 2: Anticonvulsant Efficacy of Dimemorfan in the Supramaximal Electroshock Test in Mice
| Compound | ED50 (µmol/kg, i.p.) |
| Dimemorfan (DF) | ~70 |
| Dextromethorphan (DM) | ~70 |
| Dextrorphan (DR) | ~70 |
Reference:
In contrast to dextromethorphan and its metabolite dextrorphan, dimemorfan does not induce hyperlocomotion, a behavioral side effect associated with PCP receptor activity. Instead, it produces a dose-dependent decrease in locomotor activity.
In Vitro Anti-Inflammatory Effects
Dimemorfan has been shown to possess anti-inflammatory properties in vitro, independent of sigma-1 receptor activation. These effects are attributed to the modulation of inflammatory signaling pathways.
Table 3: In Vitro Anti-inflammatory Activity of Dimemorfan
| Assay | Cell Type | Stimulant | Effect | IC50 | Reference |
| ROS Production | Human Neutrophils | fMLP | Inhibition | 7.0 µM | |
| ROS Production | Human Neutrophils | PMA | Inhibition | Not specified | |
| iNOS Expression | BV2 Microglial Cells | LPS | Suppression | Not applicable | |
| NO Production | BV2 Microglial Cells | LPS | Inhibition | Not applicable | |
| TNF-α Production | BV2 Microglial Cells | LPS | Inhibition | Not applicable | |
| MCP-1 Production | BV2 Microglial Cells | LPS | Inhibition | Not applicable |
Signaling Pathways Modulated by this compound
As a sigma-1 receptor agonist, dimemorfan influences several downstream signaling pathways, contributing to its observed pharmacological effects.
Sigma-1 Receptor Activation and Cellular Chaperoning
The sigma-1 receptor is a ligand-operated chaperone protein at the endoplasmic reticulum (ER). Upon agonist binding, such as with dimemorfan, the receptor is thought to dissociate from its resident binding partner, BiP (Binding immunoglobulin Protein), and translocate to other cellular compartments to interact with and modulate the function of various "client" proteins, including ion channels and G-protein-coupled receptors.
Figure 1: Activation of the Sigma-1 Receptor by Dimemorfan.
Modulation of Calcium Signaling
The sigma-1 receptor is enriched at the mitochondria-associated ER membrane (MAM), where it plays a crucial role in regulating calcium flux between the ER and mitochondria through its interaction with the inositol (B14025) 1,4,5-trisphosphate (IP3) receptor. By stabilizing the IP3 receptor, sigma-1 receptor activation can modulate intracellular calcium homeostasis, a key factor in cell survival and function.
The Pharmacological Profile of Dimemorfan Phosphate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dimemorfan (B1670651) phosphate (B84403) is a non-narcotic antitussive agent with a multifaceted pharmacological profile. Primarily recognized for its potent cough suppressant effects, which are comparable or superior to those of dextromethorphan (B48470), dimemorfan exerts its actions through a unique mechanism centered on sigma-1 (σ₁) receptor agonism. Unlike opioid-based antitussives, it lacks significant affinity for opioid receptors, thereby avoiding common side effects such as dependence, constipation, and respiratory depression.[1][2] Beyond its antitussive properties, dimemorfan has demonstrated significant neuroprotective and anti-inflammatory activities in a variety of preclinical models. This guide provides an in-depth review of the pharmacological properties of dimemorfan, including its receptor binding profile, mechanism of action, pharmacokinetics, and the experimental basis for its therapeutic effects.
Mechanism of Action
Dimemorfan's primary mechanism of action is the agonism of the sigma-1 (σ₁) receptor, an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface.[3][4] This interaction is central to its therapeutic effects.
-
Antitussive Effect: The antitussive action of dimemorfan is mediated centrally at the cough center in the medulla oblongata.[1][2][5] Its activity as a σ₁ receptor agonist is believed to modulate neuronal excitability within the cough reflex pathways.[5] It does not act on opioid receptors, which distinguishes it from narcotic antitussives like codeine.[1][2]
-
Neuroprotective Effects: As a σ₁ receptor agonist, dimemorfan has been shown to confer neuroprotection in models of ischemic stroke and excitotoxicity.[6][7] Activation of the σ₁ receptor modulates calcium homeostasis, reduces glutamate (B1630785) accumulation, and suppresses downstream inflammatory and oxidative stress pathways that lead to neuronal cell death.[7]
-
Anti-inflammatory Effects: Dimemorfan exhibits anti-inflammatory properties by inhibiting the production of reactive oxygen species (ROS) and pro-inflammatory cytokines in activated inflammatory cells.[4] These effects appear to be mediated through σ₁ receptor-independent mechanisms, involving the modulation of intracellular calcium, NADPH oxidase (NOX) activity, and NF-κB signaling.[3][6]
Signaling Pathway of Sigma-1 Receptor Agonism
The activation of the σ₁ receptor by an agonist like dimemorfan initiates a complex signaling cascade that modulates various cellular functions. The receptor, upon ligand binding, can translocate and interact with a variety of client proteins, including ion channels and kinases, to regulate neuronal activity and cell survival.
Receptor Binding Profile
Dimemorfan's selectivity is a key aspect of its pharmacological profile. It demonstrates a high affinity for the σ₁ receptor, with significantly lower affinity for the σ₂ subtype and the NMDA receptor-associated phencyclidine (PCP) site. This profile contrasts with related compounds like dextromethorphan, which has a higher affinity for the PCP site.[8]
Table 1: Receptor Binding Affinities (Ki) of Dimemorfan and Related Compounds
| Compound | Sigma-1 (σ₁) Receptor (Ki, nM) | Sigma-2 (σ₂) Receptor (Ki, µM) | NMDA (PCP Site) (Ki, µM) | Reference |
|---|---|---|---|---|
| Dimemorfan | 151 | 4 - 11 | 17 | [8][9] |
| Dextromethorphan | 205 | 4 - 11 | 7 | [8] |
| Dextrorphan (B195859) | 144 | 4 - 11 | 0.9 | [8] |
Note: Ki values represent the inhibition constant, where a lower value indicates higher binding affinity. Data derived from radioligand binding assays on rat brain membranes.
Pharmacokinetics
Studies in healthy Chinese volunteers have elucidated the pharmacokinetic profile of orally administered dimemorfan phosphate. The drug exhibits linear pharmacokinetics with dose-proportional increases in maximum plasma concentration (Cmax) and area under the curve (AUC).[10][11]
Table 2: Pharmacokinetic Parameters of this compound (Single Dose, Fasting)
| Parameter | 10 mg Dose | 20 mg Dose | 40 mg Dose |
|---|---|---|---|
| Cmax (ng/mL) | - | - | 6.19 ± 7.61 |
| Tmax (h) | 2.75 - 3.96 | 2.75 - 3.96 | 2.75 - 3.96 |
| t1/2 (h) | 10.6 - 11.4 | 10.6 - 11.4 | 10.6 - 11.4 |
| AUC0-t (ng·h/mL) | - | - | 101 ± 171 |
| AUC0-∞ (ng·h/mL) | - | - | 117 ± 210 |
Data from Shen et al., 2017.[10][11] Tmax and t1/2 ranges are reported across all tested doses.
Key findings from pharmacokinetic studies include:
-
Linearity: Single doses from 10 mg to 40 mg showed dose-proportional Cmax and AUC.[10][11]
-
Accumulation: Multiple dosing (20 mg, 3 times daily) resulted in significant drug accumulation, with an accumulation index of 2.65 ± 1.11.[10][11]
-
Food and Sex Effects: No significant food or sex effects on the pharmacokinetics of dimemorfan were observed.[10][11]
-
Absorption and Onset: The drug is well-absorbed after oral administration, with an onset of action within 30 to 60 minutes.[1]
Experimental Protocols
The pharmacological effects of dimemorfan have been characterized through a series of well-defined preclinical and clinical experiments.
Receptor Binding Affinity Determination
Objective: To determine the binding affinity (Ki) of dimemorfan for specific receptor sites (e.g., sigma-1, sigma-2, NMDA-PCP).
Methodology (Representative Protocol):
-
Tissue Preparation: Brain tissues (e.g., from rats) are homogenized in a buffered solution (e.g., Tris-HCl) and centrifuged to prepare a crude membrane fraction, which is rich in receptors.
-
Radioligand Binding Assay:
-
Saturation Assay: To determine receptor density (Bmax) and the dissociation constant (Kd) of the radioligand, membrane preparations are incubated with increasing concentrations of a specific radiolabeled ligand (e.g., --INVALID-LINK---pentazocine for σ₁ receptors).
-
Competition Assay: To determine the Ki of dimemorfan, a fixed concentration of the radioligand is incubated with the membrane preparation in the presence of varying concentrations of unlabeled dimemorfan.
-
-
Separation: The reaction is terminated, and receptor-bound radioligand is separated from the unbound ligand, typically by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity trapped on the filters is measured using liquid scintillation counting.
-
Data Analysis: The data are analyzed using non-linear regression analysis (e.g., Cheng-Prusoff equation for competition assays) to calculate IC₅₀ and subsequently Ki values.
Antitussive Efficacy: Citric Acid-Induced Cough in Guinea Pigs
Objective: To evaluate the in vivo cough suppressant activity of dimemorfan.
Methodology:
-
Animal Model: Conscious, unrestrained male Hartley guinea pigs are used.
-
Acclimation: Animals are placed individually in a whole-body plethysmography chamber and allowed to acclimate.
-
Drug Administration: Dimemorfan, vehicle control, or a reference compound (e.g., codeine) is administered, typically via oral gavage or intraperitoneal injection, at a set time before the cough challenge (e.g., 30-60 minutes).
-
Cough Induction: An aerosol of a tussive agent, most commonly citric acid (e.g., 0.4 M solution), is nebulized into the chamber for a fixed period (e.g., 5-10 minutes).
-
Data Recording: The number of coughs is recorded during and immediately after the citric acid exposure. Coughs are identified by their characteristic sound and the associated pressure changes within the chamber, detected by a microphone and transducer.
-
Analysis: The cough frequency in the dimemorfan-treated group is compared to the vehicle control group to determine the percentage of cough inhibition.
Neuroprotective Efficacy: Kainate-Induced Seizure Model in Rats
Objective: To assess the anticonvulsant and neuroprotective effects of dimemorfan against excitotoxicity.
Methodology:
-
Animal Model: Adult male rats (e.g., Sprague-Dawley or Wistar) are used.
-
Drug Administration: Dimemorfan (e.g., 12 or 24 mg/kg, s.c.) or saline is administered 30 minutes prior to the seizure-inducing agent.
-
Seizure Induction: Kainic acid (KA), a glutamate receptor agonist, is administered (e.g., 10 mg/kg, i.p.) to induce robust convulsive seizures.
-
Behavioral Observation: Animals are observed for several hours, and seizure severity is scored using a standardized scale (e.g., Racine's scale). The latency to the first seizure and the duration of seizure activity are recorded.
-
Endpoint Analysis: At a predetermined time after KA injection (e.g., 72 hours), animals are euthanized. Brain tissue, particularly the hippocampus, is collected for histological analysis (e.g., Nissl staining) to quantify neuronal cell loss in specific regions (e.g., CA1, CA3) or for biochemical analysis (e.g., Western blot) to measure markers of neuronal activation or damage (e.g., c-fos, c-jun).[10]
Summary and Conclusion
This compound is a well-characterized non-narcotic antitussive with a favorable safety profile and a unique pharmacological mechanism centered on sigma-1 receptor agonism. Its efficacy in cough suppression is supported by extensive preclinical and clinical data.[2] Furthermore, its demonstrated neuroprotective and anti-inflammatory activities in preclinical models suggest a broader therapeutic potential that warrants further investigation. The lack of opioid receptor activity and PCP-like side effects makes it a valuable alternative to traditional antitussive agents.[8][9] This guide provides a comprehensive overview of its pharmacological profile, serving as a foundational resource for professionals in pharmaceutical research and development.
References
- 1. The dextromethorphan analog dimemorfan attenuates kainate-induced seizures via sigma1 receptor activation: comparison with the effects of dextromethorphan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of dextromethorphan on the seizures induced by kainate and the calcium channel agonist BAY k-8644: comparison with the effects of dextrorphan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory effects of dimemorfan on inflammatory cells and LPS-induced endotoxin shock in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Airway opioid receptors mediate inhibition of cough and reflex bronchoconstriction in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Repurposing dimethyl fumarate as an antiepileptogenic and disease-modifying treatment for drug-resistant epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory effects of dimemorfan on inflammatory cells and LPS-induced endotoxin shock in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-amnesic effect of dimemorfan in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Association of cough hypersensitivity with tracheal TRPV1 activation and neurogenic inflammation in a novel guinea pig model of citric acid-induced chronic cough - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Binding of dimemorfan to sigma-1 receptor and its anticonvulsant and locomotor effects in mice, compared with dextromethorphan and dextrorphan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The dextromethorphan analog dimemorfan attenuates kainate-induced seizures via σ1 receptor activation: comparison with the effects of dextromethorphan - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dimemorfan protects rats against ischemic stroke through activation of sigma-1 receptor-mediated mechanisms by decreasing glutamate accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Anti-inflammatory Properties of Dimemorfan Phosphate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dimemorfan (B1670651), a non-narcotic antitussive agent and a known sigma-1 (σ1) receptor agonist, has demonstrated significant anti-inflammatory properties beyond its primary clinical application.[1][2] Initially developed for cough suppression, emerging research has elucidated its potential in modulating key inflammatory pathways, particularly in the context of neuroinflammation and systemic inflammatory responses.[3][4] This technical guide provides a comprehensive overview of the anti-inflammatory mechanisms of Dimemorfan phosphate (B84403), supported by quantitative data, detailed experimental protocols, and visual representations of its mode of action. The evidence suggests that Dimemorfan exerts its effects through the inhibition of pro-inflammatory mediators, such as reactive oxygen species (ROS) and nitric oxide (NO), and the suppression of critical signaling cascades including Nuclear Factor-kappa B (NF-κB).[1][3] Notably, these anti-inflammatory actions appear to be independent of its activity at the σ1 receptor, pointing towards a novel mechanistic pathway.[1] This document aims to serve as a core resource for professionals in pharmacology and drug development exploring the therapeutic potential of Dimemorfan as an anti-inflammatory agent.
Core Mechanism of Anti-inflammatory Action
Dimemorfan phosphate mitigates inflammatory responses by targeting multiple stages of the inflammatory cascade. Its action is primarily characterized by the suppression of inflammatory mediators in immune cells like neutrophils and microglia.[3] The core mechanisms identified are:
-
Inhibition of NADPH Oxidase (NOX) and Reactive Oxygen Species (ROS) Production : Dimemorfan effectively decreases the production of ROS induced by stimulants such as phorbol-12-myristate-13-acetate (PMA) and N-formyl-methionyl-leucyl-phenylalanine (fMLP) in neutrophils.[1] It also inhibits lipopolysaccharide (LPS)-induced ROS in microglial cells by inhibiting NOX activity.[3]
-
Modulation of Intracellular Calcium : The anti-inflammatory effects are associated with an inhibition of the increase in intracellular calcium concentration, a critical second messenger in many inflammatory signaling pathways.[1][3]
-
Suppression of the NF-κB Signaling Pathway : Dimemorfan at a concentration of 20 μM significantly blocks the degradation of the inhibitory protein Iκ-Bα in the cytosol.[5][6] This prevents the nuclear translocation of the NF-κB p65 subunit, thereby inhibiting the transcriptional activity of NF-κB, a master regulator of pro-inflammatory gene expression.[5][6]
-
Downregulation of Pro-inflammatory Enzymes and Cytokines : By interfering with NF-κB signaling, Dimemorfan suppresses the upregulation of inducible nitric oxide synthase (iNOS), leading to reduced NO production.[1][3] It also decreases the production of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Monocyte Chemoattractant Protein-1 (MCP-1).[3][6]
Intriguingly, the inhibitory effects of Dimemorfan on ROS production were not blocked by σ1 receptor antagonists like BD1047; in fact, the effects were potentiated, suggesting a σ1 receptor-independent mechanism of action.[1]
References
- 1. Anti-inflammatory effects of dimemorfan on inflammatory cells and LPS-induced endotoxin shock in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The nonnarcotic antitussive drug dimemorfan: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory effects of dimemorfan on inflammatory cells and LPS-induced endotoxin shock in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | Sigma receptor | TargetMol [targetmol.com]
Dimemorfan Phosphate: A Technical Guide to its Discovery, Synthesis, and Core Pharmacology
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Dimemorfan (B1670651) phosphate (B84403), a non-narcotic antitussive agent. It details the history of its discovery, outlines key synthetic methodologies, and presents its pharmacological profile with a focus on its mechanism of action. Quantitative data on its efficacy, safety, and pharmacokinetics are summarized, and its signaling pathways and experimental workflows are visualized. This document is intended to serve as a valuable resource for researchers and professionals involved in the development of respiratory therapeutics.
Discovery and Development Timeline
Dimemorfan phosphate was discovered through the extensive screening of morphinan (B1239233) derivatives by researchers at Yamanouchi Pharmaceutical Co., Ltd. (now Astellas Pharma) in Japan.[1][2] It was first introduced as a non-narcotic antitussive drug in Japan in 1975.[1][2] Subsequent introductions followed in Spain in 1981 and Italy in 1985.[2] The development of Dimemorfan was driven by the need for an effective cough suppressant with a favorable safety profile, lacking the addictive potential and other side effects associated with opioid-based antitussives like codeine.
Chemical Synthesis
Several synthetic routes for Dimemorfan have been developed. The following sections provide an overview of the key methodologies.
Original Synthesis by Murakami et al. (1972)
Experimental Workflow: Original Synthesis
Caption: General workflow for the original synthesis of Dimemorfan.
Synthesis from Dextromethorphan (B48470)
A more recent and efficient approach utilizes the commercially available dextromethorphan as a starting material. This method involves a three-step reaction sequence: esterification, methylation, and salt formation.
Experimental Protocol: Synthesis from Dextromethorphan (Summary)
-
Step 1: Esterification: Dextromethorphan is reacted with trifluoromethanesulfonyl chloride in the presence of triethylamine (B128534) to yield dextromethorphan triflate.
-
Step 2: Methylation: The resulting triflate undergoes a methylation reaction. One described method involves reaction with tetramethyltin (B1198279) in toluene. An alternative method uses an iron acetylacetonate (B107027) catalyst and methylmagnesium bromide in a mixed solvent system of THF and N-methyl-2-pyrrolidone, heated under reflux.
-
Step 3: Salt Formation: The crude Dimemorfan base is then reacted with phosphoric acid to form this compound, which can be further purified by recrystallization.
Experimental Workflow: Synthesis from Dextromethorphan
Caption: Simplified workflow for the synthesis of Dimemorfan from dextromethorphan.
Synthesis from 3-Hydroxymorphinan
Another synthetic strategy starts from 3-hydroxymorphinan. This route involves the introduction of the 3-methyl group via a cross-coupling reaction.
Experimental Protocol: Synthesis from 3-Hydroxymorphinan (Summary)
A succinct synthesis of Dimemorfan from commercially available 3-hydroxymorphinan has been described.[3][4] This method has been noted as an improvement over the original 1972 synthesis. While specific reagents and conditions are detailed in the primary literature, the general approach involves converting the 3-hydroxy group to a suitable leaving group (e.g., triflate) to enable a palladium-catalyzed cross-coupling reaction for the introduction of the methyl group. Subsequent N-methylation would yield the final product.
Pharmacology
Mechanism of Action
This compound exerts its antitussive effect through a central mechanism, acting directly on the cough center in the medulla oblongata.[1][5] Unlike opioid-based antitussives, its action is not mediated by opioid receptors, and consequently, it is not antagonized by opioid receptor blockers like levallorphan.[1] This non-narcotic nature is a key advantage, as it minimizes the risk of physical and psychological dependence.[1]
The primary molecular target of Dimemorfan is the sigma-1 (σ1) receptor, for which it acts as a potent agonist.[2] It is also believed to modulate serotonin (B10506) and norepinephrine (B1679862) pathways, which play a role in suppressing the cough reflex.[5] At higher doses, Dimemorfan has very low affinity for the NMDA receptor, which is in contrast to dextromethorphan, and this likely contributes to its reduced side-effect profile.[2]
Signaling Pathway: Proposed Antitussive Mechanism
Caption: Proposed mechanism of antitussive action of Dimemorfan.
Quantitative Pharmacological Data
The following tables summarize the available quantitative data for this compound.
Table 1: Receptor Binding Affinity
| Receptor/Site | Ki (nM) | Reference |
| Sigma-1 (σ1) | 151 | [6] |
| Sigma-2 (σ2) | 4,421 | [2] |
| NMDA (PCP site) | 16,978 | [2] |
Table 2: Pharmacological Activity and Potency
| Parameter | Value | Species | Model | Reference |
| Antitussive Potency | Up to 3x more potent than codeine | Animal models | - | [1] |
| Antitussive Potency | Equivalent to dextromethorphan | Animal models | - | [1] |
| Anticonvulsant ED50 | ~70 µmol/kg (i.p.) | Mice | Supramaximal electroshock test | [6] |
| ROS Inhibition IC50 | 7.0 µM | Human neutrophils | fMLP-induced ROS production | [7] |
Table 3: Pharmacokinetic Parameters in Healthy Chinese Volunteers (Single Dose)
| Dose | Cmax (ng/mL) | Tmax (h) | t1/2 (h) | AUC0-t (ng·h/mL) | AUC0-∞ (ng·h/mL) | Reference |
| 10 mg | - | - | - | - | - | [8][9] |
| 20 mg | - | 2.75 - 3.96 | 10.6 - 11.4 | - | - | [8][9] |
| 40 mg | 6.19 ± 7.61 | 2.75 - 3.96 | 10.6 - 11.4 | 101 ± 171 | 117 ± 210 | [8][9] |
Note: Specific Cmax, AUC values for 10mg and 20mg single doses were not explicitly provided in the cited source, but dose proportionality was reported.
Table 4: Safety Profile
| Parameter | Value | Species | Route | Reference |
| LD50 | Data not available | - | - | [10] |
| Adverse Effects | Minor side effects (loss of appetite, nausea, drowsiness) in <10% of patients | Human | Oral | [1] |
Conclusion
This compound is a well-established, non-narcotic antitussive agent with a proven track record of efficacy and safety. Its unique mechanism of action, primarily as a sigma-1 receptor agonist, distinguishes it from traditional opioid-based cough suppressants. The synthetic routes from readily available starting materials like dextromethorphan offer efficient pathways for its production. The quantitative pharmacological data underscores its potency and favorable safety profile. This technical guide provides a foundational understanding of this compound for researchers and professionals in the field, encouraging further investigation into its therapeutic potential and applications.
References
- 1. The nonnarcotic antitussive drug dimemorfan: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dimemorfan - Wikipedia [en.wikipedia.org]
- 3. Concise synthesis of dimemorfan (DF) starting from 3-hydroxymorphinan (3-HM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. What is this compound used for? [synapse.patsnap.com]
- 6. Binding of dimemorfan to sigma-1 receptor and its anticonvulsant and locomotor effects in mice, compared with dextromethorphan and dextrorphan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacokinetics of this compound tablets in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. static.cymitquimica.com [static.cymitquimica.com]
A Comparative Analysis of Dimemorfan Phosphate and Dextromethorphan: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dimemorfan (B1670651) phosphate (B84403) and dextromethorphan (B48470) are both centrally acting antitussive agents belonging to the morphinan (B1239233) class of molecules. While structurally related, they exhibit distinct pharmacological profiles that significantly influence their clinical application, particularly concerning their mechanisms of action and side effect profiles. This in-depth technical guide provides a comprehensive comparison of dimemorfan phosphate and dextromethorphan, focusing on their receptor binding affinities, pharmacokinetic properties, and the experimental methodologies used to elucidate these characteristics. Detailed signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of their molecular interactions and evaluation processes. This document is intended to serve as a critical resource for researchers, scientists, and professionals engaged in the development of novel antitussive and neuroactive therapeutic agents.
Introduction
The management of cough, a prevalent symptom associated with numerous respiratory conditions, remains a significant therapeutic challenge.[1][2] Dextromethorphan, a widely available over-the-counter antitussive, has been a mainstay of symptomatic treatment for decades.[3][4] However, its complex pharmacology, including its activity as an NMDA receptor antagonist at high doses, has led to concerns regarding its potential for abuse and dissociative side effects.[5] In contrast, this compound, another morphinan derivative, is recognized as a non-narcotic antitussive with a potentially more favorable safety profile.[1][6] This guide aims to provide a detailed, comparative analysis of these two compounds, highlighting the subtle but critical differences in their pharmacodynamics and pharmacokinetics that underpin their distinct clinical characteristics.
Chemical Structure and Relationship
Dimemorfan is an analogue of dextromethorphan.[7][8] Both are dextrorotatory morphinan derivatives, with dextromethorphan being the methyl ether of levorphanol.[4][5] The structural similarities are evident in their core morphinan scaffold, which is responsible for their antitussive effects. However, key substitutions at different positions on the morphinan ring system give rise to their distinct pharmacological properties.
Comparative Pharmacodynamics
The primary antitussive action of both dimemorfan and dextromethorphan is mediated through their direct effect on the cough center in the medulla oblongata.[6][9][10] However, their interactions with various receptor systems, particularly the sigma-1 (σ1) and N-methyl-D-aspartate (NMDA) receptors, differentiate their broader pharmacological profiles.
Receptor Binding Affinities
A critical distinction between dimemorfan and dextromethorphan lies in their receptor binding affinities. Both compounds are potent sigma-1 receptor agonists.[7][11][12][13] However, dextromethorphan and its primary active metabolite, dextrorphan, also act as uncompetitive antagonists at the NMDA receptor, a property that is significantly less pronounced with dimemorfan.[3][5][7][12][13][14] This difference is a key contributor to the lower abuse potential and reduced psychotomimetic side effects associated with dimemorfan.[12][13][15]
| Receptor Subtype | Ligand | K_i (nM) | Species | Reference |
| Sigma-1 (σ1) | Dimemorfan | 151 | - | [7] |
| Dextromethorphan | 100-200 (approx.) | Rat | [12] | |
| Sigma-2 (σ2) | Dimemorfan | 4421 | - | [7] |
| Dextromethorphan | >10000 | Rat | [12] | |
| NMDA (PCP site) | Dimemorfan | 16978 | - | [7] |
| Dextromethorphan | 7300 | Rat | [12] | |
| Dextrorphan | 900 | Rat | [12] |
Table 1: Comparative Receptor Binding Affinities (K_i values) of Dimemorfan and Dextromethorphan.
Signaling Pathways
Both dimemorfan and dextromethorphan function as agonists at the sigma-1 receptor, an intracellular chaperone protein located at the endoplasmic reticulum (ER)-mitochondrion interface.[12][16] Activation of the sigma-1 receptor modulates calcium signaling and has been implicated in neuroprotective effects.[12][17]
References
- 1. The nonnarcotic antitussive drug dimemorfan: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antitussive Drugs—Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Conditioned place preference - Wikipedia [en.wikipedia.org]
- 4. Dextromethorphan - Wikipedia [en.wikipedia.org]
- 5. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. The dextromethorphan analog dimemorfan attenuates kainate-induced seizures via σ1 receptor activation: comparison with the effects of dextromethorphan - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reinstatement of Drug-seeking in Mice Using the Conditioned Place Preference Paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 10. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. droracle.ai [droracle.ai]
- 12. The sigma-1 receptor: roles in neuronal plasticity and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. en.bio-protocol.org [en.bio-protocol.org]
- 15. The dextromethorphan analog dimemorfan attenuates kainate-induced seizures via sigma1 receptor activation: comparison with the effects of dextromethorphan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
- 17. Sigma-1 Receptor in Retina: Neuroprotective Effects and Potential Mechanisms [mdpi.com]
Chemical structure and properties of Dimemorfan phosphate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dimemorfan (B1670651) phosphate (B84403) is a non-narcotic antitussive agent of the morphinan (B1239233) class with a unique pharmacological profile. It primarily functions as a high-affinity sigma-1 (σ1) receptor agonist and lacks significant activity at NMDA receptors, distinguishing it from dextromethorphan (B48470). This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, pharmacology, pharmacokinetics, and synthesis of dimemorfan phosphate. It also includes detailed experimental protocols from key studies and a summary of its clinical evaluation as an antitussive agent.
Chemical Structure and Properties
This compound is the phosphate salt of dimemorfan. Its chemical structure is based on the morphinan skeleton.
Table 1: Chemical Identification of this compound
| Identifier | Value |
| IUPAC Name | (1S,9S,10S)-4,17-dimethyl-17-azatetracyclo[7.5.3.0¹˒¹⁰.0²˒⁷]heptadeca-2(7),3,5-triene;phosphoric acid[1] |
| CAS Number | 36304-84-4[2] |
| Molecular Formula | C₁₈H₂₈NO₄P[2] |
| Molecular Weight | 353.40 g/mol [2] |
| SMILES | CC1=CC2=C(C[C@H]3[C@@H]4[C@]2(CCCC4)CCN3C)C=C1.OP(=O)(O)O |
| InChI Key | ODJHDWLIOUGPPA-URVXVIKDSA-N |
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| Melting Point | 267-269 °C | [2] |
| Solubility | Sparingly soluble in water (10-20 mg/mL) and methanol. Limited solubility in DMSO (1 mg/mL). Freely soluble in glacial acetic acid. | [2] |
| pKa | Not available in the reviewed literature. | |
| Hydrogen Bond Donors | 3 | [3] |
| Hydrogen Bond Acceptors | 5 | [3] |
Pharmacology
Mechanism of Action
Dimemorfan's primary mechanism of action is as a potent and selective sigma-1 (σ1) receptor agonist.[4][5] Unlike dextromethorphan, it has a very low affinity for the NMDA receptor, which is thought to contribute to its reduced side-effect profile and lower abuse potential.[4] The antitussive effect of dimemorfan is believed to be mediated through its action on the cough center in the medulla oblongata.[6][7]
dot
Caption: Mechanism of antitussive action of Dimemorfan.
Pharmacodynamics
Dimemorfan has demonstrated a range of pharmacodynamic effects in preclinical studies, primarily linked to its interaction with the σ1 receptor.
Table 3: Pharmacodynamic Properties of Dimemorfan
| Parameter | Value | Species | Reference |
| Sigma-1 Receptor Binding (Ki) | 151 nM | Rat | [4][5] |
| Sigma-2 Receptor Binding (Ki) | 4,421 nM | Rat | [4] |
| NMDA Receptor Binding (Ki) | 16,978 nM | Rat | [4] |
| IC₅₀ for fMLP-induced ROS production | 7.0 μM | Human neutrophils | [8] |
Signaling Pathways
2.3.1. Anti-inflammatory and Antioxidant Effects
Dimemorfan has been shown to exert anti-inflammatory and antioxidant effects by inhibiting the production of reactive oxygen species (ROS) and nitric oxide (NO).[9][10] In lipopolysaccharide (LPS)-stimulated microglial cells, dimemorfan suppresses the expression of inducible nitric oxide synthase (iNOS) by interfering with the nuclear factor kappa-B (NF-κB) signaling pathway.[9][11]
dot
Caption: Dimemorfan's inhibitory effect on the NF-κB pathway.
Pharmacokinetics
A clinical study in healthy Chinese volunteers provided the following pharmacokinetic data for single oral doses of this compound tablets.
Table 4: Pharmacokinetic Parameters of Dimemorfan in Healthy Chinese Volunteers (Single Dose)
| Dose | Cmax (ng/mL) | AUC₀₋t (ng·h/mL) | AUC₀₋∞ (ng·h/mL) | Tmax (h) | t₁/₂ (h) |
| 10 mg | - | - | - | 2.75 - 3.96 | 10.6 - 11.4 |
| 20 mg | - | - | - | 2.75 - 3.96 | 10.6 - 11.4 |
| 40 mg | 6.19 ± 7.61 | 101 ± 171 | 117 ± 210 | 2.75 - 3.96 | 10.6 - 11.4 |
Data are presented as mean ± standard deviation where available.
Synthesis
Several synthetic routes for this compound have been described. One common method involves the cyclization of a substituted octahydroisoquinoline derivative.
dot
Caption: General synthesis workflow for this compound.
Clinical Trials
This compound has been the subject of several clinical trials, primarily for its antitussive effects. A review of the literature indicates that three major comparative clinical trials and post-marketing surveillance studies have been conducted.[6] These studies have shown that dimemorfan is equally or slightly more efficacious than dextromethorphan and benproperine (B1668004) phosphate in controlling cough.[6]
A Phase 3 randomized, double-blind, placebo-controlled, multicenter clinical trial (CTR20160407) was initiated to evaluate this compound syrup for the treatment of cough in children with respiratory tract infections, but this trial was later suspended.[12]
Experimental Protocols
Sigma-1 Receptor Binding Assay
This protocol is based on the methods described by Chou et al. (1999).[5]
-
Tissue Preparation: Male Sprague-Dawley rat brains are homogenized in 10 volumes of ice-cold 50 mM Tris-HCl buffer (pH 7.4).
-
Centrifugation: The homogenate is centrifuged at 39,000 x g for 10 minutes. The pellet is resuspended in fresh buffer and incubated at 37°C for 30 minutes.
-
Final Preparation: The suspension is centrifuged again, and the final pellet is resuspended in 10 mM Tris-HCl (pH 7.4) containing 1 mM EDTA to a final protein concentration of approximately 300 µg/mL.
-
Binding Assay: Aliquots of the membrane preparation are incubated with the radioligand --INVALID-LINK---pentazocine and various concentrations of dimemorfan in a final volume of 0.5 mL.
-
Incubation: The mixture is incubated at 37°C for 150 minutes.
-
Termination and Measurement: The reaction is terminated by rapid filtration through glass fiber filters. The filters are washed with ice-cold buffer, and the radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The inhibition constant (Ki) is calculated from the IC₅₀ values using the Cheng-Prusoff equation.
Measurement of Reactive Oxygen Species (ROS) Production
This protocol is adapted from the study by Su et al. (2010).[9][10]
-
Cell Preparation: Human neutrophils are isolated from the blood of healthy volunteers.
-
Cell Stimulation: The neutrophils are pre-incubated with various concentrations of dimemorfan for 5 minutes at 37°C.
-
ROS Induction: ROS production is stimulated by adding either N-formyl-methionyl-leucyl-phenylalanine (fMLP) or phorbol-12-myristate-13-acetate (PMA).
-
ROS Detection: The production of ROS is measured using a chemiluminescence assay with luminol.
-
Data Acquisition: Chemiluminescence is recorded continuously with a luminometer.
-
Data Analysis: The IC₅₀ value, the concentration of dimemorfan that inhibits 50% of the ROS production, is calculated.
Western Blot for iNOS Expression
This protocol is based on the methods described by Su et al. (2010).[9][10]
-
Cell Culture and Treatment: A microglial cell line (e.g., BV2) is cultured and treated with lipopolysaccharide (LPS) in the presence or absence of dimemorfan for 24 hours.
-
Protein Extraction: The cells are lysed, and the total protein concentration is determined using a protein assay kit.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for iNOS, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The intensity of the bands is quantified by densitometry.
Conclusion
This compound is a well-characterized non-narcotic antitussive with a primary mechanism of action as a sigma-1 receptor agonist. Its distinct pharmacological profile, which includes a lack of significant NMDA receptor activity, makes it a valuable alternative to other cough suppressants. Preclinical studies have also highlighted its potential anti-inflammatory and neuroprotective properties. Further clinical investigation is warranted to fully elucidate its therapeutic potential in a broader range of indications.
References
- 1. This compound [JAN] | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. Buy this compound | 36304-84-4 [smolecule.com]
- 3. Dimemorfanphosphate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 4. Dimemorfan - Wikipedia [en.wikipedia.org]
- 5. Binding of dimemorfan to sigma-1 receptor and its anticonvulsant and locomotor effects in mice, compared with dextromethorphan and dextrorphan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The nonnarcotic antitussive drug dimemorfan: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is the mechanism of this compound? [synapse.patsnap.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Anti-inflammatory effects of dimemorfan on inflammatory cells and LPS-induced endotoxin shock in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anti-inflammatory effects of dimemorfan on inflammatory cells and LPS-induced endotoxin shock in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound | Sigma receptor | TargetMol [targetmol.com]
- 12. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
Dimemorfan Phosphate: A Technical Whitepaper on Therapeutic Targets Beyond Cough Suppression
Audience: Researchers, scientists, and drug development professionals.
Abstract
Dimemorfan, a morphinan (B1239233) derivative introduced clinically as a non-narcotic antitussive, is gaining significant attention for its therapeutic potential in a range of central nervous system (CNS) disorders. Its unique pharmacological profile, centered on potent sigma-1 (σ1) receptor agonism with minimal activity at NMDA receptors, distinguishes it from its analog dextromethorphan (B48470) and suggests a favorable safety profile with reduced psychotomimetic side effects. This technical guide provides an in-depth review of the preclinical evidence supporting the exploration of Dimemorfan phosphate (B84403) for indications beyond cough, including neuroprotection, epilepsy, and neuroinflammation. We consolidate quantitative data on its receptor binding and functional activity, detail key experimental methodologies for its evaluation, and visualize its proposed mechanisms of action through signaling pathway diagrams.
Pharmacological Profile: Receptor Binding and Selectivity
Dimemorfan's primary molecular target is the σ1 receptor, an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface that modulates a variety of cellular functions, including calcium signaling, ion channel activity, and cellular stress responses. Unlike its structural analog dextromethorphan, Dimemorfan exhibits a significantly lower affinity for the phencyclidine (PCP) binding site of the N-methyl-D-aspartate (NMDA) receptor. This distinction is critical, as it suggests Dimemorfan is less likely to produce the dissociative and psychotomimetic effects associated with NMDA receptor antagonists, enhancing its therapeutic index for chronic CNS conditions.
Quantitative Data: Receptor Binding Affinities
The binding affinities of Dimemorfan and related compounds for key CNS receptors have been characterized in multiple studies. This data, summarized in Table 1, highlights Dimemorfan's potent and selective affinity for the σ1 receptor.
| Compound | σ1 Receptor (Ki) | σ2 Receptor (Ki) | NMDA (PCP Site) (Ki) | Reference(s) |
| Dimemorfan (DF) | 151 nM | 4,421 nM (4.4 µM) | 16,978 nM (17.0 µM) | |
| 0.1 - 0.2 µM | 4 - 11 µM | 7.3 µM | ||
| Dextromethorphan (DM) | 205 nM | - | 7,000 nM (7.0 µM) | |
| Dextrorphan (DR) | 144 nM | - | 900 nM (0.9 µM) |
Table 1: Comparative Receptor Binding Affinities (Ki).
Therapeutic Target Area 1: Neuroprotection in Ischemic Stroke
One of the most promising applications for Dimemorfan is in the mitigation of neuronal damage following ischemic stroke. Preclinical studies have demonstrated its potent neuroprotective effects, which are primarily mediated through its action on the σ1 receptor.
Mechanism of Action: Attenuation of Excitotoxicity and Inflammation
The neuroprotective mechanism of Dimemorfan in cerebral ischemia is multi-faceted. The core initiating event is the activation of the σ1 receptor, which leads to a cascade of downstream cellular benefits. A key outcome is the significant prevention of glutamate (B1630785) accumulation in the synaptic cleft following a cerebral ischemia/reperfusion (CI/R) event. This reduction in excitotoxicity subsequently suppresses:
-
Neuroinflammation: Diminished expression of pro-inflammatory cytokines (e.g., IL-1β) and chemokines (e.g., MCP-1), leading to reduced neutrophil infiltration.
-
Oxidative and Nitrosative Stress: Decreased production of reactive oxygen species (ROS) and reactive nitrogen species (RNS), evidenced by lower levels of lipid peroxidation and protein nitrosylation.
-
Apoptosis: A reduction in programmed cell death in the ischemic penumbra.
This entire protective cascade can be reversed by pretreatment with a selective σ1 receptor antagonist, confirming the receptor's critical role.
Signaling Pathway: σ1 Receptor-Mediated Neuroprotection
The diagram below illustrates the proposed signaling pathway for Dimemorfan-induced neuroprotection. Upon binding, Dimemorfan causes the σ1 receptor to dissociate from its resident chaperone, BiP, at the endoplasmic reticulum. The activated σ1 receptor then modulates intracellular calcium signaling and other downstream pathways to prevent glutamate accumulation, thereby blocking the excitotoxic cascade that leads to inflammation, oxidative stress, and cell death.
Caption: Proposed signaling pathway for Dimemorfan's neuroprotective effect.
Quantitative Data: In Vivo Efficacy in Ischemic Stroke
In a rat model of cerebral ischemia/reperfusion, intravenous administration of Dimemorfan demonstrated a significant reduction in infarct size.
| Treatment Group | Dose (i.v.) | Timing of Administration | Infarct Zone Amelioration | Reference(s) |
| Dimemorfan | 1.0 µg/kg & 10 µg/kg | 15 min before ischemia | 67-72% | |
| Dimemorfan | 1.0 µg/kg & 10 µg/kg | At time of reperfusion | 51-52% | |
| PRE084 (σ1 Agonist) | 10 µg/kg | 15 min before ischemia | ~51-52% |
Table 2: Efficacy of Dimemorfan in a Preclinical Model of Ischemic Stroke.
Therapeutic Target Area 2: Anticonvulsant Activity
Dimemorfan has shown potent anticonvulsant activity in various preclinical models, an effect that, like its neuroprotective properties, is linked to σ1 receptor activation.
Mechanism of Action: Modulation of AP-1 Transcription Factors
The anticonvulsant effect of Dimemorfan has been demonstrated in models of both maximal electroshock and chemically-induced seizures. Studies using kainate-induced seizures suggest that the mechanism involves the σ1 receptor-activated modulation of Activator Protein-1 (AP-1) transcription factors (e.g., c-fos and c-jun). The anticonvulsant action is significantly counteracted by the selective σ1 receptor antagonist BD 1047, confirming the target engagement. This suggests that Dimemorfan may regulate neuronal excitability by modulating gene expression downstream of σ1 receptor activation.
Quantitative Data: In Vivo Anticonvulsant Efficacy
Dimemorfan's anticonvulsant potency is comparable to that of dextromethorphan, but it achieves this effect without the PCP-like behavioral side effects.
| Model | Compound | Metric | Value | Reference(s) |
| Supramaximal Electroshock (mice) | Dimemorfan | ED50 | ~70 µmol/kg, i.p. | |
| Supramaximal Electroshock (mice) | Dextromethorphan | ED50 | ~70 µmol/kg, i.p. | |
| BAY k-8644 Induced Seizures (mice) | Dimemorfan | Dose | 6.25 & 12.5 mg/kg, s.c. |
Table 3: Anticonvulsant Efficacy of Dimemorfan in Preclinical Models.
Therapeutic Target Area 3: Anti-inflammatory Effects
Beyond the neuroinflammation associated with acute CNS injury, Dimemorfan exhibits broader anti-inflammatory properties that could be relevant for systemic inflammatory conditions and chronic neurodegenerative diseases.
Mechanism of Action: σ1-Independent Modulation of Inflammatory Cells
Interestingly, the anti-inflammatory effects of Dimemorfan appear to be mediated through σ1 receptor-independent mechanisms. In studies involving activated neutrophils and microglial cells, Dimemorfan was shown to:
-
Inhibit Reactive Oxygen Species (ROS) Production: It directly inhibits NADPH oxidase (NOX) activity and scavenges ROS.
-
Suppress Nitric Oxide (NO) Production: It prevents the upregulation of inducible nitric oxide synthase (iNOS).
-
Interfere with NF-κB Signaling: It blocks the degradation of Iκ-Bα, preventing the nuclear translocation of the p65 subunit of NF-κB, a key transcription factor for pro-inflammatory cytokines like TNF-α.
-
Modulate Intracellular Calcium: It may block G-protein-mediated increases in intracellular calcium, a critical step in inflammatory cell activation.
Signaling Pathway: Anti-inflammatory Action of Dimemorfan
The diagram below outlines the proposed σ1-independent anti-inflammatory pathway. Dimemorfan interferes with key signaling nodes in activated inflammatory cells, such as microglia, leading to a reduction in the output of inflammatory mediators.
Caption: Proposed σ1-independent anti-inflammatory mechanism of Dimemorfan.
Quantitative Data: In Vitro Anti-inflammatory Potency
Dimemorfan's potency in inhibiting key inflammatory processes has been quantified in cellular assays.
| Assay | Cell Type | Metric | Value | Reference(s) |
| fMLP-induced ROS Production | Neutrophils | IC50 | 7.0 µM | |
| NADPH Oxidase (NOX) Activity | Neutrophils | IC50 | 47 µM |
Table 4: In Vitro Anti-inflammatory Potency of Dimemorfan.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the evaluation of Dimemorfan's therapeutic potential.
Protocol: Sigma-1 Receptor Radioligand Binding Assay
This protocol determines the binding affinity (Ki) of a test compound for the σ1 receptor.
-
Objective: To quantify the affinity of Dimemorfan for the σ1 receptor using competitive displacement of a radioligand.
-
Materials:
-
Tissue homogenate (e.g., guinea pig brain or liver membranes, expressing high levels of σ1 receptors).
-
Radioligand: --INVALID-LINK---pentazocine (a selective σ1 receptor ligand).
-
Non-specific binding agent: Haloperidol (10 µM) or unlabeled (+)-pentazocine (10 µM).
-
Test compound: Dimemorfan phosphate at various concentrations.
-
Assay buffer: Tris-HCl (50 mM, pH 7.4).
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation counter and cocktail.
-
-
Methodology:
-
Prepare membrane homogenates and dilute to a final protein concentration of 150-200 µ g/tube .
-
In assay tubes, combine the membrane preparation, a fixed concentration of --INVALID-LINK---pentazocine (typically near its Kd, e.g., 2-5 nM), and varying concentrations of Dimemorfan (e.g., 10⁻¹¹ to 10⁻⁵ M).
-
For determining non-specific binding, a parallel set of tubes is prepared containing the membrane, radioligand, and a high concentration of an unlabeled ligand like haloperidol.
-
Incubate the mixture at 37°C for 150 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (concentration of Dimemorfan that inhibits 50% of specific --INVALID-LINK---pentazocine binding) using non-linear regression analysis.
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol: In Vivo Middle Cerebral Artery Occlusion (MCAO) Model
This protocol evaluates the neuroprotective efficacy of a test compound in a model of ischemic stroke.
-
Objective: To assess the ability of Dimemorfan to reduce infarct volume and neurological deficits following transient focal cerebral ischemia in rats.
-
Animal Model: Male Sprague-Dawley rats (250-300g).
-
Surgical Procedure (MCAO):
-
Anesthetize the rat (e.g., with isoflurane).
-
Make a midline cervical incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Introduce a 4-0 monofilament nylon suture with a rounded tip via the ECA into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
After a period of occlusion (e.g., 60-90 minutes), withdraw the suture to allow for reperfusion.
-
-
Drug Administration:
-
Administer Dimemorfan (e.g., 1.0 µg/kg and 10 µg/kg) or vehicle intravenously (i.v.) at a specified time point (e.g., 15 minutes before ischemia or at the time of reperfusion).
-
-
Outcome Measures:
-
Neurological Deficit Scoring (24 hours post-reperfusion): Score animals on a scale (e.g., 0-5) based on motor deficits (e.g., 0 = no deficit, 5 = severe deficit/death).
-
Infarct Volume Measurement (24 hours post-reperfusion):
-
Euthanize the animal and perfuse the brain with saline.
-
Remove the brain and slice it into coronal sections (e.g., 2 mm thick).
-
Incubate the slices in a 2% solution of 2,3,5-triphenyltetrazolium chloride (TTC) at 37°C for 30 minutes. TTC stains viable tissue red, leaving the infarcted tissue pale.
-
Capture images of the stained sections and use image analysis software to calculate the infarct volume, often corrected for edema.
-
-
-
Data Analysis: Compare the mean infarct volumes and neurological scores between the Dimemorfan-treated groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA).
Experimental Workflow Visualization
The following diagram illustrates a typical preclinical workflow for evaluating a potential neuroprotective agent like Dimemorfan.
Caption: A generalized workflow for preclinical evaluation of neuroprotective drugs.
Conclusion and Future Directions
The evidence strongly indicates that this compound is more than an antitussive. Its potent agonism at the σ1 receptor, coupled with a lack of significant NMDA receptor activity, positions it as a compelling candidate for CNS drug development. The robust preclinical data in models of ischemic stroke and epilepsy highlight its neuroprotective and anticonvulsant potential. Furthermore, its σ1-independent anti-inflammatory actions suggest a broader utility in diseases with a significant inflammatory component.
Future research should focus on:
-
Clinical Trials: Well-designed clinical trials are necessary to translate these promising preclinical findings into human therapies, particularly for acute ischemic stroke and certain forms of epilepsy.
-
Chronic Neurodegenerative Diseases: Given the role of the σ1 receptor in cellular stress and proteostasis, Dimemorfan should be investigated in models of Alzheimer's disease, Parkinson's disease, and ALS.
-
Biomarker Development: Identifying biomarkers of σ1 receptor engagement and downstream pathway modulation would aid in clinical trial design and patient stratification.
In Vivo Effects of Dimemorfan Phosphate on the Central Nervous System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dimemorfan (B1670651) phosphate (B84403), a non-narcotic antitussive agent, has demonstrated a range of effects on the central nervous system (CNS) beyond its primary role in cough suppression. Structurally related to morphinans, it distinguishes itself by a lack of significant opioid receptor activity, thereby circumventing typical opioid-associated side effects such as dependence and respiratory depression.[1][2] In vivo studies have revealed its interaction with sigma-1 (σ1) receptors, suggesting potential neuroprotective, anticonvulsant, and anti-inflammatory properties.[3][4][5] This technical guide provides an in-depth overview of the in vivo CNS effects of Dimemorfan phosphate, detailing experimental methodologies, presenting quantitative data from preclinical studies, and visualizing key signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of drug development and neuroscience.
Introduction
This compound has been utilized as a cough suppressant for several decades, primarily in Japan.[2] Its central mechanism of action involves the suppression of the cough reflex at the level of the brainstem.[1][6] Unlike typical opioid antitussives, Dimemorfan's effects are not mediated by mu-opioid receptors, rendering it a safer alternative with a lower risk of addiction.[1][2] Growing evidence from in vivo animal models points towards a broader neuropharmacological profile, largely attributed to its agonistic activity at the sigma-1 receptor.[4][5] These findings have spurred interest in its potential therapeutic applications for a variety of CNS disorders. This guide will synthesize the current understanding of Dimemorfan's in vivo CNS effects, with a focus on its neuroprotective and anticonvulsant activities.
Quantitative Data Summary
The following tables summarize key quantitative data from in vivo and in vitro studies on this compound, providing a comparative overview of its pharmacological profile.
Table 1: Receptor Binding Affinities
| Compound | Receptor | Kᵢ (nM) |
| Dimemorfan | Sigma-1 | 151[3][7] |
| Sigma-2 | 4421[7] | |
| PCP Site (NMDA) | 17,000[3] | |
| Dextromethorphan (B48470) | Sigma-1 | 205[3] |
| PCP Site (NMDA) | 7,000[3] | |
| Dextrorphan (B195859) | Sigma-1 | 144[3] |
| PCP Site (NMDA) | 900[3] |
Table 2: In Vivo Anticonvulsant Efficacy
| Model | Species | Compound | ED₅₀ (mg/kg, i.p.) |
| Supramaximal Electroshock Test | Mice | Dimemorfan | ~70 µmol/kg (~18 mg/kg)[3] |
| Dextromethorphan | ~70 µmol/kg (~19 mg/kg)[3] | ||
| Dextrorphan | ~70 µmol/kg (~18 mg/kg)[3] | ||
| Kainate-Induced Seizures | Rats | Dimemorfan | Effective at 12-24 mg/kg[6] |
Table 3: Pharmacokinetic Parameters in Healthy Chinese Volunteers (Single Oral Dose)
| Dose | Cₘₐₓ (ng/mL) | AUC₀₋ₜ (ng·h/mL) | AUC₀₋∞ (ng·h/mL) | Tₘₐₓ (h) | t₁/₂ (h) |
| 10 mg | - | - | - | 2.75 - 3.96 | 10.6 - 11.4 |
| 20 mg | - | - | - | 2.75 - 3.96 | 10.6 - 11.4 |
| 40 mg | 6.19 ± 7.61 | 101 ± 171 | 117 ± 210 | 2.75 - 3.96 | 10.6 - 11.4 |
Data from a study in healthy Chinese volunteers.[8][9]
Key Experimental Protocols
This section details the methodologies for key in vivo experiments used to characterize the CNS effects of this compound.
Antitussive Activity: Citric Acid-Induced Cough Model (Guinea Pig)
This model is a standard preclinical assay to evaluate the efficacy of antitussive agents.
-
Animals: Healthy guinea pigs (400-600 g) are used.[10]
-
Acclimatization: Animals are acclimatized to standard laboratory conditions with ad libitum access to food and water.[10]
-
Cough Induction: Unrestrained guinea pigs are individually placed in a transparent chamber and exposed to a continuous aerosol of 0.4 M citric acid dissolved in 0.9% saline for 7 minutes.[1] The aerosol is generated by an ultrasonic nebulizer.
-
Drug Administration: this compound or a vehicle control is administered (e.g., orally or intraperitoneally) at a specified time before the citric acid challenge (e.g., 30 minutes prior).[1]
-
Measurement: The number of coughs is counted by blinded observers in real-time for a defined period (e.g., 14 minutes) and can be validated by spectrogram inspection of audio recordings.[1] The latency to the first cough is also recorded.[1]
-
Endpoint: A significant reduction in the number of coughs compared to the vehicle-treated group indicates antitussive activity.
Experimental workflow for the citric acid-induced cough model.
Anticonvulsant Activity: Supramaximal Electroshock (MES) Test (Mouse)
The MES test is a widely used preclinical screen for identifying compounds that prevent seizure spread.
-
Animals: Male ICR mice are commonly used.[3]
-
Drug Administration: The test compound (this compound) or vehicle is administered, typically intraperitoneally (i.p.), at various doses.
-
Electroshock Application: At the time of predicted peak effect of the drug, a supramaximal electrical stimulus (e.g., 60 Hz, 50 mA for 200 msec) is delivered through corneal electrodes.[3] A local anesthetic is applied to the corneas prior to electrode placement.
-
Endpoint: The primary endpoint is the abolition of the tonic hindlimb extension phase of the seizure. An animal is considered protected if this phase is absent.
-
Data Analysis: The dose that protects 50% of the animals from the tonic hindlimb extension (ED₅₀) is calculated.[3]
Workflow for the supramaximal electroshock test.
Neuroprotective Activity: Middle Cerebral Artery Occlusion (MCAO) Model (Rat)
This model mimics ischemic stroke to evaluate the neuroprotective potential of therapeutic agents.
-
Animals: Rats are commonly used for this procedure.
-
Surgical Procedure: Anesthesia is induced, and the middle cerebral artery is occluded, typically by inserting an intraluminal filament.[11] Cerebral blood flow is monitored to confirm successful occlusion.
-
Drug Administration: this compound can be administered intravenously (i.v.) either before ischemia or at the time of reperfusion.[5]
-
Reperfusion: After a defined period of occlusion (e.g., 1 hour), the filament is withdrawn to allow for reperfusion.[5]
-
Assessment of Infarct Volume: After a survival period (e.g., 24 hours), the animal is euthanized, and the brain is sectioned and stained (e.g., with TTC) to visualize and quantify the infarct volume.[5]
-
Endpoint: A significant reduction in the infarct size in the drug-treated group compared to the vehicle group indicates neuroprotection.[5]
Signaling Pathways
The in vivo CNS effects of this compound, particularly its neuroprotective and anti-inflammatory actions, are believed to be mediated through its interaction with the sigma-1 receptor and subsequent modulation of downstream signaling cascades.
Sigma-1 Receptor Activation and Neuroprotection
The sigma-1 receptor is a chaperone protein located at the mitochondria-associated endoplasmic reticulum (ER) membrane.[12] Its activation by agonists like Dimemorfan can trigger a cascade of neuroprotective events.
In the context of ischemic stroke, Dimemorfan's activation of the sigma-1 receptor has been shown to reduce the accumulation of extracellular glutamate (B1630785).[5] This, in turn, suppresses downstream pathological events including excitotoxicity, oxidative/nitrosative stress, and inflammation.[5] The activation of the sigma-1 receptor by Dimemorfan can lead to the inhibition of inflammation-related signals such as p38 MAPK and NF-κB.[2][5]
Proposed neuroprotective signaling pathway of Dimemorfan.
Modulation of Inflammatory Pathways
In vivo and in vitro studies suggest that Dimemorfan can exert anti-inflammatory effects by modulating key signaling pathways in inflammatory cells. In a model of endotoxin (B1171834) shock, Dimemorfan treatment decreased plasma levels of the pro-inflammatory cytokine TNF-α and reduced neutrophil infiltration into the lungs and liver.[13] Mechanistically, Dimemorfan has been shown to inhibit the nuclear translocation of NF-κB p65 and the degradation of its inhibitor, IκBα, in microglial cells.[13][14] This suppression of the NF-κB signaling pathway leads to a reduction in the expression of pro-inflammatory mediators.
Dimemorfan's modulation of the NF-κB signaling pathway.
Conclusion
The in vivo effects of this compound on the central nervous system extend beyond its established role as an antitussive. Its activity as a sigma-1 receptor agonist underpins its potential as a neuroprotective and anticonvulsant agent, as demonstrated in various preclinical models. The lack of significant opioid receptor binding enhances its safety profile, making it an attractive candidate for further investigation in the context of neurological and neurodegenerative disorders. The detailed experimental protocols and consolidated quantitative data presented in this guide offer a valuable resource for researchers aiming to explore the full therapeutic potential of this compound. Future studies should focus on further elucidating the downstream signaling cascades modulated by Dimemorfan and translating these promising preclinical findings into clinical applications.
References
- 1. Comparative Analysis of Classic and Novel Antitussives on Cough Suppression in Guinea Pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dimemorfan protects rats against ischemic stroke through activation of sigma-1 receptor-mediated mechanisms by decreasing glutamate accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 4. The dextromethorphan analog dimemorfan attenuates kainate-induced seizures via sigma1 receptor activation: comparison with the effects of dextromethorphan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. The dextromethorphan analog dimemorfan attenuates kainate-induced seizures via σ1 receptor activation: comparison with the effects of dextromethorphan - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Anti-tussive activity of benproperine enantiomers on citric-acid-induced cough in conscious guinea-pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Binding of dimemorfan to sigma-1 receptor and its anticonvulsant and locomotor effects in mice, compared with dextromethorphan and dextrorphan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Middle Cerebral Artery Occlusion Model of Stroke in Rodents: A Step-by-Step Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 12. florajournal.com [florajournal.com]
- 13. Anti-inflammatory effects of dimemorfan on inflammatory cells and LPS-induced endotoxin shock in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Morphine-induced conditioned place preference and effects of morphine pre-exposure in adolescent and adult male C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
Dimemorfan Phosphate: A Technical Guide to its Sigma-1 Receptor Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding affinity of Dimemorfan (B1670651) phosphate (B84403) for the Sigma-1 receptor (S1R). Dimemorfan, a non-narcotic antitussive agent, has garnered significant interest for its neuroprotective and anti-inflammatory properties, which are primarily mediated through its interaction with the S1R.[1][2][3][4] This document summarizes the quantitative binding data, details the experimental methodologies used for its determination, and visualizes the associated signaling pathways and experimental workflows.
Quantitative Binding Affinity Data
Dimemorfan phosphate has been identified as a potent agonist for the Sigma-1 receptor.[5][6][7][8] Its binding affinity has been quantified in multiple studies, revealing a consistent high-affinity interaction. The inhibitory constant (Ki) is a measure of the concentration of a ligand (in this case, Dimemorfan) that will bind to 50% of the receptors in the absence of the natural ligand or radioligand. A lower Ki value indicates a higher binding affinity.
The table below summarizes the reported binding affinity of Dimemorfan for the Sigma-1 receptor.
| Compound | Receptor | Binding Affinity (Ki) | Reference |
| Dimemorfan | Sigma-1 | 151 nM | Chou et al., 1999[9][10] |
| Dimemorfan | Sigma-1 | 150 nM | TargetMol[5] |
In comparison, Dimemorfan shows a much lower affinity for the Sigma-2 receptor, with Ki values reported in the micromolar range (4-11 µM), indicating its selectivity for the Sigma-1 subtype.[10]
Experimental Protocols: Radioligand Binding Assay
The determination of the Sigma-1 receptor binding affinity of Dimemorfan is typically achieved through competitive radioligand binding assays.[11] This technique is a cornerstone in pharmacology for quantifying the interaction between a receptor and a ligand.
Principle:
This assay measures the ability of an unlabeled compound (Dimemorfan) to compete with a radiolabeled ligand (a known S1R ligand) for binding to the Sigma-1 receptor. The concentration of the unlabeled compound that inhibits 50% of the specific binding of the radioligand is the IC50 value, which can then be used to calculate the Ki value.
Detailed Methodology:
-
Receptor Source Preparation:
-
Membrane homogenates from tissues with high expression of Sigma-1 receptors, such as guinea pig liver, are commonly used.[11]
-
Alternatively, cell lines stably expressing the human Sigma-1 receptor can be utilized.
-
The tissue or cells are homogenized in a suitable buffer (e.g., Tris-HCl) and centrifuged to pellet the membranes containing the receptors. The resulting pellet is resuspended to a specific protein concentration.
-
-
Radioligand:
-
A selective Sigma-1 receptor radioligand, such as [3H]-(+)-pentazocine, is used.[11] The concentration of the radioligand is typically kept close to its dissociation constant (Kd) to ensure adequate signal-to-noise ratio.
-
-
Competitive Binding Assay:
-
The receptor preparation is incubated in assay tubes containing the radioligand and varying concentrations of unlabeled this compound.
-
Total Binding: Tubes containing only the receptor preparation and the radioligand.
-
Non-specific Binding: Tubes containing the receptor preparation, the radioligand, and a high concentration of a known, non-radioactive Sigma-1 receptor ligand (e.g., haloperidol) to saturate the receptors and prevent the binding of the radioligand.
-
Incubation: The mixture is incubated at a specific temperature (e.g., 37°C) for a set period to allow the binding to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Following incubation, the reaction is terminated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.
-
The filters are then washed with ice-cold buffer to remove any remaining unbound radioligand.
-
-
Quantification and Data Analysis:
-
The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Specific Binding is calculated by subtracting the non-specific binding from the total binding.
-
The data are plotted as the percentage of specific binding versus the logarithm of the Dimemorfan concentration. A sigmoidal curve is fitted to the data to determine the IC50 value.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Visualizations
Experimental Workflow: Sigma-1 Receptor Binding Assay
The following diagram illustrates the key steps in a competitive radioligand binding assay used to determine the binding affinity of Dimemorfan for the Sigma-1 receptor.
Caption: Workflow of a competitive radioligand binding assay.
Signaling Pathway of Dimemorfan at the Sigma-1 Receptor
Dimemorfan acts as an agonist at the Sigma-1 receptor, which is a unique ligand-regulated molecular chaperone primarily located at the endoplasmic reticulum-mitochondrion interface.[9][12] Its activation by Dimemorfan triggers a cascade of neuroprotective effects.
Caption: Dimemorfan's neuroprotective signaling via Sigma-1 receptor.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. The nonnarcotic antitussive drug dimemorfan: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. matilda.science [matilda.science]
- 4. Dimemorfan protects rats against ischemic stroke through activation of sigma-1 receptor-mediated mechanisms by decreasing glutamate accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | Sigma receptor | TargetMol [targetmol.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 8. targetmol.cn [targetmol.cn]
- 9. The Pharmacology of Sigma-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Binding of dimemorfan to sigma-1 receptor and its anticonvulsant and locomotor effects in mice, compared with dextromethorphan and dextrorphan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sigma-1 Receptor Assays with Fluorescent Ligands | Celtarys [celtarys.com]
Methodological & Application
Dimemorfan Phosphate: In Vivo Experimental Protocols for Murine Models
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Dimemorfan (B1670651) phosphate (B84403), a non-narcotic antitussive agent, has demonstrated a range of therapeutic effects in preclinical murine models, extending beyond its primary use in cough suppression.[1][2] These notes provide an overview of its application in vivo, summarizing key findings and dosages for investigating its anticonvulsant, neuroprotective, and anti-inflammatory properties.
Dimemorfan primarily acts as a sigma-1 (σ1) receptor agonist.[3][4] Unlike dextromethorphan (B48470), it has a very low affinity for NMDA receptors, which may contribute to its favorable side-effect profile, lacking the dissociative effects associated with other morphinans.[1] Its mechanism of action in cough suppression is attributed to its effect on the cough center in the medulla.[2]
Anticonvulsant Activity
Dimemorfan phosphate has shown significant anticonvulsant effects in mice. In the maximal electroshock (MES) seizure model, it has an ED50 of approximately 70 µmol/kg when administered intraperitoneally.[3]
Neuroprotective Effects
The neuroprotective properties of dimemorfan have been observed in models of excitotoxicity. In a kainate-induced seizure model in rats, which can be adapted for mice, pre-treatment with dimemorfan at doses of 12 and 24 mg/kg (subcutaneous or intraperitoneal) reduced seizure severity and attenuated neuronal cell loss in the hippocampus.[4]
Anti-inflammatory Properties
Dimemorfan exhibits anti-inflammatory effects in systemic inflammation models. In a lipopolysaccharide (LPS)-induced endotoxin (B1171834) shock model in mice, intraperitoneal administration of dimemorfan at 1 and 5 mg/kg decreased plasma levels of the pro-inflammatory cytokine TNF-α.
Quantitative Data Summary
| Application | Mouse Model | Route of Administration | Effective Dose Range | Key Findings | Reference |
| Anticonvulsant | Maximal Electroshock Seizure (MES) | Intraperitoneal (i.p.) | ED50: ~70 µmol/kg | Prominent anticonvulsant effects. | [3] |
| Neuroprotection | Kainate-Induced Seizures | Subcutaneous (s.c.) or Intraperitoneal (i.p.) | 12 - 24 mg/kg | Reduced seizure severity and neuronal cell loss. | [4] |
| Anti-amnesic | Scopolamine-induced amnesia | Intraperitoneal (i.p.) | 5 - 40 mg/kg | Attenuated amnesia in a passive avoidance test. | [4] |
| Anti-inflammatory | LPS-Induced Endotoxin Shock | Intraperitoneal (i.p.) | 1 - 5 mg/kg | Suppressed the increase in plasma TNF-α levels. |
Experimental Protocols
Antitussive Effect in a Citric Acid-Induced Cough Model
This protocol describes a method to evaluate the antitussive effects of this compound in mice by inducing cough with citric acid.
Materials:
-
This compound
-
Vehicle (e.g., sterile saline or 0.5% carboxymethylcellulose)
-
Citric acid solution (0.1 M in sterile water)
-
Whole-body plethysmograph system for small animals
-
Nebulizer
Procedure:
-
Animal Acclimatization: Acclimate male ICR mice (20-25 g) to the experimental room for at least 3 days before the experiment. House them in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Drug Administration: Dissolve or suspend this compound in the chosen vehicle. Administer the desired dose of this compound (e.g., 10, 20, 40 mg/kg) or vehicle to the mice via oral gavage (p.o.) or intraperitoneal injection (i.p.). A pre-treatment time of 30-60 minutes is typically required.
-
Cough Induction and Measurement:
-
Place each mouse individually into the whole-body plethysmograph chamber and allow for a 5-10 minute acclimatization period.
-
Nebulize the 0.1 M citric acid solution into the chamber for a continuous period of 3 minutes.
-
Record the number of coughs for a total of 5 minutes, starting from the beginning of the citric acid exposure. Coughs are identified as characteristic explosive expiratory efforts accompanied by a distinct sound and a sharp, transient change in the pressure signal from the plethysmograph.
-
-
Data Analysis: Compare the number of coughs in the this compound-treated groups to the vehicle-treated control group. Calculate the percentage of cough inhibition.
Antitussive experimental workflow.
Anticonvulsant Effect in the Maximal Electroshock Seizure (MES) Model
This protocol details the procedure for assessing the anticonvulsant properties of this compound in mice using the MES test.
Materials:
-
This compound
-
Vehicle (e.g., sterile saline)
-
Corneal electrodes
-
Electroshock device
Procedure:
-
Animal Preparation: Use male ICR mice (20-25 g).
-
Drug Administration: Administer this compound (e.g., 35, 70, 140 µmol/kg) or vehicle intraperitoneally (i.p.). Test the anticonvulsant effect at the time of peak effect, which should be determined in a preliminary study (typically 30-60 minutes post-injection).
-
MES Induction:
-
Apply a drop of saline to the eyes of the mouse to ensure good electrical contact.
-
Deliver a constant current (e.g., 50 mA, 60 Hz) for a short duration (e.g., 0.2 seconds) through corneal electrodes.
-
-
Observation and Endpoint: Observe the mice for the presence or absence of a tonic hindlimb extension seizure. The absence of this seizure is considered protection.
-
Data Analysis: Calculate the percentage of mice protected from tonic hindlimb extension in each group. Determine the ED50 (the dose that protects 50% of the animals) using a probit analysis.
Anticonvulsant experimental workflow.
Anti-inflammatory Effect in a Lipopolysaccharide (LPS)-Induced Endotoxemia Model
This protocol outlines the investigation of the anti-inflammatory effects of this compound in an LPS-induced systemic inflammation model in mice.
Materials:
-
This compound
-
Vehicle (e.g., sterile saline)
-
Lipopolysaccharide (LPS) from E. coli
-
ELISA kit for TNF-α
Procedure:
-
Animal Groups: Use male C57BL/6 mice (20-25 g). Divide them into at least three groups: Vehicle + Saline, Vehicle + LPS, and this compound + LPS.
-
Drug and LPS Administration:
-
Administer this compound (1 and 5 mg/kg, i.p.) or vehicle 30 minutes before LPS injection.
-
Induce endotoxemia by injecting LPS (e.g., 10 mg/kg, i.p.).
-
-
Sample Collection: At a predetermined time point after LPS injection (e.g., 1.5 or 2 hours), collect blood via cardiac puncture under anesthesia.
-
Cytokine Analysis:
-
Prepare plasma from the collected blood samples.
-
Measure the concentration of TNF-α in the plasma using a commercially available ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis: Compare the plasma TNF-α levels in the this compound-treated group with the Vehicle + LPS group.
Simplified NF-κB signaling pathway.
References
- 1. Dimemorfan - Wikipedia [en.wikipedia.org]
- 2. The nonnarcotic antitussive drug dimemorfan: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Binding of dimemorfan to sigma-1 receptor and its anticonvulsant and locomotor effects in mice, compared with dextromethorphan and dextrorphan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-amnesic effect of dimemorfan in mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Utilization of Dimemorfan Phosphate in Rodent Models of Ischemic Stroke
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dimemorfan (B1670651) phosphate (B84403), an analogue of dextromethorphan, is a non-opioid antitussive drug that has demonstrated significant neuroprotective properties in preclinical studies.[1] Primarily known as a sigma-1 (σ1) receptor agonist, it shows potential for mitigating neuronal damage following cerebral ischemia.[2] Unlike other morphinans, Dimemorfan does not act significantly as an NMDA receptor antagonist, which may reduce the risk of dissociative side effects.[3] These application notes provide detailed protocols and quantitative data for the use of Dimemorfan phosphate in rodent models of stroke, specifically focusing on the middle cerebral artery occlusion (MCAO) model. The aim is to offer a comprehensive guide for researchers investigating its therapeutic potential in ischemic stroke.
Mechanism of Action
The primary neuroprotective mechanism of this compound in ischemic stroke is attributed to its agonistic activity at the sigma-1 receptor.[2] Activation of the sigma-1 receptor helps to reduce the excitotoxicity, inflammation, and oxidative stress that are major pathological events following cerebral ischemia/reperfusion (CI/R) injury.[2]
Key Actions:
-
Reduction of Glutamate (B1630785) Excitotoxicity: this compound treatment significantly prevents the accumulation of the excitatory neurotransmitter glutamate after reperfusion.[2] Excessive glutamate is a primary trigger for neuronal death in stroke.[2]
-
Anti-Inflammatory Effects: The compound inhibits the expression of pro-inflammatory molecules like monocyte chemoattractant protein-1 (MCP-1) and interleukin-1β (IL-1β).[2] It also suppresses the activation of key inflammation-related signaling pathways, including p38 MAPK, NF-κB, and STAT-1.[2]
-
Suppression of Oxidative/Nitrosative Stress: Dimemorfan reduces oxidative and nitrosative tissue damage by inhibiting the expression of neuronal and inducible nitric oxide synthase (nNOS and iNOS), leading to decreased lipid peroxidation and protein nitrosylation.[2]
-
Anti-Apoptotic Effects: By mitigating the upstream pathological events, Dimemorfan ultimately leads to a reduction in apoptosis (programmed cell death) in the ischemic brain region.[2]
Caption: Signaling pathway of this compound's neuroprotective effects in ischemic stroke.
Quantitative Data Summary
The following table summarizes the reported efficacy of this compound in a rat model of transient focal cerebral ischemia (1 hour of ischemia followed by 24 hours of reperfusion).[2]
| Parameter | Treatment Group | Dosage (intravenous) | Administration Time | Result (Infarct Size Reduction) | Reference |
| Infarct Volume | Dimemorfan | 1.0 µg/kg | 15 min before ischemia | ~72% | [2] |
| Infarct Volume | Dimemorfan | 10 µg/kg | 15 min before ischemia | ~67% | [2] |
| Infarct Volume | Dimemorfan | 1.0 µg/kg | At time of reperfusion | ~52% | [2] |
| Infarct Volume | Dimemorfan | 10 µg/kg | At time of reperfusion | ~51% | [2] |
| Infarct Volume | Vehicle Control | N/A | N/A | 0% (Baseline) | [2] |
| Infarct Volume | Dimemorfan + BD1047 (σ1 antagonist) | 10 µg/kg + 20 µg/kg | Before ischemia | Effect reversed (no reduction) | [2] |
Experimental Protocols
These protocols are designed to guide researchers in evaluating the neuroprotective effects of this compound using a standard rodent model of stroke.
Experimental Workflow
Caption: General experimental workflow for evaluating this compound in a rodent stroke model.
Protocol 1: Middle Cerebral Artery Occlusion (MCAO) Model
This protocol describes the induction of transient focal cerebral ischemia in rats, a widely used model to mimic human stroke.[4][5][6][7]
Materials:
-
Male Wistar rats (270-300g)
-
Anesthetic (e.g., Isoflurane)
-
Heating pad and rectal probe for temperature control
-
Surgical microscope or loupes
-
Standard surgical instruments
-
4-0 silicone-coated nylon monofilament
-
Laser Doppler flowmeter (optional, for monitoring cerebral blood flow)
Procedure:
-
Anesthetize the rat (e.g., with 2.5% isoflurane) and maintain body temperature at 37°C using a heating pad.[6]
-
Place the animal in a supine position and make a midline cervical incision.
-
Carefully dissect and expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal end of the ECA and the proximal end of the CCA.
-
Insert the 4-0 silicone-coated monofilament through a small incision in the CCA and advance it into the ICA until it occludes the origin of the middle cerebral artery (MCA). An inserted distance of 18-20 mm from the CCA bifurcation is typical for a 300g rat.[8] A significant drop in cerebral blood flow confirms occlusion if using a laser Doppler.
-
After the desired occlusion period (e.g., 60 minutes), withdraw the filament to allow for reperfusion.[2]
-
Suture the incision and allow the animal to recover in a warm cage. Administer post-operative analgesics as per institutional guidelines.
Protocol 2: Drug Preparation and Administration
Materials:
-
This compound powder
-
Sterile Phosphate-Buffered Saline (PBS)
-
Heating and/or sonication equipment
-
Sterile syringes and needles for intravenous (i.v.) injection
Procedure:
-
Prepare a stock solution of this compound in sterile PBS. A final concentration allowing for the injection of 1.0 µg/kg and 10 µg/kg in a small volume is recommended.[2]
-
To aid dissolution, the solution may require warming to 60°C and/or sonication.[9] Ensure the solution is clear and free of precipitates before use.
-
Administer the prepared this compound solution or vehicle (PBS) intravenously (e.g., via the tail vein).
-
Timing of Administration:
Protocol 3: Assessment of Neuroprotective Effects
This is a critical endpoint for assessing the efficacy of a neuroprotective agent.[8][10] 2,3,5-triphenyltetrazolium chloride (TTC) staining is a common method to visualize the infarct area.[6][11]
Procedure:
-
At the study endpoint (e.g., 24 hours post-MCAO), deeply anesthetize the animal and perfuse transcardially with cold saline.
-
Decapitate the animal and carefully remove the brain.
-
Slice the brain into 2 mm thick coronal sections using a brain matrix.
-
Immerse the sections in a 2% TTC solution in PBS at 37°C for 15-30 minutes in the dark.
-
Transfer the stained sections to a 4% paraformaldehyde solution for fixation.
-
Healthy, viable tissue will stain red, while the infarcted (ischemic) tissue will remain unstained (white).[11]
-
Scan or photograph the sections and use image analysis software (e.g., ImageJ) to quantify the infarct area in each slice.
-
Calculate the total infarct volume, often corrected for edema to prevent overestimation of the injury.
Behavioral tests are essential for evaluating functional outcomes after stroke.[12] Tests should be conducted at baseline (before surgery) and at specified time points post-stroke.
A. Modified Neurological Severity Score (mNSS) The mNSS is a composite score used to evaluate motor, sensory, and reflex impairments.[13]
-
Procedure: The test is a series of tasks including raising the rat by the tail (to observe forelimb flexion), placing it on the floor (to observe circling), and testing for placing and grasping reflexes.
-
Scoring: A score is given based on the animal's performance in these tasks. Scores can range from 0 (no deficit) to 18 (severe injury).[13]
B. Rotarod Test This test assesses motor coordination and balance.[14][15]
-
Procedure: Place the animal on a rotating rod that gradually accelerates.
-
Measurement: Record the latency (time) until the animal falls off the rod.
-
Training: Animals should be trained for several days before baseline testing to achieve stable performance.[13]
C. Corner Test This test evaluates sensorimotor asymmetry or neglect.[13][14]
-
Procedure: Place the animal in a corner with a 30° angle. The animal will enter the corner and must turn to exit.
-
Measurement: Record the direction of the turn (left or right). Animals with a unilateral stroke lesion will preferentially turn towards the non-impaired (ipsilateral) side.[14]
-
Analysis: Calculate the percentage of ipsilateral turns. A higher percentage indicates a more severe deficit.
References
- 1. Anti-amnesic effect of dimemorfan in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dimemorfan protects rats against ischemic stroke through activation of sigma-1 receptor-mediated mechanisms by decreasing glutamate accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dimemorfan - Wikipedia [en.wikipedia.org]
- 4. ahajournals.org [ahajournals.org]
- 5. Rodent models of stroke | NC3Rs [nc3rs.org.uk]
- 6. Identification of Ischemic Regions in a Rat Model of Stroke | PLOS One [journals.plos.org]
- 7. mednexus.org [mednexus.org]
- 8. RODENT STROKE MODEL GUIDELINES FOR PRECLINICAL STROKE TRIALS (1ST EDITION) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Dataset on stroke infarct volume in rodents: A comparison of MRI and histological methods - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jurnalbiologi.perbiol.or.id [jurnalbiologi.perbiol.or.id]
- 12. Behavioral tests in rodent models of stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Behavioral Tests in Rodent Models of Stroke - Ace Therapeutics [acetherapeutics.com]
- 15. Behavioral tests in rodent models of stroke - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Neuroprotective Effects of Dimemorfan Phosphate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to assessing the neuroprotective properties of Dimemorfan (B1670651) phosphate (B84403), a sigma-1 receptor agonist. The following protocols are designed for in vitro and in vivo models of neurological damage, focusing on ischemic stroke and related neurodegenerative conditions.
Introduction to Dimemorfan Phosphate
This compound is a non-opioid antitussive agent that has demonstrated significant neuroprotective effects in preclinical studies.[1][2] Its primary mechanism of action is the activation of the sigma-1 receptor, a chaperone protein located at the endoplasmic reticulum-mitochondrion interface.[3][4][5][6] This activation triggers a cascade of cellular events that mitigate neuronal damage caused by excitotoxicity, oxidative stress, and inflammation.[2][7]
The neuroprotective actions of this compound are attributed to its ability to reduce excessive glutamate (B1630785) accumulation, a key mediator of excitotoxicity in ischemic stroke.[7][8] Furthermore, it has been shown to suppress the production of reactive oxygen species (ROS) and inhibit the activation of the pro-inflammatory transcription factor NF-κB.[2][3][9] These multifaceted effects make this compound a promising candidate for the treatment of various neurological disorders.
Key Signaling Pathways
The neuroprotective effects of this compound are mediated through the activation of the sigma-1 receptor and its influence on downstream signaling pathways.
Experimental Protocols
The following sections provide detailed protocols for assessing the neuroprotective effects of this compound in both in vivo and in vitro models.
In Vivo Model: Transient Middle Cerebral Artery Occlusion (MCAO) in Rats
This protocol describes the induction of focal cerebral ischemia in rats, a widely used model to mimic human ischemic stroke.[3][4][5][6][10]
Materials:
-
Male Sprague-Dawley or Wistar rats (250-300g)
-
Anesthesia (e.g., isoflurane)
-
4-0 nylon monofilament with a silicone-coated tip
-
Surgical instruments
-
Heating pad
-
2,3,5-triphenyltetrazolium chloride (TTC)
-
This compound solution (for intravenous administration)
Procedure:
-
Animal Preparation: Anesthetize the rat and maintain its body temperature at 37°C throughout the surgery.
-
Surgical Procedure:
-
Make a midline incision in the neck to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).[3][6]
-
Ligate the distal end of the ECA.
-
Insert the silicone-coated filament into the ICA via the ECA stump and advance it approximately 18-20 mm to occlude the origin of the middle cerebral artery (MCA).[3][6]
-
-
Ischemia and Treatment:
-
Reperfusion: After the ischemic period, gently withdraw the filament to allow for reperfusion of the MCA territory.[3][5]
-
Neurological Assessment: 24 hours after reperfusion, assess the neurological deficit using a standardized scoring system.
-
Infarct Volume Measurement:
Data Presentation:
| Treatment Group | Dose (µg/kg, i.v.) | Timing of Administration | Infarct Volume (% of Hemisphere) | Neurological Score |
| Vehicle Control | - | - | ||
| Dimemorfan | 1.0 | 15 min pre-ischemia | ||
| Dimemorfan | 10 | 15 min pre-ischemia | ||
| Dimemorfan | 1.0 | At reperfusion | ||
| Dimemorfan | 10 | At reperfusion |
In Vitro Models of Neuroprotection
These protocols utilize primary neuronal cultures or neuronal cell lines to investigate the direct neuroprotective effects of this compound against common insults.
1. Glutamate Excitotoxicity Assay
This assay evaluates the ability of this compound to protect neurons from glutamate-induced cell death.[1][11][12]
Materials:
-
Primary cortical neurons or a suitable neuronal cell line (e.g., SH-SY5Y)
-
Cell culture medium and supplements
-
This compound
-
L-glutamic acid
-
Cell viability assay kit (e.g., MTT or LDH)
Procedure:
-
Cell Culture: Plate primary neurons or neuronal cells and culture them for 14-16 days to allow for maturation.[13]
-
Treatment: Pre-incubate the cells with varying concentrations of this compound for 24 hours.[11][12]
-
Glutamate Insult: Expose the cells to a neurotoxic concentration of L-glutamate for a defined period (e.g., 24 hours).[11][12]
-
Assessment: Measure cell viability using a standard assay such as MTT or LDH release.
Data Presentation:
| This compound (µM) | Glutamate (µM) | Cell Viability (%) |
| 0 | 0 | 100 |
| 0 | 100 | |
| 1 | 100 | |
| 5 | 100 | |
| 10 | 100 | |
| 20 | 100 |
2. Reactive Oxygen Species (ROS) Measurement
This protocol measures the effect of this compound on intracellular ROS production.[14][15][16][17][18]
Materials:
-
Cultured neurons or neuronal cell line
-
This compound
-
An agent to induce oxidative stress (e.g., H₂O₂)
-
CM-H2DCFDA fluorescent probe
Procedure:
-
Cell Culture and Treatment: Culture and treat cells with this compound as described in the glutamate excitotoxicity assay.
-
ROS Induction: Induce oxidative stress by adding an agent like H₂O₂.
-
Staining: Load the cells with CM-H2DCFDA, a cell-permeable probe that fluoresces upon oxidation by ROS.[18]
-
Quantification: Measure the fluorescence intensity using a fluorescence microscope or plate reader. The intensity is proportional to the level of intracellular ROS.[15]
Data Presentation:
| This compound (µM) | Oxidative Stress Inducer | Relative Fluorescence Units (RFU) |
| 0 | - | |
| 0 | + | |
| 5 | + | |
| 10 | + | |
| 20 | + |
3. NF-κB Activation Assay
This assay determines if this compound can inhibit the activation of the pro-inflammatory transcription factor NF-κB.[19][20][21][22][23]
Materials:
-
Cultured microglia (e.g., BV2) or neuronal cells
-
This compound
-
Lipopolysaccharide (LPS) to induce inflammation
-
Reagents for nuclear and cytoplasmic protein extraction
-
Antibodies against NF-κB p65 subunit for Western blotting or immunocytochemistry
Procedure:
-
Cell Culture and Treatment: Culture microglia or neuronal cells and pre-treat with this compound.
-
Inflammatory Stimulus: Stimulate the cells with LPS to induce NF-κB activation.[2]
-
Cell Fractionation and Western Blotting:
-
Immunocytochemistry:
-
Alternatively, fix and permeabilize the cells.
-
Stain for the p65 subunit and a nuclear counterstain (e.g., DAPI).
-
Visualize the subcellular localization of p65 using fluorescence microscopy. Nuclear translocation of p65 signifies activation.[20]
-
Data Presentation:
| This compound (µM) | LPS | Nuclear p65 Level (relative to control) |
| 0 | - | |
| 0 | + | |
| 10 | + | |
| 20 | + |
Conclusion
The protocols outlined in these application notes provide a robust framework for evaluating the neuroprotective potential of this compound. By utilizing both in vivo and in vitro models, researchers can gain a comprehensive understanding of its efficacy and mechanism of action, paving the way for further drug development and clinical translation.
References
- 1. Glutamate Excitotoxicity Assay [neuroproof.com]
- 2. Anti-inflammatory effects of dimemorfan on inflammatory cells and LPS-induced endotoxin shock in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Middle cerebral artery occlusion in the rat: consistent protocol for a model of stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Middle Cerebral Artery Occlusion Model of Stroke in Rodents: A Step-by-Step Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Rat Model of Middle Cerebral Artery Occlusion/Reperfusion Without Damaging the Anatomical Structure of Cerebral Vessels [jove.com]
- 7. Dimemorfan protects rats against ischemic stroke through activation of sigma-1 receptor-mediated mechanisms by decreasing glutamate accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. A Modified Model Preparation for Middle Cerebral Artery Occlusion Reperfusion [jove.com]
- 11. innoprot.com [innoprot.com]
- 12. Excitotoxicity In Vitro Assay - Creative Biolabs [neuros.creative-biolabs.com]
- 13. zjms.hmu.edu.krd [zjms.hmu.edu.krd]
- 14. Intracellular and Mitochondrial Reactive Oxygen Species Measurement in Primary Cultured Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. assaygenie.com [assaygenie.com]
- 16. Measurement of Reactive Oxygen Species in the Culture Media Using Acridan Lumigen PS-3 Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 17. abcam.cn [abcam.cn]
- 18. researchgate.net [researchgate.net]
- 19. cdn.caymanchem.com [cdn.caymanchem.com]
- 20. Measurement of NF-κB activation in TLR-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Measurement of NF-κB Activation in TLR-Activated Macrophages | Springer Nature Experiments [experiments.springernature.com]
- 22. NF-KAPPA B ACTIVATION ASSAY KIT | NFKB, NF-kB, NF-{kappa}B, Nuclear Factor-Kappa B | Part NFKB-2 [fivephoton.com]
- 23. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantification of Dimemorfan Phosphate in Tissue
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of analytical methods for the quantification of Dimemorfan (B1670651) phosphate (B84403) in tissue samples. The protocols are designed to be a starting point for researchers developing and validating methods for pharmacokinetic studies, drug distribution analysis, and other applications in drug development.
Introduction
Dimemorfan, a non-narcotic antitussive agent, is the 3,17-dimethyl-morphinan derivative. Its phosphate salt is widely used clinically. Accurate quantification of Dimemorfan in various tissues is crucial for understanding its pharmacokinetics, tissue distribution, and efficacy. This document outlines recommended procedures for sample preparation and analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific technique for bioanalysis.
Physicochemical Properties of Dimemorfan
Understanding the physicochemical properties of Dimemorfan is essential for developing effective extraction and chromatographic methods.
| Property | Value | Reference |
| Molecular Formula | C₁₈H₂₅N (Dimemorfan) | [1] |
| Molecular Weight | 255.4 g/mol (Dimemorfan) | [2] |
| XLogP3 | 3.8 | [3] |
| Solubility | Sparingly soluble in water (20 mg/mL), soluble in methanol (B129727), and freely soluble in glacial acetic acid. Practically insoluble in diethyl ether, chloroform, and acetone. | [4] |
The basic nature of Dimemorfan (a tertiary amine) and its solubility profile suggest that it can be efficiently extracted from biological matrices using organic solvents under alkaline conditions and that it is amenable to reversed-phase liquid chromatography with an acidic mobile phase.
Experimental Protocols
The following protocols are recommended for the quantification of Dimemorfan phosphate in tissue. These are based on established methods for Dimemorfan in other biological matrices and general principles of tissue sample analysis. Method validation in the specific tissue matrix of interest is essential.
Tissue Homogenization
This is a critical step to ensure the drug is released from the tissue into a form suitable for extraction.
Protocol: Mechanical Homogenization
-
Accurately weigh the frozen tissue sample (e.g., 100-500 mg).
-
Thaw the tissue on ice.
-
Add a 3- to 5-fold volume of ice-cold homogenization buffer (e.g., phosphate-buffered saline, pH 7.4) to the tissue.
-
Homogenize the tissue using a mechanical homogenizer (e.g., rotor-stator or bead beater) until a uniform homogenate is obtained. Keep the sample on ice throughout the process to minimize degradation.
-
Centrifuge the homogenate at a high speed (e.g., 10,000 x g for 10 minutes at 4°C) to pellet cellular debris.
-
Collect the supernatant for the subsequent extraction step.
Sample Extraction
Two common and effective methods for extracting small molecules like Dimemorfan from biological matrices are Protein Precipitation and Solid-Phase Extraction.
Protocol 1: Protein Precipitation (PPT)
This method is rapid and simple, making it suitable for high-throughput analysis.
-
To 100 µL of tissue homogenate supernatant, add 300 µL of ice-cold acetonitrile (B52724) containing a suitable internal standard (IS) (e.g., a structurally similar compound not present in the sample).
-
Vortex the mixture vigorously for 1-2 minutes to precipitate proteins.
-
Centrifuge at high speed (e.g., 12,000 x g for 10 minutes at 4°C).
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the residue in 100 µL of the mobile phase and inject it into the LC-MS/MS system.
Protocol 2: Solid-Phase Extraction (SPE)
SPE provides a cleaner extract than PPT, which can reduce matrix effects and improve sensitivity. A mixed-mode cation exchange polymer is recommended for basic compounds like Dimemorfan.
-
Condition the SPE cartridge: Sequentially pass 1 mL of methanol followed by 1 mL of water through a mixed-mode cation exchange SPE cartridge.
-
Load the sample: To 100 µL of tissue homogenate supernatant, add 100 µL of 2% formic acid in water. Load the entire volume onto the conditioned SPE cartridge.
-
Wash the cartridge: Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol to remove interferences.
-
Elute the analyte: Elute Dimemorfan and the IS with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
Evaporate and reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
The following are typical LC-MS/MS conditions that can be adapted and optimized for Dimemorfan analysis.
| Parameter | Recommended Condition |
| LC Column | C18 column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with 5-10% B, increase to 95% B over 3-5 minutes, hold for 1 minute, and then return to initial conditions for re-equilibration. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Dimemorfan: m/z 256.2 → 157.2 (Quantifier), 256.2 → 91.1 (Qualifier) Note: These transitions should be optimized on the specific mass spectrometer being used. |
| Internal Standard | A stable isotope-labeled Dimemorfan would be ideal. Alternatively, a structurally related compound with similar chromatographic and ionization properties can be used. |
Quantitative Data Summary
The following table summarizes the quantitative parameters reported in the literature for Dimemorfan in biological fluids. These values can serve as a benchmark when validating the method for tissue samples.
| Method | Matrix | Linearity Range (ng/mL) | LLOQ (ng/mL) | Accuracy (%) | Precision (%RSD) | Reference |
| LC-MS/MS | Human Plasma | 0.04 - 5.00 | 0.04 | Not explicitly stated | Not explicitly stated | [5] |
| HPLC-MS/MS | Human Plasma | 0.025 - 5.0 | 0.025 | 103.38 - 106.88 | Intra-day: <5.92, Inter-day: <5.70 | [6] |
| HPLC-MS/MS | Human Urine | 0.1 - 20.0 | 0.1 | 90.05 - 101.40 | Intra-day: <10.35, Inter-day: <8.80 | [6] |
| GC-MS | Human Plasma | 0.25 - 32.0 (ng/100µL) | 0.125 (ng/100µL) | 88 - 105 | <13 |
Visualizations
Experimental Workflow
Caption: General workflow for the quantification of Dimemorfan in tissue samples.
Solid-Phase Extraction (SPE) Protocol
Caption: Step-by-step process for Solid-Phase Extraction (SPE).
Method Validation Considerations
For use in regulated studies, the analytical method must be validated according to guidelines from regulatory agencies such as the FDA or EMA. Key validation parameters include:
-
Selectivity and Specificity: Ensuring no interference from endogenous matrix components.
-
Linearity and Range: The concentration range over which the method is accurate and precise.
-
Lower Limit of Quantification (LLOQ): The lowest concentration that can be measured with acceptable accuracy and precision.
-
Accuracy and Precision: Intra- and inter-day variability of the measurements.
-
Recovery: The efficiency of the extraction process.
-
Matrix Effect: The effect of co-eluting matrix components on the ionization of the analyte.
-
Stability: Stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw, bench-top, long-term).
It is important to use blank tissue from the same species and type as the study samples to prepare calibration standards and quality control samples to accurately assess the method's performance.
References
- 1. Dimemorfan - Wikipedia [en.wikipedia.org]
- 2. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. Dimemorfan | C18H25N | CID 3037918 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Buy this compound | 36304-84-4 [smolecule.com]
- 5. This compound | Sigma receptor | TargetMol [targetmol.com]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
Application Note: High-Performance Liquid Chromatography for the Analysis of Dimemorfan Phosphate
Abstract
This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Dimemorfan (B1670651) phosphate (B84403) in pharmaceutical preparations. The described method is suitable for quality control and routine analysis, ensuring the identity, purity, and concentration of Dimemorfan phosphate in finished products. An alternative, highly sensitive Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method for the quantification of dimemorfan in human plasma is also presented, which is applicable for pharmacokinetic studies.
Introduction
This compound is a non-narcotic antitussive agent used for the suppression of cough.[1] It acts centrally on the cough center in the brainstem.[1] Dimemorfan is an agonist of the sigma-1 receptor, a chaperone protein located at the endoplasmic reticulum-mitochondrion interface that modulates calcium signaling.[2][3][4] Accurate and precise analytical methods are crucial for the quality control of pharmaceutical formulations containing this compound. This document provides a detailed protocol for an HPLC-UV method and an overview of an LC-MS/MS method for its determination.
Experimental Protocols
HPLC-UV Method for Pharmaceutical Formulations
This method is adapted from established pharmacopeial procedures for the analysis of this compound powder and is suitable for dissolution studies.[5]
1.1. Materials and Reagents
-
This compound Reference Standard (RS)
-
Acetonitrile (B52724) (HPLC grade)
-
Triethylamine (B128534) (TEA)
-
Phosphoric acid
-
Water (HPLC grade)
-
2nd fluid for dissolution test (as per pharmacopeia)
1.2. Chromatographic Conditions
A summary of the HPLC operating conditions is provided in Table 1.
Table 1: HPLC-UV Operating Conditions
| Parameter | Condition |
| Detector | Ultraviolet (UV) absorption photometer |
| Wavelength | 268 nm[5] |
| Column | Octadecylsilanized silica (B1680970) gel for liquid chromatography (C18), 5 µm particle size, 4.6 mm x 15 cm[5] |
| Column Temperature | 30°C[5] |
| Mobile Phase | A mixture of acetonitrile and a buffered aqueous solution (300:700, v/v). The aqueous solution is prepared by adding 10 mL of triethylamine to 950 mL of water, adjusting the pH to 2.5 with phosphoric acid, and then adding water to make 1000 mL.[5] |
| Flow Rate | Adjusted so that the retention time of dimemorfan is approximately 6 minutes.[5] |
| Injection Volume | 100 µL[5] |
1.3. Standard Solution Preparation
Accurately weigh about 22 mg of this compound RS (previously dried at 105°C for 3 hours) and dissolve in 100 mL of the 2nd fluid for dissolution test. Pipette 5 mL of this solution and dilute to 100 mL with the same fluid.[5]
1.4. Sample Solution Preparation (for Dissolution Test)
Accurately weigh a quantity of this compound powder equivalent to about 10 mg of this compound and perform a dissolution test according to the Paddle method at 75 rpm using 900 mL of 2nd fluid for dissolution test. Withdraw a sample at a specified time, filter through a 0.45 µm membrane filter, discard the first 10 mL, and use the subsequent filtrate as the sample solution.[5]
1.5. System Suitability
The system suitability is assessed to ensure the performance of the chromatographic system. The parameters are summarized in Table 2.
Table 2: System Suitability Requirements
| Parameter | Requirement |
| Theoretical Plates (of the dimemorfan peak) | Not less than 3000[5] |
| Symmetry Factor (of the dimemorfan peak) | Not more than 2.0[5] |
| Repeatability (RSD of 6 replicate injections) | Not more than 2.0%[5] |
LC-MS/MS Method for Dimemorfan in Human Plasma
This method is suitable for pharmacokinetic studies requiring high sensitivity.
2.1. Sample Preparation
Dimemorfan is extracted from plasma or urine using liquid-liquid extraction with ether or by protein precipitation with acetonitrile.[3][6] Lidocaine or estazolam can be used as an internal standard (IS).[3][6]
2.2. Chromatographic and Mass Spectrometric Conditions
A summary of typical LC-MS/MS conditions is provided in Table 3.
Table 3: Typical LC-MS/MS Conditions
| Parameter | Condition |
| Column | C18 column (e.g., 50 mm x 4.6 mm, 5 µm or 50 mm x 2.0 mm, 3 µm)[3][6] |
| Mobile Phase | A gradient or isocratic mixture of methanol (B129727) or acetonitrile and water, often containing formic acid.[3][6] |
| Flow Rate | 0.2 - 0.75 mL/min[3][6] |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[3] |
| Detection | Multiple Reaction Monitoring (MRM)[3] |
| MRM Transitions | Dimemorfan: m/z 256.4 → 155.3; Lidocaine (IS): m/z 235.4 → 86.1[3] |
Method Validation Summary
The HPLC-UV and LC-MS/MS methods have been validated for their intended purposes. A summary of the validation parameters for the LC-MS/MS method for the determination of dimemorfan in plasma and urine is presented in Table 4.
Table 4: Method Validation Data for LC-MS/MS Analysis of Dimemorfan
| Parameter | Plasma | Urine |
| Linearity Range | 0.025 - 5.0 ng/mL[3] | 0.1 - 20.0 ng/mL[3] |
| Correlation Coefficient (r) | 0.9957[3] | 0.9983[3] |
| Limit of Detection (LOD) | 0.025 ng/mL[3] | 0.1 ng/mL[3] |
| Recovery | 103.38% - 106.88%[3] | 90.05% - 101.40%[3] |
| Intra-day Precision (RSD) | ≤ 5.92%[3] | ≤ 10.35%[3] |
| Inter-day Precision (RSD) | ≤ 5.70%[3] | ≤ 8.80%[3] |
Visualizations
Caption: HPLC analysis workflow for this compound.
Caption: Dimemorfan's signaling pathway via the Sigma-1 receptor.
Conclusion
The HPLC-UV method described provides a straightforward and reproducible approach for the quality control of this compound in pharmaceutical dosage forms. For bioanalytical applications, the LC-MS/MS method offers the required sensitivity and selectivity for the quantification of dimemorfan in biological matrices. Both methods are demonstrated to be suitable for their intended applications.
References
- 1. The Pharmacology of Sigma-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. wikiwand.com [wikiwand.com]
- 4. researchgate.net [researchgate.net]
- 5. Dimemorfan protects rats against ischemic stroke through activation of sigma-1 receptor-mediated mechanisms by decreasing glutamate accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Measurement of Dimemorfan Phosphate Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimemorfan (B1670651), a morphinan (B1239233) derivative, is a non-narcotic antitussive agent with a primary mechanism of action as a sigma-1 (σ1) receptor agonist.[1][2][3][4] Unlike opioid-based cough suppressants, it does not exert its effects through significant interaction with mu-opioid receptors, thus presenting a lower risk of dependence.[5][6] Its antitussive action is believed to stem from its activity on the cough center in the medulla oblongata.[5][6][7] Beyond its role in cough suppression, Dimemorfan has demonstrated neuroprotective and anti-inflammatory properties.[8][9]
These application notes provide detailed protocols for key in vitro assays to characterize the pharmacological activity of Dimemorfan phosphate (B84403). The described methods will enable researchers to assess its binding affinity to its primary target, the sigma-1 receptor, and to quantify its functional effects on cellular signaling pathways, including calcium mobilization, reactive oxygen species (ROS) production, and NF-κB activation. Additionally, a protocol for assessing its interaction with the N-methyl-D-aspartate (NMDA) receptor is included to provide a more comprehensive pharmacological profile.
Summary of In Vitro Assays for Dimemorfan Phosphate
| Assay Type | Target/Pathway | Key Parameters Measured | Cell Line/Preparation |
| Radioligand Binding Assay | Sigma-1 Receptor | Binding Affinity (Ki) | Guinea Pig Liver Membranes |
| Radioligand Binding Assay | NMDA Receptor (PCP site) | Binding Affinity (Ki) | Rodent Brain Membranes |
| Functional Assay | Intracellular Calcium Mobilization | Inhibition of agonist-induced Ca2+ influx (IC50) | CHO-K1 or HEK293 cells |
| Functional Assay | ROS Production | Inhibition of fMLP/PMA-induced ROS (IC50) | Human Neutrophils or HL-60 cells |
| Functional Assay | NF-κB Signaling | Inhibition of LPS-induced NF-κB activation | Murine Microglial Cells (e.g., BV-2) |
Quantitative Data Summary
The following table summarizes the reported in vitro activities of Dimemorfan.
| Assay | Parameter | Reported Value | Reference |
| Sigma-1 Receptor Binding | Ki | 151 nM | [3][10] |
| NMDA Receptor (PCP site) Binding | Ki | 17 µM | [3] |
| fMLP-induced ROS Production (Human Neutrophils) | IC50 | 7.0 µM | [1][4] |
Experimental Protocols
Sigma-1 Receptor Radioligand Binding Assay
This protocol is designed to determine the binding affinity (Ki) of this compound for the sigma-1 receptor using a competitive binding assay with a radiolabeled ligand.
Materials:
-
Guinea pig liver membranes (a rich source of sigma-1 receptors)[11]
-
[3H]-(+)-Pentazocine (radioligand)[11]
-
This compound (test compound)
-
Haloperidol (B65202) or (+)-Pentazocine (for non-specific binding determination)
-
Tris-HCl buffer (50 mM, pH 7.4)
-
Scintillation vials
-
Scintillation cocktail
-
Glass fiber filters (e.g., Whatman GF/B)
-
Filtration apparatus
-
Liquid scintillation counter
Protocol:
-
Membrane Preparation: Prepare guinea pig liver membranes as described in the literature.[11] The final membrane preparation should be stored at -80°C. On the day of the experiment, thaw the membranes and resuspend them in ice-cold Tris-HCl buffer.
-
Assay Setup: In a 96-well plate or microcentrifuge tubes, add the following components in order:
-
50 µL of Tris-HCl buffer
-
50 µL of various concentrations of this compound (e.g., 10⁻¹⁰ M to 10⁻⁵ M) or buffer for total binding.
-
For non-specific binding, add 50 µL of a high concentration of an unlabeled ligand like haloperidol (e.g., 10 µM).
-
50 µL of [3H]-(+)-Pentazocine at a final concentration close to its Kd (e.g., 2-3 nM).
-
100 µL of the membrane preparation (containing a specific amount of protein, e.g., 100-200 µg).
-
-
Incubation: Incubate the reaction mixture at 37°C for 150 minutes to reach equilibrium.
-
Filtration: Rapidly terminate the binding reaction by filtering the mixture through glass fiber filters pre-soaked in buffer using a cell harvester. Wash the filters three times with ice-cold Tris-HCl buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add a scintillation cocktail, and allow them to equilibrate. Measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Intracellular Calcium Mobilization Assay
This functional assay measures the ability of this compound to inhibit the influx of intracellular calcium induced by a G-protein coupled receptor (GPCR) agonist. Dimemorfan has been suggested to block G-protein-mediated intracellular calcium increase.[8]
Materials:
-
HEK293 or CHO cells stably expressing a GPCR of interest that couples to Gαq.
-
Fluo-4 AM or another calcium-sensitive fluorescent dye.[12]
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Probenecid (B1678239) (to prevent dye leakage).
-
This compound (test compound).
-
A suitable GPCR agonist (e.g., carbachol (B1668302) for muscarinic receptors).
-
96- or 384-well black, clear-bottom plates.
-
Fluorescence plate reader with an injection system (e.g., FlexStation or FLIPR).[13][14]
Protocol:
-
Cell Culture and Plating: Culture the cells to 80-90% confluency. Seed the cells into the black, clear-bottom plates and grow overnight to form a monolayer.
-
Dye Loading:
-
Prepare a loading buffer containing HBSS, HEPES, probenecid, and the calcium-sensitive dye (e.g., Fluo-4 AM).
-
Remove the culture medium from the cells and add the loading buffer.
-
Incubate the plate at 37°C for 1 hour in the dark.
-
-
Compound Pre-incubation:
-
Wash the cells with HBSS containing probenecid to remove excess dye.
-
Add different concentrations of this compound to the wells and incubate for a specified time (e.g., 15-30 minutes) at 37°C.
-
-
Measurement of Calcium Flux:
-
Place the plate in the fluorescence plate reader and set the instrument to measure fluorescence intensity over time (e.g., excitation at 494 nm, emission at 516 nm for Fluo-4).
-
Establish a baseline fluorescence reading for each well.
-
Inject the GPCR agonist into the wells and continue to record the fluorescence intensity to measure the change in intracellular calcium concentration.
-
-
Data Analysis:
-
The change in fluorescence is proportional to the change in intracellular calcium.
-
Calculate the percentage of inhibition of the agonist-induced calcium response for each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.
-
Reactive Oxygen Species (ROS) Production Assay
This protocol measures the inhibitory effect of this compound on ROS production in neutrophils stimulated with phorbol-12-myristate-13-acetate (PMA) or N-formyl-methionyl-leucyl-phenylalanine (fMLP).
Materials:
-
Human neutrophils isolated from fresh blood or a differentiated neutrophil-like cell line (e.g., HL-60).
-
Lucigenin or Luminol (chemiluminescent probes for ROS).
-
PMA and fMLP (stimulating agents).
-
This compound.
-
Hanks' Balanced Salt Solution (HBSS) or Phosphate-Buffered Saline (PBS).
-
96-well white plates.
-
Luminometer or a plate reader with chemiluminescence detection.
Protocol:
-
Cell Preparation: Isolate human neutrophils or prepare a suspension of differentiated HL-60 cells in HBSS. Adjust the cell density to approximately 1 x 10⁶ cells/mL.
-
Assay Setup:
-
In a 96-well white plate, add the cell suspension.
-
Add various concentrations of this compound and incubate for 20 minutes at 37°C.[8]
-
Add the chemiluminescent probe (e.g., lucigenin).
-
-
Stimulation and Measurement:
-
Initiate the reaction by adding the stimulating agent (PMA or fMLP) to the wells.
-
Immediately place the plate in the luminometer and measure the chemiluminescence signal over time (e.g., for 30-60 minutes).
-
-
Data Analysis:
-
The total chemiluminescence signal (area under the curve) is proportional to the total amount of ROS produced.
-
Calculate the percentage of inhibition of ROS production for each concentration of Dimemorfen phosphate.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value.
-
Visualizations
Signaling Pathway of this compound
Caption: Proposed signaling pathways of this compound.
Experimental Workflow for Sigma-1 Receptor Binding Assay
Caption: Workflow for the sigma-1 receptor radioligand binding assay.
Logical Relationship of Functional Assays
Caption: Relationship between Dimemorfan and its functional in vitro assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. Binding of dimemorfan to sigma-1 receptor and its anticonvulsant and locomotor effects in mice, compared with dextromethorphan and dextrorphan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | Sigma receptor | TargetMol [targetmol.com]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. The nonnarcotic antitussive drug dimemorfan: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is this compound used for? [synapse.patsnap.com]
- 8. Anti-inflammatory effects of dimemorfan on inflammatory cells and LPS-induced endotoxin shock in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dimemorfan protects rats against ischemic stroke through activation of sigma-1 receptor-mediated mechanisms by decreasing glutamate accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anti-amnesic effect of dimemorfan in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. FLIPR assays of intracellular calcium in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A Comparison of Assay Performance Between the Calcium Mobilization and the Dynamic Mass Redistribution Technologies for the Human Urotensin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing Dimemorfan Phosphate Efficacy in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimemorfan (B1670651) phosphate (B84403) is a non-narcotic antitussive agent with demonstrated neuroprotective properties.[1][2] It primarily acts as a sigma-1 receptor agonist and modulates serotonin (B10506) and norepinephrine (B1679862) pathways to exert its therapeutic effects.[3][4][5][6] Unlike opioid-based cough suppressants, Dimemorfan does not act on opioid receptors, thereby reducing the risk of dependency.[3][5] Preclinical evaluation of Dimemorfan phosphate's efficacy relies on various animal models that simulate cough, neurodegenerative conditions, and inflammatory responses. This document provides detailed application notes and protocols for key animal models used to test the efficacy of this compound.
Data Presentation: Efficacy of this compound in Preclinical Models
The following tables summarize the quantitative data on the efficacy of this compound in various animal models.
Table 1: Antitussive Efficacy of this compound
| Animal Model | Tussive Agent | This compound Dose | Route of Administration | Observed Efficacy | Reference |
| Guinea Pig | Citric Acid | Not Specified | Not Specified | Up to three times more potent than codeine and equivalent to dextromethorphan (B48470).[1][7] | [1][7] |
| Guinea Pig | Capsaicin | Not Specified | Not Specified | Equivalent to dextromethorphan.[7] | [7] |
Table 2: Neuroprotective Efficacy of this compound
| Animal Model | Condition | This compound Dose | Route of Administration | Observed Efficacy | Reference |
| Rat | Kainate-induced seizures | 12 or 24 mg/kg | s.c. | Dose-dependent reduction in seizure severity and latency to seizure onset. Attenuation of c-fos/c-jun expression.[8][9] | [8][9] |
| Rat | Cerebral Ischemia/Reperfusion (CI/R) | 1.0 µg/kg and 10 µg/kg | i.v. | Ameliorated infarct zone size by 67-72% (pre-ischemia) or 51-52% (at reperfusion). Reduced glutamate (B1630785) accumulation.[7] | [7] |
| Mouse | BAY k-8644-induced convulsions | 6.25 or 12.5 mg/kg | s.c. | Dose-dependent attenuation of convulsive behaviors.[6] | [6] |
| Mouse | Scopolamine-induced amnesia | 10-40 mg/kg | i.p. | Significant improvement in amnesia in a step-through passive avoidance test.[10] | [10] |
| Mouse | β-amyloid peptide-induced amnesia | 10-40 mg/kg | i.p. | Significant improvement in amnesia in a step-through passive avoidance test.[10] | [10] |
Table 3: Anti-inflammatory Efficacy of this compound
| Animal Model | Condition | This compound Dose | Route of Administration | Observed Efficacy | Reference |
| Mouse | LPS-induced endotoxin (B1171834) shock | 1 and 5 mg/kg | i.p. | Suppressed the increase in plasma TNF-α levels. Markedly inhibited neutrophil infiltration into the lung and liver.[6] | [3][6][11] |
Experimental Protocols
Citric Acid-Induced Cough Model in Guinea Pigs
This model is used to evaluate the antitussive (cough-suppressing) effects of this compound.
Materials:
-
Male Hartley guinea pigs (300-400 g)
-
This compound
-
Citric acid solution (0.4 M)
-
Whole-body plethysmography system
-
Nebulizer
Protocol:
-
Animal Acclimatization: Acclimatize guinea pigs to the experimental environment for at least one week.
-
Drug Administration: Administer this compound or vehicle control via the desired route (e.g., oral gavage, intraperitoneal injection).
-
Cough Induction: After a predetermined pretreatment time (e.g., 60 minutes), place the guinea pig in the whole-body plethysmograph chamber.
-
Aerosol Exposure: Expose the animal to an aerosol of 0.4 M citric acid for a fixed period (e.g., 5 minutes) generated by a nebulizer.[12]
-
Data Recording: Record the number of coughs for a defined observation period (e.g., 10 minutes) following the initiation of citric acid exposure.[12] Coughs are identified by their characteristic sound and associated pressure changes in the plethysmograph.
-
Data Analysis: Compare the number of coughs in the this compound-treated group to the vehicle control group. A significant reduction in the number of coughs indicates antitussive activity.
Kainate-Induced Seizure Model in Rats
This model assesses the anticonvulsant and neuroprotective effects of this compound against excitotoxicity.
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
This compound
-
Kainic acid (KA) solution (5 mg/ml in sterile 0.9% saline)
-
Behavioral observation cage
-
Racine's scale for seizure scoring
Protocol:
-
Animal Acclimatization: House rats individually and allow them to acclimatize for at least one week.
-
Drug Administration: Administer this compound (e.g., 12 or 24 mg/kg, s.c.) or vehicle control 30 minutes prior to KA administration.[8]
-
Seizure Induction: Inject rats intraperitoneally with kainic acid (5 mg/kg hourly) until repeated class IV or V seizures are observed according to Racine's scale.[13]
-
Behavioral Observation: Observe the rats continuously for a set period (e.g., 4-6 hours) after KA injection.[8] Record the latency to the first seizure and the severity of seizures using Racine's scale.
-
Endpoint Analysis: At a predetermined time point after KA injection (e.g., 72 hours), animals can be euthanized for histological analysis of the brain (e.g., hippocampus) to assess neuronal cell loss.[8] Biochemical markers of neuronal activation and damage (e.g., c-fos, c-jun expression) can also be measured.[8]
-
Data Analysis: Compare seizure scores, latency, and histological/biochemical markers between the this compound-treated and vehicle control groups.
Cerebral Ischemia/Reperfusion (CI/R) Model in Rats
This model evaluates the neuroprotective effects of this compound in a stroke model.
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
This compound
-
Anesthetics (e.g., isoflurane)
-
Surgical instruments for middle cerebral artery occlusion (MCAO)
-
Laser Doppler flowmeter
Protocol:
-
Animal Preparation: Anesthetize the rat and perform a middle cerebral artery occlusion (MCAO) surgery to induce focal cerebral ischemia. The intraluminal suture method is commonly used.
-
Ischemia Induction: Occlude the middle cerebral artery for a specific duration (e.g., 1 hour).[7] Monitor cerebral blood flow using a laser Doppler flowmeter to confirm successful occlusion.
-
Drug Administration: Administer this compound (e.g., 1.0 or 10 µg/kg, i.v.) or vehicle control either before ischemia or at the time of reperfusion.[7]
-
Reperfusion: After the ischemic period, withdraw the suture to allow reperfusion.
-
Neurological Assessment: At a predetermined time after reperfusion (e.g., 24 hours), assess neurological deficits using a standardized scoring system.[7]
-
Infarct Volume Measurement: Euthanize the animals and perfuse the brains. Slice the brains and stain with a marker such as 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. Calculate the infarct volume.
-
Data Analysis: Compare the neurological deficit scores and infarct volumes between the this compound-treated and vehicle control groups.
LPS-Induced Endotoxin Shock Model in Mice
This model is used to investigate the anti-inflammatory properties of this compound.
Materials:
-
Male ICR mice (25-30 g)
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Saline
Protocol:
-
Animal Acclimatization: Acclimatize mice to the experimental conditions.
-
Endotoxin Shock Induction: Induce endotoxin shock by intraperitoneally injecting LPS (e.g., 70 mg/kg).[3]
-
Drug Administration: Administer this compound (e.g., 1 and 5 mg/kg, i.p.) or saline at multiple time points after LPS administration (e.g., 30 minutes, 6 hours, and 12 hours).[3]
-
Monitoring: Monitor the survival rate of the mice over a period of 48 hours.
-
Biomarker Analysis: At specific time points after LPS injection, collect blood samples to measure plasma levels of pro-inflammatory cytokines such as TNF-α.[3]
-
Histological Analysis: Euthanize animals at a predetermined time point and collect organs such as the lungs and liver for histological examination to assess neutrophil infiltration and tissue damage.[3]
-
Data Analysis: Compare survival rates, cytokine levels, and histological findings between the this compound-treated and saline control groups.
Visualizations
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed signaling pathways of this compound and a general experimental workflow for its preclinical evaluation.
Caption: Proposed signaling pathway of this compound.
Caption: General experimental workflow for preclinical testing.
References
- 1. The nonnarcotic antitussive drug dimemorfan: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. matilda.science [matilda.science]
- 3. Anti-inflammatory effects of dimemorfan on inflammatory cells and LPS-induced endotoxin shock in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. What is this compound used for? [synapse.patsnap.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Dimemorfan protects rats against ischemic stroke through activation of sigma-1 receptor-mediated mechanisms by decreasing glutamate accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The dextromethorphan analog dimemorfan attenuates kainate-induced seizures via σ1 receptor activation: comparison with the effects of dextromethorphan - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The dextromethorphan analog dimemorfan attenuates kainate-induced seizures via sigma1 receptor activation: comparison with the effects of dextromethorphan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anti-amnesic effect of dimemorfan in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anti-inflammatory effects of dimemorfan on inflammatory cells and LPS-induced endotoxin shock in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Repurposing dimethyl fumarate as an antiepileptogenic and disease-modifying treatment for drug-resistant epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Dimemorfan Phosphate Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimemorfan (B1670651) phosphate (B84403) is a non-narcotic, centrally acting antitussive agent.[1][2] Structurally related to morphinans, it functions primarily as a sigma-1 (σ1) receptor agonist and does not exhibit typical opioid effects, making it a compound of interest for its low potential for dependence.[1][3][4][5][6][7][8] Its mechanism of action involves suppressing the cough reflex at the brainstem's cough center.[1][2][3] Beyond its antitussive properties, research has highlighted its potential neuroprotective and anti-inflammatory effects, linked to the modulation of reactive oxygen species (ROS) production, nitric oxide (NO) synthesis, and NF-κB signaling pathways.[3][4][5][9]
These notes provide detailed protocols for the preparation, handling, and storage of Dimemorfan phosphate solutions for consistent and reliable results in both in vitro and in vivo experimental settings.
Physicochemical and Solubility Data
Accurate solution preparation begins with a clear understanding of the compound's physical and chemical properties.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| IUPAC Name | (9S,13S,14S)-3,17-dimethylmorphinan;phosphoric acid | [10] |
| Molecular Formula | C₁₈H₂₈NO₄P | [4] |
| Molecular Weight | 353.39 g/mol | [4][11] |
| Melting Point | 267-269°C (with decomposition) | [12] |
| Appearance | White crystalline powder | [13] |
| Primary Target | Sigma-1 (σ1) Receptor Agonist |[4][5][6][7][8] |
Table 2: Solubility Profile of this compound
| Solvent | Solubility | Classification | Reference |
|---|---|---|---|
| Water | 20 mg/mL (approx. 56.6 mM) | Sparingly Soluble | [12] |
| 10 mg/mL (approx. 28.3 mM) with heating/ultrasound | - | [12] | |
| DMSO | 1 mg/mL (approx. 2.83 mM) | Slightly Soluble | [12] |
| Methanol | - | Sparingly Soluble | [12] |
| Ethanol (95%) | - | Practically Insoluble | [12] |
| Glacial Acetic Acid | - | Freely Soluble |[12] |
Solution Preparation Protocols
Proper personal protective equipment (PPE), including a lab coat, gloves, and safety glasses, should be worn at all times. All preparations should be conducted in a clean, controlled environment, such as a laminar flow hood for sterile applications.
Protocol for 10 mM Aqueous Stock Solution (Recommended for most in vitro use)
This protocol is suitable for creating a stock solution for subsequent dilution in cell culture media or aqueous buffers.
Materials:
-
This compound powder
-
High-purity sterile water (e.g., Water for Injection, Milli-Q)
-
Sterile conical tubes (e.g., 15 mL or 50 mL)
-
Calibrated analytical balance
-
Vortex mixer and/or sonicator
-
Sterile 0.22 µm syringe filters
Procedure:
-
Calculate Required Mass: To prepare 10 mL of a 10 mM stock solution, calculate the mass of this compound needed:
-
Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L × 0.010 L × 353.39 g/mol = 3.53 mg
-
-
Weighing: Accurately weigh 3.53 mg of this compound powder and transfer it to a sterile conical tube.
-
Dissolution: Add a small volume of sterile water (e.g., 5 mL) to the tube. Vigorously vortex the solution. If dissolution is slow, sonication or gentle warming (up to 60°C) can be used to facilitate the process.[12]
-
Volume Adjustment: Once fully dissolved, add sterile water to reach the final desired volume of 10 mL.
-
Sterilization: Sterilize the solution by passing it through a 0.22 µm syringe filter into a new sterile tube.[4] This is critical for cell-based assays.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes (e.g., 100 µL) in sterile microcentrifuge tubes. Store aliquots as recommended in Section 4.0. This practice prevents degradation from repeated freeze-thaw cycles.[4]
Protocol for In Vivo Solution Preparation (e.g., 1 mg/mL in Saline)
This protocol is designed for preparing solutions for administration in animal models via routes such as intraperitoneal (i.p.) or subcutaneous (s.c.) injection.
Materials:
-
This compound powder
-
Sterile saline solution (0.9% NaCl)
-
Sterile vials
-
Calibrated analytical balance
-
Vortex mixer and/or sonicator
Procedure:
-
Weighing: Weigh the desired amount of this compound. For example, to prepare 10 mL of a 1 mg/mL solution, weigh 10 mg of the powder.
-
Dissolution: Transfer the powder to a sterile vial. Add the required volume of sterile saline (10 mL in this example).
-
Mixing: Securely cap the vial and vortex until the powder is completely dissolved. Sonication can be used to aid dissolution if necessary.
-
Final Preparation: The solution is now ready for use. Ensure the final concentration is appropriate for the desired dosage (mg/kg) and the animal's weight.
Storage and Stability
Proper storage is crucial to maintain the integrity and activity of this compound solutions.
Table 3: Recommended Storage and Stability Conditions | Condition | Findings | Reference | | :--- | :--- | :--- | | Powder | Store at -20°C for up to 3 years. |[5] | | Stock Solutions | Store at -20°C for up to 1 month or -80°C for up to 6 months. |[4] | | General Stability | Stable in aqueous solution at pH 4.0-6.0.[12] Protect from light and moisture.[12] | | Incompatibilities | Avoid strong acids, alkalis, and strong oxidizing or reducing agents. |[12][14] |
Note: Always prepare fresh working solutions from a frozen stock aliquot on the day of the experiment. Avoid repeated freeze-thaw cycles.[4]
Experimental Concentrations and Workflows
The optimal concentration of this compound depends on the specific experimental model. The following table summarizes concentrations cited in the literature.
Table 4: Typical Experimental Concentrations
| Experiment Type | Concentration / Dosage | Route | Target / Model | Reference |
|---|---|---|---|---|
| In Vitro | 5-20 µM | - | Inhibition of ROS production in human neutrophils | [4][5] |
| 10-20 µM | - | Suppression of ROS and NO in LPS-stimulated BV2 microglia | [4][5] | |
| 20 µM | - | Inhibition of NF-κB nuclear translocation in BV2 microglia | [4][5] | |
| In Vivo | 1 and 5 mg/kg | i.p. | Suppression of plasma TNF-α in LPS-treated mice | [4][5] |
| 6.25 and 12.5 mg/kg | s.c. | Attenuation of BAY k-8644-induced convulsions in mice | [4][5] |
| | 20 and 40 mg/kg | i.p. | Locomotor activity studies in C57BL/6 mice |[4] |
Diagrams and Pathways
Caption: General experimental workflow for using this compound.
Caption: this compound's inhibitory signaling pathway.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. The nonnarcotic antitussive drug dimemorfan: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | Sigma receptor | TargetMol [targetmol.com]
- 6. selleckchem.com [selleckchem.com]
- 7. raybiotech.com [raybiotech.com]
- 8. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 9. Anti-inflammatory effects of dimemorfan on inflammatory cells and LPS-induced endotoxin shock in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]
- 11. This compound - Drug Monograph - DrugInfoSys.com [druginfosys.com]
- 12. Buy this compound | 36304-84-4 [smolecule.com]
- 13. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 14. file.medchemexpress.com [file.medchemexpress.com]
Dimemorfan Phosphate: A Versatile Tool for Elucidating Sigma-1 Receptor Function
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Dimemorfan (B1670651) phosphate (B84403), a non-narcotic antitussive agent, has emerged as a valuable pharmacological tool for investigating the multifaceted roles of the sigma-1 receptor (σ1R).[1][2] The σ1R is a unique ligand-operated molecular chaperone primarily located at the mitochondria-associated membrane (MAM) of the endoplasmic reticulum (ER).[3] Its involvement in a wide array of cellular processes, including calcium homeostasis, ion channel modulation, and cellular stress responses, has implicated it as a therapeutic target for numerous neurological and psychiatric disorders.[3][4] Dimemorfan's utility in studying the σ1R stems from its relatively high binding affinity and selectivity for this receptor, coupled with a distinct pharmacological profile compared to other σ1R ligands like dextromethorphan (B48470).[5]
These application notes provide a comprehensive overview of dimemorfan phosphate's use in σ1R research, including its binding characteristics, functional effects, and detailed protocols for key in vitro and in vivo experiments.
Data Presentation: Quantitative Profile of this compound
The following tables summarize the key quantitative data for this compound and related compounds, facilitating a comparative analysis of their receptor binding affinities and functional potencies.
Table 1: Receptor Binding Affinities (Ki in nM)
| Compound | Sigma-1 Receptor | Sigma-2 Receptor | PCP Site (NMDA Receptor) | Reference |
| Dimemorfan (DF) | 151 | 4,000 - 11,000 | 17,000 | [5] |
| Dextromethorphan (DM) | 205 | 4,000 - 11,000 | 7,000 | [5] |
| Dextrorphan (B195859) (DR) | 144 | 4,000 - 11,000 | 900 | [5] |
Table 2: Functional Potency of this compound
| Assay | Parameter | Value | Species | Reference |
| Anticonvulsant (Supramaximal Electroshock) | ED50 | ~70 µmol/kg, i.p. | Mice | [5] |
| Inhibition of fMLP-induced ROS production | IC50 | 7.0 µM | In vitro | [6][7] |
| Anti-amnesic (Scopolamine-induced, passive avoidance) | Effective Dose | 10-40 mg/kg, i.p. | Mice | [2] |
| Anti-amnesic (β-amyloid-induced, passive avoidance) | Effective Dose | 20-40 mg/kg, i.p. | Mice | [2] |
| Anti-amnesic (Scopolamine-induced, water maze) | Effective Dose | 5-40 mg/kg, i.p. | Mice | [2] |
| Reduction of BAY k-8644-induced convulsions | Effective Dose | 6.25-12.5 mg/kg, s.c. | Mice | [7][8] |
Sigma-1 Receptor Signaling and Experimental Workflow
Activation of the σ1R by an agonist like this compound is believed to initiate a cascade of intracellular events. The following diagrams illustrate the proposed signaling pathway and a general workflow for characterizing σ1R ligands.
Experimental Protocols
The following section provides detailed methodologies for key experiments utilizing this compound to study σ1R function.
In Vitro Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the sigma-1 receptor. This protocol is adapted from competitive binding assay principles.[9][10]
Materials:
-
Membrane preparation from guinea pig brain or cells expressing σ1R.
-
Radioligand: --INVALID-LINK---pentazocine (a selective σ1R ligand).
-
Non-specific binding agent: Haloperidol (10 µM).
-
This compound solutions of varying concentrations.
-
Assay buffer: 50 mM Tris-HCl, pH 7.4.
-
96-well plates.
-
Glass fiber filters.
-
Scintillation counter and scintillation fluid.
Protocol:
-
Membrane Preparation: Homogenize tissue or cells in ice-cold assay buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: 50 µL of assay buffer, 50 µL of --INVALID-LINK---pentazocine (at a concentration near its Kd, e.g., 1-5 nM), and 100 µL of membrane preparation (e.g., 100-200 µg protein).
-
Non-specific Binding: 50 µL of 10 µM haloperidol, 50 µL of --INVALID-LINK---pentazocine, and 100 µL of membrane preparation.
-
Competitive Binding: 50 µL of varying concentrations of this compound, 50 µL of --INVALID-LINK---pentazocine, and 100 µL of membrane preparation.
-
-
Incubation: Incubate the plates at 37°C for 120 minutes.
-
Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding = Total binding - Non-specific binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vitro Sigma-1 Receptor/BiP Dissociation Assay
Objective: To assess the agonist properties of this compound by measuring its ability to induce the dissociation of the σ1R from the binding immunoglobulin protein (BiP). This protocol is based on ELISA principles.[11]
Materials:
-
CHO cells stably expressing σ1R-GFP.
-
Culture medium (e.g., DMEM/GlutaMAX with 10% FBS).
-
12-well plates.
-
Phosphate-buffered saline (PBS).
-
Lysis buffer.
-
Heat Shock 70 kDa Protein 5 (HSPA5/BiP) ELISA kit.
-
This compound solutions.
-
Positive control: PRE-084 (a known σ1R agonist).
Protocol:
-
Cell Culture: Plate σ1R-GFP expressing CHO cells in 12-well plates and grow to confluence.
-
Treatment: Treat the cells with varying concentrations of this compound or PRE-084 dissolved in culture medium for 30 minutes at 37°C. Include an untreated control group.
-
Cell Lysis:
-
Rinse the cells with PBS.
-
Harvest the cells and centrifuge at 12,000 x g for 5 minutes.
-
Resuspend the cell pellet in PBS and perform a final centrifugation.
-
Lyse the cells according to the ELISA kit manufacturer's instructions.
-
-
ELISA:
-
Process the cell lysates using the BiP ELISA kit according to the manufacturer's protocol to quantify the amount of BiP that has dissociated from the σ1R.
-
-
Data Analysis:
-
Normalize the results to the untreated control.
-
Plot the percentage of σ1R-BiP dissociation against the logarithm of the this compound concentration to determine the IC50 for dissociation.
-
In Vivo Anticonvulsant Activity Assessment
Objective: To evaluate the anticonvulsant effects of this compound in a mouse model of seizures. This protocol describes the supramaximal electroshock (MES) test.[4][5]
Materials:
-
Male ICR mice (or other suitable strain).
-
This compound solution for intraperitoneal (i.p.) injection.
-
Vehicle control (e.g., saline).
-
Electroconvulsive shock apparatus with corneal electrodes.
-
Electrode solution (e.g., 0.9% saline).
Protocol:
-
Animal Acclimation: Acclimate the mice to the housing conditions for at least one week before the experiment.
-
Drug Administration: Administer different doses of this compound (e.g., 20-260 µmol/kg) or vehicle i.p. to different groups of mice.
-
MES Test:
-
At the time of peak drug effect (e.g., 30 minutes post-injection), apply a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal electrodes moistened with saline.
-
Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure. The absence of this phase is considered protection.
-
-
Data Analysis:
-
Calculate the percentage of mice protected at each dose.
-
Determine the ED50 (the dose that protects 50% of the animals from the tonic hindlimb extension) using probit analysis.
-
In Vivo Locomotor Activity Assessment
Objective: To assess the effect of this compound on spontaneous locomotor activity in mice.[5][12]
Materials:
-
Male ICR mice.
-
This compound solution for i.p. injection.
-
Vehicle control.
-
Automated locomotor activity chambers equipped with infrared beams.
Protocol:
-
Animal Acclimation: Acclimate the mice to the testing room for at least 60 minutes before the experiment.
-
Habituation: Place each mouse individually into a locomotor activity chamber and allow them to habituate for a set period (e.g., 30-60 minutes).
-
Drug Administration: Remove the mice from the chambers, administer the assigned dose of this compound (e.g., 20-260 µmol/kg, i.p.) or vehicle, and immediately return them to the same chambers.
-
Data Recording: Record locomotor activity (e.g., total distance traveled, number of beam breaks) for a specified duration (e.g., 60-120 minutes) in time bins (e.g., 5-10 minutes).
-
Data Analysis:
-
Analyze the locomotor activity data over time for each treatment group.
-
Compare the total locomotor activity between the dimemorfan-treated groups and the vehicle-treated group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
-
Conclusion
This compound serves as a potent and selective sigma-1 receptor agonist, making it an indispensable tool for researchers in neuroscience and drug discovery. Its distinct pharmacological profile, particularly its low affinity for the PCP site of the NMDA receptor, allows for a more targeted investigation of σ1R function without the confounding effects associated with other ligands. The protocols outlined in these notes provide a robust framework for characterizing the interaction of novel compounds with the sigma-1 receptor and for exploring the therapeutic potential of modulating this important molecular chaperone.
References
- 1. A Rapid, Inexpensive High Throughput Screen Method for Neurite Outgrowth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-amnesic effect of dimemorfan in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a Novel σ1 Receptor Biosensor Based on Its Heterodimerization with Binding Immunoglobulin Protein in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of anticonvulsant activity of drugs using animal models | PPTX [slideshare.net]
- 5. Binding of dimemorfan to sigma-1 receptor and its anticonvulsant and locomotor effects in mice, compared with dextromethorphan and dextrorphan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The dextromethorphan analog dimemorfan attenuates kainate-induced seizures via σ1 receptor activation: comparison with the effects of dextromethorphan - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. This compound | Sigma receptor | TargetMol [targetmol.com]
- 9. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors [frontiersin.org]
- 11. Positive modulation of sigma-1 receptor: a new weapon to mitigate disease progression in amyotrophic lateral sclerosis | springermedizin.de [springermedizin.de]
- 12. va.gov [va.gov]
Troubleshooting & Optimization
Overcoming solubility issues with Dimemorfan phosphate in vitro
This guide provides troubleshooting advice and answers to frequently asked questions regarding the in vitro use of Dimemorfan (B1670651) phosphate (B84403), with a specific focus on overcoming solubility challenges.
Troubleshooting Guide & FAQs
Q1: What are the solubility characteristics of Dimemorfan phosphate in common laboratory solvents?
A: this compound's solubility varies significantly depending on the solvent. It is sparingly soluble in water and has limited solubility in DMSO, while being practically insoluble in ethanol.[1][2] The pH of aqueous solutions can also influence its solubility; a 1.0 g in 100 mL water solution has a pH between 4.0 and 5.0.[2]
For clear comparison, the quantitative solubility data is summarized below.
Data Presentation: Solubility of this compound
| Solvent | Molar Concentration (mM) | Weight/Volume Concentration (mg/mL) | Conditions & Notes |
| Water (H₂O) | ~56.59 mM | 20 mg/mL | Sparingly soluble.[1][3] |
| Water (H₂O) | ~47.17 mM | 16.67 mg/mL | Requires ultrasonic treatment and heating to 60°C.[4] |
| Water (H₂O) | ~28.30 mM | 10 mg/mL | Sonication is recommended.[4][5] |
| DMSO | ~2.83 mM | 1 mg/mL | Slightly soluble.[1][3] Use of newly opened, hygroscopic DMSO is recommended as it can significantly impact solubility.[4] |
| Methanol | - | - | Sparingly soluble.[1][2] |
| Ethanol (95%) | - | - | Practically insoluble.[1][2] |
| Diethyl Ether | - | - | Practically insoluble.[2] |
Q2: I am struggling to dissolve this compound. What is the recommended procedure for preparing a stock solution?
A: Due to its challenging solubility, a specific protocol involving mechanical agitation and warming is often necessary. Below is a detailed workflow and a step-by-step protocol for preparing an aqueous stock solution.
Visualization: Workflow for Dissolving this compound
Caption: Troubleshooting workflow for dissolving this compound.
Experimental Protocol: Preparation of an Aqueous Stock Solution
This protocol is adapted from methods that recommend sonication and warming to achieve higher concentrations in aqueous solutions.[4][5]
Materials:
-
This compound powder
-
Sterile, high-purity water (e.g., Milli-Q or equivalent)
-
Sterile conical tube or vial
-
Vortex mixer
-
Water bath sonicator
-
Warming bath or heat block set to 60°C
-
Sterile 0.22 µm syringe filter
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile tube.
-
Solvent Addition: Add the calculated volume of sterile water to reach your target concentration (e.g., for a 10 mM stock, add the appropriate volume of water to your weighed powder).
-
Initial Mixing: Vortex the solution vigorously for 1-2 minutes. The solution will likely appear as a suspension.
-
Sonication: Place the tube in a water bath sonicator. Sonicate for 10-15 minutes.[5] Visually inspect for dissolution.
-
Warming: If the compound is still not fully dissolved, move the tube to a warming bath set to 60°C.[4] Heat for 5-10 minutes, periodically vortexing the solution.
-
Caution: Ensure the tube is properly sealed to prevent evaporation. Allow the solution to cool to room temperature before proceeding.
-
-
Final Check: After the solution has cooled, visually confirm that no precipitate has formed. If precipitation occurs, the desired concentration may be too high.
-
Sterilization: If using the solution in cell culture, it is critical to sterile filter it. Draw the solution into a sterile syringe, attach a 0.22 µm filter, and dispense it into a new sterile tube.[4]
-
Storage: For short-term use, store the solution at 4°C. For long-term storage, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C for up to one year.[5]
Q3: What are the recommended storage conditions for this compound powder and solutions?
A: Proper storage is crucial for maintaining the compound's stability.
-
Powder: Store the solid powder at -20°C for long-term stability (up to 3 years).[4][5]
-
Solutions: Prepared stock solutions are unstable and should ideally be made fresh.[6] If storage is necessary, aliquot the solution and store it at -80°C for up to 6 months.[7] Avoid repeated freeze-thaw cycles.[6]
Q4: What is the primary mechanism of action for this compound in a cellular context?
A: this compound is known as a sigma-1 (σ₁) receptor agonist.[4][5] Its anti-inflammatory effects have been shown to be mediated, in part, through the inhibition of the NF-κB signaling pathway.[5][8] In activated inflammatory cells like microglia, Dimemorfan can block the degradation of cytosolic Iκ-Bα.[5][8] This action prevents the nuclear translocation of the NF-κB p65 subunit, thereby inhibiting the transcription of pro-inflammatory genes like iNOS, TNF-α, and MCP-1.[5][8]
Visualization: Dimemorfan's Inhibition of the NF-κB Pathway
Caption: Dimemorfan inhibits LPS-induced NF-κB activation.
References
- 1. Buy this compound | 36304-84-4 [smolecule.com]
- 2. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 3. 36304-84-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | Sigma receptor | TargetMol [targetmol.com]
- 6. selleckchem.com [selleckchem.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. Anti-inflammatory effects of dimemorfan on inflammatory cells and LPS-induced endotoxin shock in mice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Dimemorfan Phosphate Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Dimemorfan (B1670651) phosphate (B84403).
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of Dimemorfan phosphate, providing potential causes and recommended solutions in a question-and-answer format.
Q1: My overall reaction yield is significantly lower than reported values. What are the potential causes and how can I improve it?
A1: Low overall yield is a common problem, particularly with older synthesis protocols. The original 1972 method reported an overall yield of only 15%.[1] Modern approaches have significantly improved this. Here are several factors to investigate:
-
Suboptimal Cyclization Conditions: The cyclization of the octahydroisoquinoline intermediate is a critical step. Early methods required harsh conditions, such as heating with 85% phosphoric acid for 70 hours.[1]
-
Troubleshooting:
-
Ensure the temperature for the cyclization reaction is maintained precisely, typically between 135-150°C when using phosphoric acid.[1]
-
Consider alternative and more efficient cyclization reagents or catalysts if your protocol allows.
-
Monitor the reaction progress using an appropriate analytical method like Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid degradation.
-
-
-
Inefficient Methylation: The introduction of the methyl group at the 3-position of the morphinan (B1239233) ring can be inefficient.
-
Troubleshooting:
-
The choice of methylating agent and catalyst is crucial. One patented method utilizes methylmagnesium bromide with a bis(tricyclohexylphosphine)nickel dichloride catalyst.[2]
-
Ensure all reagents are fresh and anhydrous, as Grignard reagents are highly sensitive to moisture.
-
Optimize the molar ratio of the reactants. For instance, increasing the equivalent of methylmagnesium bromide from 1 to 3 has been shown to increase the yield from 53.3% to 78.1% in one study.[2]
-
-
-
Starting Material Quality: The purity of your starting material, whether it is 3-hydroxymorphinan or a dextromethorphan-related compound, will directly impact the yield.[1][2]
-
Troubleshooting:
-
Verify the purity of the starting material using techniques like NMR or HPLC.
-
Purify the starting material if necessary before proceeding with the synthesis.
-
-
-
Side Reactions: Undesired side reactions can consume starting materials and intermediates, thus lowering the yield of the final product.
-
Troubleshooting:
-
Protecting groups can be employed to prevent side reactions. For example, using an N-Cbz protecting group on 3-hydroxymorphinan can lead to a near-quantitative yield in the initial step.[1]
-
Careful control of reaction conditions (temperature, pressure, atmosphere) can minimize side product formation. Running reactions under an inert atmosphere (e.g., nitrogen) is often recommended.[2]
-
-
Q2: I am observing significant impurities in my final this compound product. How can I improve its purity?
A2: Product purity is critical, especially for pharmaceutical applications. Impurities can arise from unreacted starting materials, byproducts, or degradation products.
-
Ineffective Purification of Intermediates: Impurities carried over from intermediate steps will contaminate the final product.
-
Incomplete Reactions: If reactions do not go to completion, the final product will be contaminated with starting materials.
-
Troubleshooting:
-
As mentioned, monitor reaction completion using TLC or another suitable analytical technique.
-
Adjust reaction times or temperatures as needed to drive the reaction to completion.
-
-
-
Improper Crystallization/Salification: The final step of forming the phosphate salt is also a purification step.
-
Troubleshooting:
-
The choice of solvent for crystallization is important. Methanol (B129727) and ethanol (B145695) are commonly used.[2][3]
-
A specific protocol for preparing a stable crystal form (Form II) involves dissolving the crude this compound in methanol under reflux, followed by cooling and crystallization.[3]
-
Ensure the correct stoichiometry of phosphoric acid is used during the salification step. An equimolar amount is typically recommended.[2]
-
-
Q3: The reaction to form the morphinan ring structure is not proceeding as expected. What should I check?
A3: The intramolecular cyclization is a key bond-forming reaction in this synthesis.
-
Catalyst/Reagent Issues: The effectiveness of the acid catalyst is paramount.
-
Precursor Structure: The structure and purity of the precursor molecule are critical for successful cyclization.
-
Troubleshooting:
-
Confirm the identity and purity of the octahydroisoquinoline intermediate before attempting cyclization. Impurities can inhibit the reaction.
-
-
Quantitative Data Summary
The following tables summarize quantitative data from various synthesis protocols for easy comparison.
Table 1: Comparison of this compound Synthesis Yields
| Starting Material | Key Reagents/Conditions | Reported Yield | Purity | Reference |
| 3-Methoxy-17-methyldextromorphan | Methylmagnesium bromide (1 eq), bis(tricyclohexylphosphine)nickel dichloride (0.01 eq) | 53.3% | 93.7% | [2] |
| 3-Methoxy-17-methyldextromorphan | Methylmagnesium bromide (3 eq), bis(tricyclohexylphosphine)nickel dichloride (0.05 eq) | 78.1% | 97.4% | [2] |
| 3-Hydroxymorphinan | N-Cbz protection, Suzuki-Miyaura coupling, reductive alkylation | Not specified for overall yield, but intermediate steps have high yields (e.g., 99% for protection) | High purity intermediates | [1] |
| Dextrorphan | Esterification, methylation, salification | >80% for each step | High | [4] |
Experimental Protocols
Protocol 1: Synthesis from 3-Methoxy-17-methyldextromorphan [2]
-
Reaction Setup: Under a nitrogen atmosphere, dissolve 3-methoxy-17-methyldextromorphan (20 mmol) and bis(tricyclohexylphosphine)nickel dichloride (1 mmol) in 100 ml of toluene (B28343).
-
Grignard Reaction: Heat the solution to 65°C and add methylmagnesium bromide (1 mol/L in THF, 60 mmol) dropwise.
-
Reaction Monitoring: Maintain the temperature and monitor the reaction progress by TLC until the starting material is consumed.
-
Quenching and Extraction: Cool the reaction to room temperature and quench by adding a saturated ammonium (B1175870) chloride solution. Add water and separate the organic layer.
-
Washing and Concentration: Wash the organic layer with saturated brine, dry it, and distill off the toluene under reduced pressure to obtain crude Dimemorfan.
-
Salification: Dissolve the crude Dimemorfan in 25 ml of 95% ethanol at room temperature. Add 85% phosphoric acid (20 mmol) to precipitate the white solid of this compound.
-
Isolation: Filter the solid, wash with ethanol, and dry to obtain the final product.
Protocol 2: Recrystallization for Crystal Form II [3]
-
Dissolution: Add 20g of crude this compound to 70ml of methanol.
-
Reflux: Heat the mixture under reflux until all the solid dissolves.
-
Filtration: Filter the hot solution to remove any insoluble impurities.
-
Crystallization: Allow the filtrate to cool to room temperature and stir for 5 hours to induce crystallization.
-
Isolation and Drying: Filter the resulting white solid and dry it under reduced pressure at 50°C to yield this compound crystal form II.
Visualizations
Below are diagrams illustrating the synthesis workflow and the signaling pathway of Dimemorfan.
Caption: A generalized workflow for the synthesis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]
- 3. CN102746227A - this compound crystal form II and preparation method thereof, and pharmaceutical composition - Google Patents [patents.google.com]
- 4. CN103833635B - A kind of preparation method of the this compound of cough medicine safely and effectively - Google Patents [patents.google.com]
Identifying and minimizing side effects of Dimemorfan phosphate in research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dimemorfan (B1670651) phosphate (B84403). The information is designed to help identify and minimize potential side effects encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is Dimemorfan phosphate and what is its primary mechanism of action in a research context?
This compound is classified as a non-narcotic antitussive (cough suppressant) agent.[1][2] Its primary mechanism involves the direct inhibition of the cough center in the medulla oblongata.[1] Unlike opioid-based antitussives, it does not act on opioid receptors, which reduces the risk of dependency.[2] In a research setting, it is also characterized as a potent sigma-1 receptor agonist.[3] This interaction with sigma-1 receptors is believed to be linked to its potential neuroprotective and anti-inflammatory effects.
Q2: What are the most common side effects observed with this compound?
Clinical and preclinical studies have identified several common, generally mild side effects. These include drowsiness, dizziness, nausea, loss of appetite, and gastrointestinal discomfort such as constipation.[1][4] In most cases, these effects are transient and diminish as the subject adapts to the compound.[4]
Q3: Are there any severe side effects associated with this compound?
While rare, severe side effects can occur and warrant immediate attention. These include allergic reactions (rash, itching, swelling), severe dizziness, and difficulty breathing.[4]
Q4: What are the known drug interactions with this compound?
This compound can interact with other medications, potentially increasing the risk of adverse effects.[4] Co-administration with the following should be approached with caution:
-
Monoamine Oxidase Inhibitors (MAOIs): Can lead to severe hypertensive reactions.[4]
-
Selective Serotonin (B10506) Reuptake Inhibitors (SSRIs) and other serotonergic drugs: May increase the risk of serotonin syndrome.[4]
-
Central Nervous System (CNS) Depressants (e.g., alcohol, benzodiazepines): Can potentiate effects of drowsiness and dizziness.[4]
Q5: How is this compound metabolized and excreted?
This compound is well-absorbed after oral administration and is primarily metabolized in the liver. Its metabolites are then excreted through the kidneys.[5] This metabolic pathway helps to minimize the potential for accumulation and adverse effects.[5]
Data Presentation
Summary of Common Side Effects and Incidence
Note: Specific percentage-based incidence rates from comprehensive clinical trials are not widely available in publicly accessible literature. The data below is based on a review of clinical studies and post-marketing surveillance, which indicates a generally low incidence of minor side effects.
| Side Effect | Incidence Rate | Severity | Notes |
| Drowsiness/Somnolence | < 10%[1] | Mild to Moderate | One of the most frequently reported side effects.[4] |
| Nausea | < 10%[1] | Mild | Often diminishes with continued use. |
| Loss of Appetite | < 10%[1] | Mild | |
| Dizziness | < 10% (implied)[1][4] | Mild | |
| Gastrointestinal Discomfort (e.g., Constipation) | < 10% (implied)[1][4] | Mild |
Pharmacokinetic Parameters of this compound in Healthy Adults
The following table summarizes key pharmacokinetic parameters following single oral doses.
| Parameter | 10 mg Dose | 20 mg Dose | 40 mg Dose |
| Cmax (ng/mL) | Dose Proportional | Dose Proportional | 6.19 ± 7.61 |
| Tmax (h) | 2.75 - 3.96 | 2.75 - 3.96 | 2.75 - 3.96 |
| t1/2 (h) | 10.6 - 11.4 | 10.6 - 11.4 | 10.6 - 11.4 |
| AUC0-t (ng·mL⁻¹·h) | Dose Proportional | Dose Proportional | 101 ± 171 |
| AUC0-∞ (ng·mL⁻¹·h) | Dose Proportional | Dose Proportional | 117 ± 210 |
Data sourced from a pharmacokinetic study in healthy Chinese volunteers.[6]
Troubleshooting Guides
In Vitro Experiments
Issue 1: Unexpected Decrease in Cell Viability in an MTT or Similar Proliferation Assay
-
Potential Cause: While generally considered to have low toxicity at therapeutic doses, high concentrations of this compound in vitro may induce cytotoxicity. Additionally, as a cationic compound, it may interfere with the MTT assay.
-
Troubleshooting Steps:
-
Confirm with a Secondary Assay: Use an alternative viability assay that relies on a different mechanism, such as a lactate (B86563) dehydrogenase (LDH) assay (measuring membrane integrity) or an ATP-based assay (measuring cellular ATP levels), to confirm the cytotoxic effect.
-
Perform a Dose-Response Curve: Determine the IC50 of this compound for your specific cell line to identify a non-toxic working concentration.
-
Cell-Free Control: To check for assay interference, incubate this compound with the MTT reagent in cell-free media. A color change indicates a direct chemical reaction, suggesting the need for an alternative assay.[7]
-
Optimize Incubation Time: Reduce the incubation time with this compound to see if the effect is time-dependent.
-
Issue 2: High Background or Inconsistent Results in an MTT Assay
-
Potential Cause: Components in the culture medium or the compound itself can interfere with the assay.
-
Troubleshooting Steps:
-
Use Phenol (B47542) Red-Free Medium: Phenol red can interfere with absorbance readings. Switch to a phenol red-free medium during the assay incubation period.[7]
-
Reduce Serum Concentration: Serum components can sometimes interact with the MTT reagent. Consider using a serum-free medium for the duration of the MTT incubation.[7]
-
Ensure Complete Solubilization: Incomplete dissolution of formazan (B1609692) crystals is a common source of variability. Ensure the solubilization agent is added and mixed thoroughly, and allow sufficient time for the crystals to dissolve completely before reading the plate.[8]
-
In Vivo Experiments
Issue 3: Excessive Drowsiness or Sedation Observed in Animal Models
-
Potential Cause: Drowsiness is a known CNS side effect of this compound.[4] This can interfere with behavioral tests that require normal motor function and alertness.
-
Troubleshooting Steps:
-
Dose Adjustment: Perform a dose-response study to find the minimal effective dose that does not produce excessive sedation.
-
Acclimatization: Ensure animals are properly acclimatized to the testing environment to reduce stress, which can sometimes exacerbate sedative effects.
-
Timing of Behavioral Testing: Conduct behavioral tests at a time point when the peak sedative effect has subsided. This can be determined through pharmacokinetic and pharmacodynamic studies.
-
Consider Co-administration of a Stimulant: In some research contexts, a mild stimulant like caffeine (B1668208) may be used to counteract sedation, but this should be carefully validated to ensure it does not interfere with the primary experimental outcomes.[9]
-
Issue 4: Gastrointestinal Side Effects (e.g., Reduced Motility, Constipation)
-
Potential Cause: this compound can cause gastrointestinal discomfort, including constipation.[4]
-
Troubleshooting Steps:
-
Monitor Food and Water Intake: Ensure that animals have ad libitum access to food and water, and monitor for any significant changes in consumption.
-
Assess Gastrointestinal Transit: If reduced motility is a concern, it can be quantitatively assessed. A common method is the charcoal meal transit test, where animals are orally administered a charcoal meal, and the distance it has traveled through the gastrointestinal tract is measured after a set time.[10]
-
Stool Monitoring: Regularly observe the frequency and consistency of fecal pellets as a qualitative measure of gastrointestinal function.
-
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is to determine the cytotoxic effect of this compound on a cell line of interest.
Materials:
-
This compound (stock solution in a suitable solvent, e.g., water or DMSO)
-
Target cell line
-
Complete culture medium (consider phenol red-free medium for the assay step)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control wells (medium with the same concentration of solvent used for the drug stock).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well. Incubate for 2-4 hours at 37°C until a purple precipitate is visible.[11]
-
Formazan Solubilization: Carefully remove the medium. Add 100-150 µL of solubilization solution (e.g., DMSO) to each well and mix thoroughly on an orbital shaker for 15 minutes to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 2: Apoptosis Detection using Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based protocol distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with this compound.
Materials:
-
Target cell line
-
6-well plates
-
This compound
-
Annexin V-FITC (or another fluorophore)
-
Propidium Iodide (PI)
-
10X Binding Buffer (e.g., 0.1 M Hepes, 1.4 M NaCl, 25 mM CaCl2, pH 7.4)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound for the chosen duration. Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle cell dissociation reagent (e.g., Accutase or Trypsin-EDTA). Combine with the supernatant containing floating cells.
-
Washing: Centrifuge the cell suspension (e.g., at 300 x g for 5 minutes). Discard the supernatant and wash the cell pellet twice with cold PBS.[2]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[8]
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[3][8]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.[3]
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Mandatory Visualizations
Signaling Pathway Diagram
Caption: this compound's inhibitory effect on the NF-κB signaling pathway.
Experimental Workflow Diagram
Caption: General experimental workflow for assessing Dimemorfan's in vitro effects.
References
- 1. The nonnarcotic antitussive drug dimemorfan: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. The dextromethorphan analog dimemorfan attenuates kainate-induced seizures via σ1 receptor activation: comparison with the effects of dextromethorphan - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reporting rates of adverse reactions to specialty care medicines exhibit a direct positive correlation with patient exposure: A lack of evidence for the Weber effect - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. Pharmacokinetics of this compound tablets in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. matilda.science [matilda.science]
- 8. A real-world study of antifibrotic drugs-related adverse events based on the United States food and drug administration adverse event reporting system and VigiAccess databases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Post marketing surveillance of suspected adverse drug reactions through spontaneous reporting: current status, challenges and the future - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Noscapine - Wikipedia [en.wikipedia.org]
- 12. A real-world study of antifibrotic drugs-related adverse events based on the United States food and drug administration adverse event reporting system and VigiAccess databases - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Dimemorfan Phosphate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Dimemorfan (B1670651) phosphate (B84403).
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of Dimemorfan phosphate, offering potential causes and solutions in a question-and-answer format.
Question 1: Why is the overall yield of my this compound synthesis consistently low?
Answer:
Low overall yield in this compound synthesis can stem from several factors throughout the multi-step process. Here are some common culprits and troubleshooting suggestions:
-
Suboptimal Reaction Conditions: Each step in the synthesis has optimal temperature, pressure, and reaction time parameters. Deviations can lead to incomplete reactions or the formation of side products. It is crucial to strictly adhere to established protocols.
-
Reagent Quality: The purity of starting materials and reagents is paramount. Impurities can interfere with the reactions, leading to lower yields. Ensure all chemicals are of the appropriate grade and stored correctly.
-
Inefficient Purification: Product loss during purification steps is a common cause of reduced yield. Optimize your purification techniques, such as recrystallization or chromatography, to maximize recovery. A patent for a new preparation method highlights a simplified reaction flow process that leads to higher reaction yield and purity[1].
-
Side Reactions: The morphinan (B1239233) scaffold is complex, and various side reactions can occur. For instance, in reactions involving morphinans, the formation of isomers or degradation products can reduce the yield of the desired product.
Question 2: I am observing a significant amount of impurities in my final product. How can I improve the purity of this compound?
Answer:
Improving the purity of your final this compound product involves careful attention to both the reaction and purification steps.
-
Reaction Monitoring: Utilize techniques like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the progress of your reactions. This allows you to ensure the reaction goes to completion and to identify the formation of any major impurities in real-time.
-
Recrystallization: Recrystallization is a powerful technique for purifying solid compounds. A method for preparing a specific crystal form of this compound involves dissolving the crude product in methanol, followed by heating, cooling for crystal precipitation, filtering, and drying[2]. Experiment with different solvents to find the optimal conditions for your product.
-
Chromatography: Column chromatography is highly effective for separating the desired product from impurities. The choice of stationary and mobile phases is critical for achieving good separation.
-
Salification: The final step of forming the phosphate salt can itself be a purification step. Ensuring the correct stoichiometry and conditions during salification can help precipitate the pure phosphate salt, leaving impurities in the solution.
Question 3: The cyclization step in my synthesis is not proceeding efficiently. What can I do to improve the yield of this key step?
Answer:
The intramolecular cyclization to form the morphinan ring system is a critical and often challenging step. Here are some factors to consider:
-
Choice of Cyclization Reagent: The selection of the cyclization reagent is crucial. One patented method describes a ring-closure reaction under the existence of three oxyhalogen phosphorus compounds (e.g., phosphorus oxychloride or tribromo oxygen phosphorus) to prepare an intermediate[1].
-
Reaction Conditions: Temperature and reaction time are critical. Insufficient heating may lead to an incomplete reaction, while excessive heat can cause decomposition. Carefully optimize these parameters for your specific substrate.
-
Protecting Groups: In some synthetic routes, the use of protecting groups for reactive functional groups can prevent side reactions and improve the yield of the desired cyclization product[1].
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of Dimemorfan?
A1: Several synthetic routes have been developed, starting from different precursors. Some common starting materials include:
-
2-(2-alkene-4-oxo-cyclohex alkyl) ethamine[1].
-
3-hydroxymorphinan (3-HM)[3].
-
Dextromethorphan, where the basic group is used as the starting raw material for methoxymethylation and subsequent salification[4].
Q2: What is the role of phosphoric acid in the final step of the synthesis?
A2: Phosphoric acid is used in the final step to form the phosphate salt of Dimemorfan. This is achieved by reacting the free base of Dimemorfan with phosphoric acid. The resulting this compound salt often has improved properties for pharmaceutical applications, such as better stability and solubility. The salification process can also aid in the purification of the final product[1].
Q3: Are there different crystalline forms of this compound, and how can they be controlled?
A3: Yes, different crystalline forms (polymorphs) of this compound can exist. One patent describes the preparation of a specific crystal form (crystal form II) by dissolving the crude product in methanol, followed by reflux, cooling to precipitate crystals, filtration, and drying[2]. Controlling the crystallization conditions, such as the choice of solvent, temperature, and cooling rate, is essential for obtaining a specific and consistent crystalline form.
Data Presentation
Table 1: Comparison of Reported Yields for a Key Intermediate in a Patented Synthesis Route
| Step | Starting Material (Compound II) | Reagents | Product (Compound III) | Yield (%) | Reference |
| Ring-closure reaction | 27.1g | Toluene (B28343) (360ml), Phosphorus oxychloride (38ml) | 23.5g | 92.9% | [1] |
Table 2: Influence of Reagent Stoichiometry on the Yield and Purity of a Dimemorfan Synthesis Step
| Embodiment | Starting Material (3-methoxy-17-methyldextromorphan) | Catalyst (bis(tricyclohexylphosphine)nickel dichloride) | Reagent (methylmagnesium bromide) | Yield of this compound (%) | Purity (%) | Reference |
| 1 | 5.71g (20mmol) | 0.70g (1mmol) | 20ml (1mol/L, 20mmol) | Not specified | Not specified | [4] |
| 2 | 5.71g (20mmol) | 0.14g (0.2mmol) | 20ml (1mol/L, 20mmol) | 53.3% | 93.7% | [4] |
| 3 | 5.71g (20mmol) | 0.70g (1mmol) | 60ml (1mol/L, 60mmol) | 78.1% | 97.4% | [4] |
Experimental Protocols
Protocol 1: Synthesis of Intermediate Compound III (1-(4-aminomethyl phenyl)-7-oxo-3,4,5,6-tetrahydroisoquinoline)
This protocol is adapted from a patented procedure[1].
-
Reaction Setup: In a suitable reaction vessel equipped with a stirrer and a reflux condenser, mix 27.1g of Compound (II), 360ml of toluene, and 38ml of phosphorus oxychloride.
-
Reflux: Heat the mixture to reflux and maintain for 4 hours.
-
Work-up: After the reaction is complete, cool the mixture and remove the toluene under reduced pressure.
-
Extraction: To the residue, add 100ml of ethyl acetate (B1210297) and 200ml of water. Separate the aqueous layer and extract it twice with 100ml portions of ethyl acetate.
-
Purification: Combine the organic layers, wash twice with water, and dry over anhydrous sodium sulfate.
-
Isolation: Filter the drying agent and concentrate the filtrate to obtain a solid.
-
Recrystallization: Recrystallize the solid from Sherwood oil to yield 23.5g of Compound (III) (Yield: 92.9%).
Visualizations
Caption: Experimental workflow for the synthesis of a key intermediate.
Caption: Troubleshooting logic for addressing low synthesis yield.
References
- 1. CN104086486B - The preparation method of a kind of this compound - Google Patents [patents.google.com]
- 2. CN102746227A - this compound crystal form II and preparation method thereof, and pharmaceutical composition - Google Patents [patents.google.com]
- 3. Concise synthesis of dimemorfan (DF) starting from 3-hydroxymorphinan (3-HM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]
Stability testing of Dimemorfan phosphate under laboratory conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability testing of Dimemorfan phosphate (B84403) under laboratory conditions.
Frequently Asked Questions (FAQs)
Q1: What are the typical stress conditions for forced degradation studies of Dimemorfan phosphate?
A1: Forced degradation studies for this compound should be designed to evaluate its intrinsic stability.[1] Based on general guidelines for pharmaceuticals and related morphinan (B1239233) compounds, the following stress conditions are recommended:[2][3]
-
Acidic Hydrolysis: 0.1 M to 1 M HCl at room temperature, with heating (e.g., 60°C) if no degradation is observed.[3]
-
Basic Hydrolysis: 0.1 M to 1 M NaOH at room temperature, with heating if necessary.
-
Oxidative Degradation: 3% to 30% hydrogen peroxide (H₂O₂) at room temperature.[4]
-
Thermal Degradation: Dry heat at a temperature significantly above accelerated stability conditions (e.g., 105°C) for several hours.[5]
-
Photostability: Exposure to a combination of UV and visible light, with a minimum of 1.2 million lux hours and 200 watt-hours per square meter.[2]
Q2: What are the known and potential degradation pathways for this compound?
A2: While specific degradation pathways for this compound are not extensively published, inferences can be drawn from its morphinan structure and data on similar compounds like codeine and dextromethorphan.[4][6] Potential degradation pathways include:
-
Oxidation: The tertiary amine in the morphinan ring is susceptible to oxidation, potentially forming an N-oxide. This is a common degradation pathway for morphinan alkaloids.[6]
-
Hydrolysis: Although the core structure is generally stable to hydrolysis, if formulated with ester-containing excipients, interactions could occur. The phosphate salt itself is stable.
-
Photodegradation: Exposure to light can lead to the formation of various degradation products, a known characteristic of some morphinan derivatives.[7]
Q3: Are there any known impurities of this compound that I should be aware of?
A3: Yes, several impurities of this compound are available as reference standards.[8][9] These can be process-related impurities from synthesis or degradation products. It is advisable to consult supplier catalogs for a list of commercially available impurities to aid in peak identification during stability studies.
Q4: What is a suitable stability-indicating analytical method for this compound?
A4: A reversed-phase high-performance liquid chromatography (RP-HPLC) method is the most common and effective technique for stability-indicating analysis of this compound. A validated method will allow for the separation of the parent drug from its degradation products.[10] A published method for this compound tablets uses a C18 column with a mobile phase consisting of a phosphate buffer and acetonitrile, with UV detection.[11]
Troubleshooting Guides
HPLC Method Troubleshooting
| Issue | Potential Cause(s) | Troubleshooting Step(s) |
| Poor Peak Shape (Tailing or Fronting) | - Column degradation- Incompatible sample solvent- Insufficient buffer capacity of the mobile phase | - Replace the column.- Dissolve the sample in the mobile phase.- Increase the buffer concentration or adjust the mobile phase pH.[12] |
| Fluctuating Retention Times | - Inconsistent mobile phase composition- Leaks in the HPLC system- Poor temperature control | - Prepare fresh mobile phase and ensure proper mixing.- Check for leaks at all fittings.- Use a column oven to maintain a constant temperature.[13] |
| Ghost Peaks | - Impurities in the mobile phase or injection solvent- Carryover from previous injections | - Use high-purity solvents.- Implement a robust needle wash procedure.- Run a blank gradient to identify the source of the peaks.[12] |
| High Backpressure | - Clogged column frit or tubing- Precipitation of buffer in the mobile phase- Sample matrix components blocking the column | - Back-flush the column (if permissible by the manufacturer).- Ensure buffer is fully dissolved and miscible with the organic phase.- Use a guard column and appropriate sample preparation.[14] |
Experimental Protocols
Protocol 1: Forced Degradation Study
-
Preparation of Stock Solution: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., methanol (B129727) or water).
-
Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 1 M HCl. Store at room temperature for 24 hours. If no degradation is observed, heat the solution at 60°C and sample at appropriate time points (e.g., 2, 4, 8, 24 hours). Neutralize the samples before HPLC analysis.
-
Base Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 1 M NaOH. Follow the same procedure as for acid hydrolysis.
-
Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 30% H₂O₂. Store at room temperature and protect from light. Sample at appropriate time points.
-
Thermal Degradation (Solid State): Place a known amount of solid this compound in an oven at 105°C. Sample at various time points.
-
Photostability: Expose the stock solution and solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. Analyze the samples and a dark control.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method
This protocol is based on a published method for this compound tablets and may require optimization for drug substance analysis.[11]
-
Column: Octadecylsilanized silica (B1680970) gel for liquid chromatography (5 µm particle size), 4.6 mm x 15 cm.
-
Mobile Phase: Prepare a solution by adding 10 mL of triethylamine (B128534) to 950 mL of water, adjust the pH to 2.5 with phosphoric acid, and then add water to make 1000 mL. Mix 700 mL of this solution with 300 mL of acetonitrile.
-
Flow Rate: Adjust so that the retention time of Dimemorfan is approximately 6 minutes.
-
Column Temperature: 30°C.
-
Detection: UV absorption at 268 nm.
-
Injection Volume: 100 µL.
-
System Suitability: The number of theoretical plates for the Dimemorfan peak should not be less than 3000, and the symmetry factor should not be more than 2.0.
Data Presentation
Table 1: Summary of Forced Degradation Conditions for this compound
| Stress Condition | Reagent/Parameter | Temperature | Duration |
| Acid Hydrolysis | 1 M HCl | Room Temp / 60°C | Up to 24 hours |
| Base Hydrolysis | 1 M NaOH | Room Temp / 60°C | Up to 24 hours |
| Oxidation | 30% H₂O₂ | Room Temp | Up to 24 hours |
| Thermal | Dry Heat | 105°C | Up to 72 hours |
| Photolytic | UV/Vis Light | Ambient | 1.2 million lux hrs & 200 W hrs/m² |
Table 2: Example Data from a Hypothetical Stability Study (to be populated with experimental data)
| Stress Condition | Time (hours) | % Assay of this compound | % Total Impurities | Mass Balance (%) |
| Control | 0 | 100.0 | 0.1 | 100.1 |
| 1 M HCl @ 60°C | 8 | 85.2 | 14.5 | 99.7 |
| 1 M NaOH @ 60°C | 8 | 90.1 | 9.7 | 99.8 |
| 30% H₂O₂ @ RT | 24 | 78.5 | 21.0 | 99.5 |
| 105°C Dry Heat | 48 | 95.3 | 4.5 | 99.8 |
| Photolytic | - | 92.7 | 7.1 | 99.8 |
Visualizations
Caption: Experimental Workflow for Forced Degradation of this compound.
Caption: Potential Degradation Pathways of this compound.
References
- 1. Degradation of morphine and codeine by gamma radiation in methanol solution [inis.iaea.org]
- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 3. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 4. media.neliti.com [media.neliti.com]
- 5. impactfactor.org [impactfactor.org]
- 6. researchgate.net [researchgate.net]
- 7. [Analysis and the stability of codeine phosphate. 2: Stability of aqueous codeine phosphate solutions] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. omicsonline.org [omicsonline.org]
- 11. nihs.go.jp [nihs.go.jp]
- 12. hplc.eu [hplc.eu]
- 13. HPLC Troubleshooting Guide [scioninstruments.com]
- 14. aelabgroup.com [aelabgroup.com]
Technical Support Center: Dimemorfan Phosphate Oral Formulation for Pediatrics
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the oral formulation of Dimemorfan phosphate (B84403) for pediatric use.
Frequently Asked Questions (FAQs)
1. What are the primary challenges in developing a pediatric oral formulation of Dimemorfan phosphate?
The main challenges include:
-
Taste-Masking: this compound is known to have a bitter taste, which is a major barrier to compliance in pediatric patients.[1][2] Effective taste-masking is crucial for developing a palatable and acceptable formulation.[3][4]
-
Dosage Form Selection: The chosen dosage form must be appropriate for a wide age range, from infants to adolescents, who have varying swallowing abilities.[2][5] Liquid formulations like syrups or suspensions are common, but innovative options like orally disintegrating tablets (ODTs) are also being explored.[6][7]
-
Stability: Liquid formulations of this compound are susceptible to physical and chemical instability, which can affect the drug's efficacy and safety.[8][9][10] This includes potential for microbial growth, pH shifts, and degradation of the active pharmaceutical ingredient (API).
-
Excipient Safety: Excipients used in pediatric formulations must have a well-established safety profile for children, as their metabolism and tolerance can differ significantly from adults.[11][12][13][14]
-
Bioavailability: The formulation must ensure consistent and predictable bioavailability of this compound in the pediatric population to achieve the desired therapeutic effect.[15][16]
2. What are the known physicochemical properties of this compound relevant to formulation development?
Key properties are summarized in the table below.
3. What is the mechanism of action of this compound?
This compound is a non-narcotic antitussive agent.[17][18] Its primary mechanism of action is the suppression of the cough reflex by acting on the cough center in the medulla oblongata.[17][19] It is a sigma-1 receptor agonist and modulates serotonin (B10506) and norepinephrine (B1679862) pathways.[19][20][21] Unlike opioid-based antitussives, it does not act on opioid receptors, reducing the risk of dependence.[19][20]
Troubleshooting Guides
Issue 1: Poor Palatability and Patient Refusal
| Potential Cause | Troubleshooting Steps |
| Inadequate Taste-Masking | 1. Sweeteners and Flavors: Screen a panel of sweeteners (e.g., sucralose, acesulfame (B1210027) potassium) and pediatric-friendly flavors (e.g., cherry, grape, bubblegum) to identify the most effective combination.[22][23] 2. Polymer Coating: For solid dosage forms like ODTs or granules, consider coating the API particles with a taste-masking polymer such as ethylcellulose or methacrylic acid copolymers.[18][24] 3. Complexation: Investigate the use of cyclodextrins to form inclusion complexes with this compound, which can encapsulate the bitter API.[11][22] 4. Ion-Exchange Resins: Explore the use of ion-exchange resins to bind the drug, preventing its dissolution in the mouth.[23][25] |
| Unpleasant Mouthfeel (Grittiness) | 1. Particle Size Reduction: For suspensions, ensure the API particle size is sufficiently small and uniform to avoid a gritty texture. 2. Viscosity Modifiers: Incorporate viscosity-enhancing agents (e.g., xanthan gum, hypromellose) to create a smoother mouthfeel.[23] |
| Aversive Odor | 1. Flavoring Agents: Utilize flavoring agents that can also mask any unpleasant odors from the API or excipients. |
Issue 2: Physical Instability of Liquid Formulation
| Potential Cause | Troubleshooting Steps |
| Caking in Suspensions | 1. Suspending Agents: Optimize the concentration of suspending agents (e.g., xanthan gum, microcrystalline cellulose) to maintain particle dispersion.[8] 2. Flocculating Agents: Introduce a controlled amount of a flocculating agent to encourage the formation of loose, easily re-dispersible agglomerates. 3. Particle Size Control: Ensure a narrow and controlled particle size distribution of the API. |
| Phase Separation in Emulsions | 1. Emulsifier Selection: Screen and select an appropriate emulsifying agent or combination of agents with the correct Hydrophile-Lipophile Balance (HLB).[8] 2. Homogenization: Optimize the homogenization process to achieve a small and uniform droplet size. |
| Crystal Growth | 1. Solubility Optimization: Ensure the drug remains within its saturation solubility in the vehicle throughout the shelf life. Consider the use of co-solvents if necessary, ensuring their safety in pediatrics.[26] 2. Polymeric Inhibitors: Investigate the addition of polymers that can inhibit crystal growth. |
Issue 3: Chemical Instability of the Formulation
| Potential Cause | Troubleshooting Steps |
| API Degradation (e.g., hydrolysis, oxidation) | 1. pH Optimization: Determine the pH of maximum stability for this compound in an aqueous environment and buffer the formulation accordingly. 2. Antioxidants: If oxidation is a concern, include antioxidants (e.g., ascorbic acid, sodium metabisulfite), ensuring their pediatric safety. 3. Chelating Agents: Add chelating agents (e.g., EDTA) to sequester metal ions that can catalyze degradation. |
| Loss of Preservative Efficacy | 1. Preservative Selection: Choose a preservative system effective at the formulation's pH and compatible with all excipients. Common options include parabens and sodium benzoate, but their use in pediatrics requires careful consideration of safety limits.[14] 2. Antimicrobial Effectiveness Testing: Perform antimicrobial effectiveness testing (AET) according to pharmacopeial guidelines at the beginning and end of the proposed shelf life. |
| Drug-Excipient Incompatibility | 1. Compatibility Studies: Conduct thorough drug-excipient compatibility studies using techniques like Differential Scanning Calorimetry (DSC) and High-Performance Liquid Chromatography (HPLC) to identify any interactions.[6][12][27] |
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₈H₂₈NO₄P | [28] |
| Molar Mass | ~355.39 g/mol | [28] |
| Melting Point | 267-269°C | [28] |
| Solubility | Sparingly soluble in water; Soluble in methanol | [28] |
| Aqueous Solubility | 20 mg/mL (56.59 mM); 10 mg/mL (28.30 mM) with ultrasound and heating to 60°C | [28] |
| DMSO Solubility | 1 mg/mL (2.83 mM) with ultrasound | [24] |
| pKa | Not readily available in searched literature. | |
| LogP | Not readily available in searched literature. |
Table 2: Example of Excipients for a Pediatric this compound Oral Solution/Suspension
| Excipient Category | Example Excipient | Function | Considerations for Pediatric Use |
| Solvent/Vehicle | Purified Water | Main solvent | Safest and most common vehicle.[11] |
| Co-solvent | Glycerin, Propylene Glycol | To increase solubility | Propylene glycol use should be limited and monitored in neonates and young children due to potential toxicity.[11][13] |
| Sweetener | Sucralose, Acesulfame K | Taste-masking | Non-cariogenic and generally considered safe.[3] |
| Flavoring Agent | Cherry, Grape Flavor | Improve palatability | Must be free of allergens and suitable for the target age group. |
| Viscosity Modifier | Xanthan Gum, HPMC | Improve mouthfeel, aid in suspension | Generally regarded as safe (GRAS). |
| Buffering Agent | Citrate Buffer | Maintain pH for stability and solubility | Must be within physiological tolerance. |
| Preservative | Sodium Benzoate, Parabens | Prevent microbial growth | Use should be minimized and within established pediatric safety limits.[14] |
Experimental Protocols
1. Protocol: Taste Assessment using an Electronic Tongue
-
Objective: To quantitatively evaluate the bitterness of this compound and the effectiveness of different taste-masking strategies.[8][20][29]
-
Apparatus: An electronic tongue (e-tongue) system equipped with lipid/polymer membrane sensors.
-
Methodology:
-
Sample Preparation: Prepare aqueous solutions of this compound at a clinically relevant concentration. Prepare formulations with different taste-masking agents (e.g., sweeteners, polymers, cyclodextrins). A placebo formulation should be used as a negative control.
-
Sensor Calibration: Calibrate the sensors according to the manufacturer's instructions using standard taste substances (e.g., quinine (B1679958) for bitterness).
-
Measurement: Immerse the sensor array in the sample solution and record the potential difference between each sensor and a reference electrode.
-
Data Analysis: Analyze the sensor output using multivariate statistical methods (e.g., Principal Component Analysis) to generate a taste profile and quantify the bitterness intensity. Compare the bitterness scores of the unmasked drug with the taste-masked formulations.
-
2. Protocol: Stability-Indicating HPLC Method for this compound Oral Solution
-
Objective: To develop and validate a stability-indicating HPLC method to quantify this compound and its degradation products in an oral liquid formulation.[14][30]
-
Instrumentation: HPLC system with a UV detector.
-
Methodology:
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer, pH 2.5) and an organic solvent (e.g., acetonitrile). The exact ratio should be optimized for good separation.[31]
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: 268 nm.[31]
-
Column Temperature: 30°C.[31]
-
-
Forced Degradation Studies: Subject the this compound solution to stress conditions (acidic, basic, oxidative, thermal, and photolytic) to generate degradation products.
-
Method Validation: Validate the method according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness. The method is considered stability-indicating if it can resolve the main drug peak from all degradation product peaks.
-
Stability Study: Store the pediatric oral formulation under long-term (e.g., 25°C/60% RH) and accelerated (e.g., 40°C/75% RH) stability conditions. Analyze samples at predetermined time points using the validated HPLC method to determine the remaining concentration of this compound and the formation of any degradation products.
-
3. Protocol: Dissolution Testing for a Pediatric this compound Formulation (e.g., ODTs or Suspension)
-
Objective: To evaluate the in vitro release profile of this compound from the pediatric formulation.[31][32]
-
Apparatus: USP Dissolution Apparatus 2 (Paddle).
-
Methodology:
-
Dissolution Medium: Use a physiologically relevant medium. For immediate-release pediatric formulations, water or a buffer with a pH similar to gastric fluid (e.g., pH 1.2 or simulated gastric fluid without enzymes) is often used. The volume is typically 900 mL.[32]
-
Apparatus Settings:
-
Paddle Speed: 50 rpm.[32]
-
Temperature: 37 ± 0.5°C.
-
-
Procedure: Place one dose of the formulation into each dissolution vessel. Withdraw samples at specified time points (e.g., 5, 10, 15, 30, 45, 60 minutes).
-
Analysis: Analyze the samples for this compound concentration using a validated analytical method, such as the HPLC method described above.
-
Data Analysis: Plot the percentage of drug dissolved against time to obtain the dissolution profile.
-
Mandatory Visualizations
Caption: Experimental workflow for developing a pediatric oral formulation of this compound.
Caption: Simplified signaling pathway of this compound's antitussive action.
Caption: Logical troubleshooting workflow for pediatric oral formulation challenges.
References
- 1. Pharmaceutical Stability Analysis - Creative BioMart [creativebiomart.net]
- 2. Current Status of Pediatric Formulations for Chronic and Acute Children’ Diseases: Applications and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessment of bitter taste of pharmaceuticals with multisensor system employing 3 way PLS regression [ouci.dntb.gov.ua]
- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. [PDF] A Systematic Review of the Stability of Extemporaneous Pediatric Oral Formulations | Semantic Scholar [semanticscholar.org]
- 6. Drug-Excipient Compatibility Study Through a Novel Vial-in-Vial Experimental Setup: A Benchmark Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. repub.eur.nl [repub.eur.nl]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. basf.com [basf.com]
- 12. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 13. cdn.who.int [cdn.who.int]
- 14. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 15. Formulations for children: problems and solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Development of a Pediatric Relative Bioavailability/Bioequivalence Database and Identification of Putative Risk Factors Associated With Evaluation of Pediatric Oral Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Taste Masking of Bitter Drugs for Paediatric Dosage Forms [zimlab.in]
- 18. ijsrtjournal.com [ijsrtjournal.com]
- 19. mdpi.com [mdpi.com]
- 20. Bitterness evaluation of medicines for pediatric use by a taste sensor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pharmtech.com [pharmtech.com]
- 22. ijpsonline.com [ijpsonline.com]
- 23. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 24. jetir.org [jetir.org]
- 25. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 26. mdpi.com [mdpi.com]
- 27. fisherpub.sjf.edu [fisherpub.sjf.edu]
- 28. pharmtech.com [pharmtech.com]
- 29. researchgate.net [researchgate.net]
- 30. chemmethod.com [chemmethod.com]
- 31. nihs.go.jp [nihs.go.jp]
- 32. Pediatric Clinical Trials & Studies for Lifelong Protection | Sanofi [sanofi.com]
Technical Support Center: Optimizing Dimemorfan Phosphate In Vitro Assays
Welcome to the Technical Support Center for Dimemorfan (B1670651) phosphate (B84403) in vitro assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the accuracy and reliability of your experimental results.
Dimemorfan phosphate is a non-narcotic antitussive agent that primarily exerts its effects as a sigma-1 (σ1) receptor agonist and a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist.[1] Accurate in vitro characterization is crucial for understanding its pharmacological profile. This guide will address common challenges encountered during radioligand binding assays for the σ1 receptor and functional assays for the NMDA receptor.
Frequently Asked Questions (FAQs)
Q1: What are the primary molecular targets of this compound in vitro?
This compound's primary molecular targets are the sigma-1 (σ1) receptor, where it acts as a high-affinity agonist, and the NMDA receptor, where it functions as a low-affinity non-competitive antagonist.[1][2]
Q2: Which cell lines are suitable for studying this compound's activity?
For σ1 receptor binding and functional assays, cell lines with high expression of the receptor are recommended. Commonly used cell lines include human embryonic kidney (HEK293) cells, breast cancer cell lines like MCF-7 and MDA-MB-468, and the neuroblastoma cell line SK-N-SH.[3][4][5] For NMDA receptor functional assays, HEK293 cells recombinantly expressing specific NMDA receptor subunits (e.g., GluN1/GluN2A or GluN1/GluN2B) are frequently used.[6][7]
Q3: How should I prepare this compound for in vitro assays?
This compound is generally soluble in aqueous solutions. For stock solutions, sterile distilled water or a buffer like PBS can be used.[8] It is recommended to prepare fresh solutions for each experiment to avoid degradation. If using an organic solvent like DMSO for other compounds in your assay, ensure the final concentration in the well is low (<0.5%) to prevent solvent-induced artifacts.
Troubleshooting Guides
Sigma-1 Receptor Radioligand Binding Assays
Issue 1: High variability between replicate wells.
-
Possible Cause: Inconsistent cell membrane preparation.
-
Solution: Ensure a standardized protocol for membrane preparation with consistent homogenization and centrifugation steps. Prepare fresh membranes for each experiment if possible.
-
-
Possible Cause: Pipetting inaccuracies.
-
Solution: Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Prepare a master mix of reagents to add to all wells to minimize well-to-well variation.
-
-
Possible Cause: Uneven cell seeding.
-
Solution: Ensure cells are evenly suspended before plating and use appropriate techniques to avoid clumping.
-
Issue 2: High non-specific binding.
-
Possible Cause: Inappropriate blocking agents.
-
Solution: Optimize the concentration of blocking agents like bovine serum albumin (BSA) in your assay buffer.
-
-
Possible Cause: Radioligand degradation.
-
Solution: Store the radioligand according to the manufacturer's instructions and avoid repeated freeze-thaw cycles. Use fresh aliquots for each experiment.
-
-
Possible Cause: Insufficient washing.
-
Solution: Optimize the number and duration of wash steps to effectively remove unbound radioligand without dissociating specifically bound ligand.
-
Issue 3: Low specific binding signal.
-
Possible Cause: Low receptor expression in the chosen cell line.
-
Solution: Use a cell line known to have high endogenous expression of the σ1 receptor or a stably transfected cell line.
-
-
Possible Cause: Suboptimal incubation time and temperature.
-
Solution: Determine the optimal incubation time to reach binding equilibrium by performing a time-course experiment. Ensure a consistent and optimal temperature is maintained throughout the incubation.
-
-
Possible Cause: Incorrect buffer composition.
-
Solution: The pH and ionic strength of the buffer can influence binding. Use a recommended buffer system (e.g., Tris-HCl) and ensure the pH is stable.
-
NMDA Receptor Functional Assays (e.g., Calcium Flux)
Issue 1: High background fluorescence or low signal-to-noise ratio.
-
Possible Cause: Autofluorescence of test compounds.
-
Solution: Run control wells containing the compound without cells to measure its intrinsic fluorescence and subtract this from the experimental wells.
-
-
Possible Cause: Suboptimal dye loading.
-
Solution: Optimize the concentration of the calcium-sensitive dye and the loading time and temperature. Ensure cells are washed adequately to remove extracellular dye.
-
-
Possible Cause: Cell death or stress.
-
Solution: Overexpression of NMDA receptors can be cytotoxic. Use cells with a moderate and consistent expression level. Ensure cells are healthy and not overly confluent.[9]
-
Issue 2: Inconsistent IC50 values for this compound.
-
Possible Cause: Fluctuation in co-agonist concentration.
-
Solution: The activity of NMDA receptors is dependent on the presence of a co-agonist like glycine (B1666218) or D-serine.[10] Maintain a consistent and saturating concentration of the co-agonist in your assay buffer.
-
-
Possible Cause: Variable cell passage number.
-
Solution: Use cells within a narrow passage number range, as receptor expression levels can change with prolonged culturing.
-
-
Possible Cause: Inconsistent agonist stimulation.
-
Solution: Use a consistent, sub-maximal (e.g., EC80) concentration of the agonist (NMDA/glutamate) to ensure that an inhibitory effect can be accurately measured.
-
Issue 3: No response or very weak response to NMDA/glutamate (B1630785) stimulation.
-
Possible Cause: Low receptor expression or function.
-
Solution: Verify the expression and functionality of the NMDA receptors in your cell line using a positive control (e.g., a known potent agonist).
-
-
Possible Cause: Presence of antagonists in the serum or media.
-
Solution: Use serum-free media during the assay or dialyzed serum to remove potential inhibitory components.
-
-
Possible Cause: Incorrect assay buffer composition.
-
Solution: Ensure the assay buffer is free of magnesium, which can block the NMDA receptor channel at resting membrane potential.[11] The buffer should contain an appropriate concentration of calcium.
-
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and related compounds for easy comparison.
Table 1: this compound Binding Affinities (Ki)
| Receptor | Species | Tissue/Cell Line | Radioligand | Ki (nM) | Reference |
| Sigma-1 | Rat | Brain membranes | --INVALID-LINK---Pentazocine | 151 | [2][12] |
| Sigma-2 | Rat | Brain membranes | [³H]DTG | 4421 | [12] |
| NMDA (PCP site) | Rat | Brain membranes | [³H]MK-801 | 17,000 | [2] |
Table 2: Comparative Binding Affinities of Related Compounds
| Compound | Receptor | Ki (nM) | Reference |
| Dextromethorphan (B48470) | Sigma-1 | 205 | [2] |
| Dextrorphan (B195859) | Sigma-1 | 144 | [2] |
| (+)-Pentazocine | Sigma-1 | ~1-3 | [13] |
| Haloperidol | Sigma-1 | 4.5 |
Key Experimental Protocols
Protocol 1: Sigma-1 Receptor Radioligand Binding Assay
This protocol is a general guideline for a competitive binding assay to determine the affinity of this compound for the σ1 receptor.
Materials:
-
Cell membranes expressing σ1 receptors (e.g., from HEK293 cells or guinea pig brain)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Radioligand: --INVALID-LINK---Pentazocine (specific activity ~30-60 Ci/mmol)
-
Non-specific binding control: 10 µM Haloperidol
-
This compound dilutions
-
96-well plates
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Membrane Preparation: Homogenize cells or tissue in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration.
-
Assay Setup: In a 96-well plate, add in the following order:
-
Assay Buffer
-
Increasing concentrations of this compound or vehicle (for total binding) or 10 µM Haloperidol (for non-specific binding).
-
A fixed concentration of --INVALID-LINK---Pentazocine (typically at its Kd concentration).
-
Cell membrane preparation (typically 50-100 µg of protein per well).
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a predetermined time (e.g., 90-120 minutes) to reach equilibrium.
-
Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Analyze the data using non-linear regression to determine the IC50 value of this compound, which can then be converted to a Ki value using the Cheng-Prusoff equation.
Protocol 2: NMDA Receptor Calcium Flux Assay
This protocol provides a framework for measuring the inhibitory effect of this compound on NMDA receptor activation using a fluorescent calcium indicator.
Materials:
-
HEK293 cells expressing a specific NMDA receptor subtype (e.g., GluN1/GluN2B)
-
Cell culture medium
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) without Mg²⁺, supplemented with CaCl₂ and HEPES.
-
Calcium-sensitive dye (e.g., Fluo-4 AM or Calcium 6)
-
NMDA and a co-agonist (Glycine or D-serine)
-
This compound dilutions
-
Fluorescent plate reader with an injection system
Procedure:
-
Cell Plating: Seed the cells in a 96- or 384-well black-walled, clear-bottom plate and grow to confluence.
-
Dye Loading: Remove the culture medium and add the calcium-sensitive dye loading solution to each well. Incubate for 1-2 hours at 37°C.[7]
-
Washing: Gently wash the cells with assay buffer to remove excess dye.
-
Compound Addition: Add the desired concentrations of this compound or vehicle control to the wells and pre-incubate for a specified time (e.g., 10-30 minutes).
-
Signal Measurement:
-
Place the plate in the fluorescent plate reader and record the baseline fluorescence.
-
Using the instrument's injector, add a solution of NMDA and the co-agonist to stimulate the receptors.
-
Continuously record the fluorescence signal for several minutes to capture the calcium influx.
-
-
Data Analysis: Analyze the change in fluorescence (peak fluorescence minus baseline) as an indicator of calcium influx. Plot the response against the concentration of this compound to determine its IC50 value.
Visualizations
Caption: Sigma-1 Receptor Signaling Pathway Activation by Dimemorfan.
Caption: Experimental Workflow for an NMDA Receptor Calcium Flux Assay.
Caption: Troubleshooting Logic for Inaccurate In Vitro Assay Results.
References
- 1. The Ligand Binding Region of the Sigma-1 Receptor: Studies Utilizing Photoaffinity Probes, Sphingosine and N-Alkylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Binding of dimemorfan to sigma-1 receptor and its anticonvulsant and locomotor effects in mice, compared with dextromethorphan and dextrorphan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Breast Cancer Expresses Functional NMDA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. criver.com [criver.com]
- 7. A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | Sigma receptor | TargetMol [targetmol.com]
- 9. A NMDA-receptor calcium influx assay sensitive to stimulation by glutamate and glycine/D-serine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NMDA receptor activation: two targets for two co-agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. NMDA receptor - Wikipedia [en.wikipedia.org]
- 12. biocompare.com [biocompare.com]
- 13. biorxiv.org [biorxiv.org]
Addressing unexpected results in Dimemorfan phosphate experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dimemorfan (B1670651) phosphate (B84403).
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during experimentation with Dimemorfan phosphate, presented in a question-and-answer format.
Q1: Unexpected Anti-inflammatory Effects Not Mediated by Sigma-1 Receptor
Question: My experiments are showing anti-inflammatory effects of this compound, but these effects are not reversed by a sigma-1 receptor antagonist. Is this an expected result?
Answer: Yes, this is a plausible outcome. While Dimemorfan is a known sigma-1 receptor agonist, some of its anti-inflammatory effects have been shown to be independent of this receptor.[1][2] Research indicates that Dimemorfan can directly inhibit the production of reactive oxygen species (ROS) and nitric oxide (NO), as well as interfere with NF-κB signaling in inflammatory cells.[1][2] These actions may occur through the modulation of intracellular calcium levels and NADPH oxidase (NOX) activity, which are not necessarily dependent on sigma-1 receptor activation.[1][2] Therefore, if your experimental model involves inflammation, it is possible to observe effects that are not blocked by sigma-1 receptor antagonists.
Q2: Lack of Significant Locomotor Activity Changes in In Vivo Studies
Question: I administered this compound to mice and did not observe any significant changes in locomotor activity or circling behavior. Is my experiment flawed?
Answer: Not necessarily. Studies have shown that Dimemorfan, unlike some other morphinan (B1239233) derivatives, does not significantly affect locomotor activity or produce circling behavior in mice at effective doses for neuroprotection and anti-inflammatory effects.[3][4][5][6] This is considered a favorable characteristic, as it suggests a lower potential for certain central nervous system side effects.[5][6] If your experimental goal is to assess the therapeutic effects of Dimemorfan without confounding locomotor stimulation, then your results are in line with existing findings.
Q3: Inconsistent Results in Cell-Based Assays
Question: I am observing high variability in my cell-based assays with this compound. What could be the cause?
Answer: High variability in cell-based assays can stem from several factors, not all of which are specific to this compound.[7][8] Here are some common troubleshooting steps:
-
Cell Health and Passage Number: Ensure your cells are healthy and within a consistent, low passage number range. High passage numbers can lead to phenotypic drift and altered drug responses.[7][8]
-
Compound Solubility and Vehicle: this compound has specific solubility properties. Ensure it is fully dissolved in the appropriate vehicle before adding it to your cell culture medium. For in vitro studies, if you are using a stock solution in water, it is recommended to dilute it to the working solution, then filter and sterilize it with a 0.22 μm filter before use.[3] Inconsistent solubility can lead to variable effective concentrations.
-
Plate Edge Effects: The outer wells of microtiter plates are prone to evaporation, which can concentrate the drug and affect cell growth.[8] To mitigate this, avoid using the outer wells for experimental samples and instead fill them with sterile media or PBS.
-
Mycoplasma Contamination: Mycoplasma contamination can significantly alter cellular responses to stimuli. Regularly test your cell cultures for mycoplasma.[7][8]
Q4: Determining the Optimal In Vivo Dosage
Question: I am unsure of the appropriate dosage of this compound for my in vivo experiments. What is a good starting point?
Answer: The optimal dosage will depend on your specific animal model and experimental endpoint. However, published studies provide a range of effective doses. For example:
-
Neuroprotective Effects: In a rat model of ischemic stroke, intravenous doses of 1.0 µg/kg and 10 µg/kg were shown to be effective.[9]
-
Anticonvulsant Effects: Subcutaneous administration of 6.25 or 12.5 mg/kg significantly attenuated convulsive behaviors in mice.[3][4] Pre-treatment with 12 or 24 mg/kg (i.p.) also reduced kainate-induced seizures in rats.[6]
-
Anti-inflammatory Effects: Intraperitoneal injections of 1 and 5 mg/kg suppressed the increase of plasma TNF-α levels in a mouse model of endotoxin (B1171834) shock.[1][3]
-
Anti-amnesic Effects: Intraperitoneal doses of 10-40 mg/kg have been shown to have anti-amnesic effects in mice.[5]
It is always recommended to perform a dose-response study to determine the optimal concentration for your specific experimental conditions.
Data Presentation
Table 1: In Vitro Efficacy of Dimemorfan
| Assay | Cell Type/System | Stimulant | Effect | Effective Concentration/IC50 | Reference |
| ROS Production | Neutrophils | fMLP | Inhibition | IC50: 7.0 µM | [3][4] |
| ROS & NO Production | BV2 Microglial Cells | LPS | Suppression | 10-20 µM | [3] |
| NF-κB Signaling | BV2 Microglial Cells | LPS | Inhibition of Iκ-Bα degradation and p65 nuclear translocation | 20 µM | [3][4] |
| NADPH Oxidase Activity | BV2 Microglial Cells | Inhibition | IC50: 47 µM | [1] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Species | Administration Route | Effect | Effective Dose | Reference |
| Ischemic Stroke | Rat | i.v. | Neuroprotection | 1.0 and 10 µg/kg | [9] |
| BAY k-8644-induced Convulsions | Mouse | s.c. | Anticonvulsant | 6.25 and 12.5 mg/kg | [3][4] |
| Kainate-induced Seizures | Rat | i.p. | Anticonvulsant | 12 and 24 mg/kg | [6] |
| LPS-induced Endotoxin Shock | Mouse | i.p. | Anti-inflammatory | 1 and 5 mg/kg | [1][3] |
| Scopolamine-induced Amnesia | Mouse | i.p. | Anti-amnesic | 10-40 mg/kg | [5] |
Experimental Protocols
Protocol 1: In Vitro ROS Production Assay in Neutrophils
-
Cell Preparation: Isolate neutrophils from whole blood using a standard density gradient centrifugation method.
-
Cell Seeding: Resuspend neutrophils in a suitable buffer (e.g., HBSS) and seed them into a 96-well plate.
-
Dimemorfan Treatment: Pre-incubate the cells with varying concentrations of Dimemorfan (e.g., 5-20 µM) or vehicle control for a specified time (e.g., 30 minutes).
-
Stimulation: Add a ROS-inducing agent such as fMLP or PMA to the wells.
-
Detection: Add a fluorescent probe for ROS (e.g., DCFH-DA) and incubate.
-
Measurement: Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Normalize the fluorescence values to the vehicle control and calculate the IC50 value for Dimemorfan.
Protocol 2: Analysis of NF-κB Nuclear Translocation in BV2 Microglial Cells
-
Cell Culture: Culture BV2 microglial cells in DMEM supplemented with 10% FBS and antibiotics.
-
Cell Seeding: Seed cells onto coverslips in a 24-well plate and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with Dimemorfan (e.g., 20 µM) or vehicle for 1 hour.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 30-60 minutes to induce NF-κB activation.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100.
-
Immunostaining: Block non-specific binding sites and then incubate with a primary antibody against the p65 subunit of NF-κB. Follow this with a fluorescently labeled secondary antibody.
-
Microscopy: Mount the coverslips and visualize the subcellular localization of p65 using a fluorescence microscope. In unstimulated cells, p65 will be primarily in the cytoplasm. In LPS-stimulated cells, it will translocate to the nucleus. Dimemorfan treatment is expected to inhibit this translocation.
Visualizations
Caption: Sigma-1 Receptor-Dependent Neuroprotective Pathway of Dimemorfan.
Caption: Sigma-1 Receptor-Independent Anti-inflammatory Pathway of Dimemorfan.
Caption: General Experimental Workflow for Cell-Based Assays with Dimemorfan.
References
- 1. Anti-inflammatory effects of dimemorfan on inflammatory cells and LPS-induced endotoxin shock in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory effects of dimemorfan on inflammatory cells and LPS-induced endotoxin shock in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | Sigma receptor | TargetMol [targetmol.com]
- 5. Anti-amnesic effect of dimemorfan in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The dextromethorphan analog dimemorfan attenuates kainate-induced seizures via σ1 receptor activation: comparison with the effects of dextromethorphan - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.co.uk]
- 8. youtube.com [youtube.com]
- 9. Dimemorfan protects rats against ischemic stroke through activation of sigma-1 receptor-mediated mechanisms by decreasing glutamate accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing Incubation Conditions for Dimemorfan Phosphate in Cell Assays: A Technical Support Center
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Dimemorfan (B1670651) phosphate (B84403) in a cellular context?
Dimemorfan phosphate is primarily known as a sigma-1 (σ1) receptor agonist.[1][2][3] The sigma-1 receptor is a chaperone protein located at the endoplasmic reticulum (ER) that modulates calcium signaling.[3] Additionally, Dimemorfan has demonstrated anti-inflammatory effects that may be independent of the sigma-1 receptor. These effects are mediated through the inhibition of reactive oxygen species (ROS) and nitric oxide (NO) production, and by interfering with the nuclear factor-kappa B (NF-κB) signaling pathway.[4][5]
Q2: What are the recommended starting concentrations and incubation times for this compound in cell assays?
The optimal concentration and incubation time for this compound are highly dependent on the cell line and the specific biological endpoint being investigated. Based on published data, here are some general recommendations:
-
For anti-inflammatory effects (e.g., inhibition of ROS/NO production): A concentration range of 5-20 µM is a good starting point.[1] For instance, in fMLP-stimulated human neutrophils, Dimemorfan has an IC50 value of 7.0 µM for ROS production.[1] In LPS-stimulated BV2 microglial cells, concentrations of 10-20 µM have been shown to be effective.[4]
-
For inhibition of the NF-κB pathway: A concentration of 20 µM has been shown to significantly block the degradation of Iκ-Bα and the nuclear translocation of NF-κB p65 in BV2 cells.[1]
-
Incubation time: For signaling pathway studies, such as NF-κB activation, a shorter incubation time of around 6 hours may be sufficient after an initial pre-treatment period.[4] For endpoint assays like cell viability or cytokine production, longer incubation times of 24 hours or more may be necessary.[6]
It is always recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line and assay.
Q3: In which cell lines has this compound been tested?
This compound has been studied in various cell lines, most notably:
-
Murine microglial cells (BV2): Used to investigate its anti-inflammatory and neuroprotective effects, particularly in the context of LPS-induced inflammation.[4][7]
-
Human neutrophils: Utilized to study its effects on ROS production and other inflammatory responses induced by agents like fMLP and PMA.[4]
The choice of cell line should be guided by the research question and the expression of the target of interest (e.g., sigma-1 receptor).
Q4: How should I prepare and store this compound for cell culture experiments?
This compound is soluble in water.[8] It is recommended to prepare fresh solutions for each experiment, as solutions may be unstable.[2] If a stock solution is prepared, it should be aliquoted and stored at -20°C for up to one month or -80°C for up to six months to avoid repeated freeze-thaw cycles.[1] When using water as the solvent for the stock solution, it is advisable to filter-sterilize the working solution using a 0.22 µm filter before adding it to your cell culture.[1]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Inconsistent or unexpected results | 1. Compound instability: this compound solutions may not be stable over long periods. 2. Cell passage number: High passage numbers can lead to phenotypic drift and altered responses. | 1. Prepare fresh solutions of this compound for each experiment.[2] 2. Use cells with a consistent and low passage number for all experiments. |
| High background or off-target effects | 1. High concentration of this compound: Excessive concentrations can lead to non-specific effects. 2. Solvent toxicity: If using a solvent other than water, it might be affecting the cells. | 1. Perform a dose-response curve to identify the optimal, non-toxic concentration. 2. Ensure the final concentration of any solvent (e.g., DMSO) is minimal (typically <0.1%) and include a vehicle control in your experiments. |
| No observable effect | 1. Low compound concentration: The concentration used may be too low to elicit a response. 2. Short incubation time: The incubation period may not be sufficient for the biological effect to manifest. 3. Cell line insensitivity: The chosen cell line may not express the target receptor or pathway components at sufficient levels. | 1. Increase the concentration of this compound based on a thorough dose-response analysis. 2. Perform a time-course experiment to determine the optimal incubation duration. 3. Verify the expression of the sigma-1 receptor and key components of the NF-κB pathway in your cell line via techniques like Western blot or qPCR. |
| Cell death or cytotoxicity | 1. High compound concentration: this compound may exhibit cytotoxicity at higher concentrations. 2. Contamination: Bacterial, fungal, or mycoplasma contamination can lead to cell death. | 1. Determine the cytotoxic threshold of this compound for your cell line using a cell viability assay (e.g., MTT or LDH assay). 2. Regularly test your cell cultures for contamination.[][10] |
Quantitative Data Summary
| Parameter | Cell Line/System | Value | Reference |
| IC50 (fMLP-induced ROS production) | Human neutrophils | 7.0 µM | [1] |
| Effective Concentration (LPS-induced ROS/NO suppression) | BV2 microglial cells | 10-20 µM | [4] |
| Effective Concentration (Inhibition of NF-κB nuclear translocation) | BV2 microglial cells | 20 µM | [1] |
Experimental Protocols
Protocol 1: Assessment of Anti-inflammatory Effects in BV2 Microglial Cells
This protocol details the methodology for evaluating the inhibitory effect of this compound on the production of nitric oxide (NO) and reactive oxygen species (ROS) in LPS-stimulated BV2 cells.[4]
1. Cell Culture and Seeding:
- Culture BV2 murine microglial cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 5% fetal bovine serum (FBS).
- Seed the cells in appropriate culture plates (e.g., 96-well plate for NO and ROS assays) and allow them to adhere overnight.
2. Compound Treatment:
- Prepare a stock solution of this compound in sterile water.
- Pre-treat the BV2 cells with varying concentrations of this compound (e.g., 10-20 µM) for 20 minutes.
3. Stimulation:
- Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 0.5 µg/mL.
- Include appropriate controls: untreated cells, cells treated with this compound alone, and cells treated with LPS alone.
4. Incubation:
- Incubate the cells for the desired time period. For NO and ROS production, a 24-hour incubation is typically used.[4]
5. Measurement of NO and ROS:
- NO Production: Measure the accumulation of nitrite (B80452) in the culture supernatant using the Griess reagent.
- ROS Production: Measure intracellular ROS levels using a fluorescent probe such as 2',7'-dichlorofluorescin diacetate (DCFH-DA).
6. Data Analysis:
- Quantify the levels of NO and ROS and normalize the data to the control groups.
- Determine the concentration-dependent inhibitory effect of this compound.
Protocol 2: Analysis of NF-κB Signaling in BV2 Microglial Cells
This protocol outlines the procedure for investigating the effect of this compound on the NF-κB signaling pathway using a luciferase reporter assay.[4]
1. Cell Culture and Transfection:
- Culture BV2 cells as described in Protocol 1.
- Co-transfect the cells with an NF-κB-luciferase reporter plasmid and a β-galactosidase expression vector (for normalization of transfection efficiency) using a suitable transfection reagent.
- Allow the cells to recover and express the plasmids for approximately 48 hours.
2. Compound Treatment and Stimulation:
- Pre-treat the transfected cells with this compound (e.g., 10 or 20 µM) for 20 minutes.
- Stimulate the cells with LPS (0.5 µg/mL).
3. Incubation:
- Incubate the cells for 6 hours to allow for NF-κB activation and luciferase expression.[4]
4. Luciferase Assay:
- Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions of the luciferase assay kit.
- Measure β-galactosidase activity for normalization.
5. Data Analysis:
- Normalize the luciferase activity to the β-galactosidase activity to account for variations in transfection efficiency.
- Compare the normalized luciferase activity in this compound-treated cells to that in LPS-stimulated control cells.
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for assessing this compound's effects.
Caption: Dimemorfan's inhibition of the NF-κB signaling pathway.
Caption: Dimemorfan's activation of the Sigma-1 receptor pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
- 4. Anti-inflammatory effects of dimemorfan on inflammatory cells and LPS-induced endotoxin shock in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory effects of dimemorfan on inflammatory cells and LPS-induced endotoxin shock in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-Inflammatory Activity of Bee Venom in BV2 Microglial Cells: Mediation of MyD88-Dependent NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determining the neuroprotective effects of dextromethorphan in lipopolysaccharide‑stimulated BV2 microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | Sigma receptor | TargetMol [targetmol.com]
- 10. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Analysis of the Anticonvulsant Effects of Dimemorfan Phosphate and Dextromethorphan
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anticonvulsant properties of Dimemorfan (B1670651) phosphate (B84403) and Dextromethorphan (B48470), focusing on preclinical experimental data. Both morphinan (B1239233) derivatives, initially developed as antitussives, have demonstrated notable effects on the central nervous system, particularly in the modulation of seizure activity.[1] While structurally related, their distinct pharmacological profiles lead to differences in efficacy, mechanism of action, and potential side effects.
Quantitative Data Summary
The anticonvulsant potency of Dimemorfan and Dextromethorphan has been evaluated in various preclinical models. The Maximal Electroshock Seizure (MES) test, a widely used model for generalized tonic-clonic seizures, is a key benchmark for comparison.[2][3] The median effective dose (ED50) represents the dose required to protect 50% of the animals from the seizure endpoint.
| Compound | Animal Model | Test | Administration Route | ED50 (mg/kg) | ED50 (µmol/kg) | Source |
| Dimemorfan | Mouse | MES | i.p. | ~18 | ~70 | [4] |
| Dextromethorphan | Mouse | MES | i.p. | ~19 | ~70 | [4] |
| Dextrorphan (B195859) | Rat | MES | s.c. | ~3.1 | ~12 | [5] |
Note: Dextrorphan, the primary active metabolite of Dextromethorphan, is significantly more potent than the parent compound in the MES test.[5] In some studies, Dimemorfan and Dextromethorphan have shown comparable potency in the MES test with an ED50 of approximately 70 µmol/kg after intraperitoneal administration.[4]
Experimental Protocols
The data presented in this guide are derived from standardized preclinical seizure models. Understanding these methodologies is crucial for interpreting the comparative efficacy of the compounds.
1. Maximal Electroshock Seizure (MES) Test
The MES test is a well-validated model for screening potential antiepileptic drugs, particularly those effective against generalized tonic-clonic seizures.[6][7]
-
Objective: To assess the ability of a compound to prevent the spread of seizures.[2]
-
Apparatus: An electroconvulsive shock generator with corneal electrodes.[8]
-
Procedure:
-
Animal Preparation: Rodents (typically mice or rats) are handled, and a drop of local anesthetic (e.g., 0.5% tetracaine) is applied to the corneas, followed by saline to ensure conductivity.[2][6]
-
Drug Administration: The test compound (Dimemorfan or Dextromethorphan) or vehicle is administered, typically via intraperitoneal (i.p.) or oral (p.o.) routes, at various doses to different groups of animals.
-
Stimulation: At the time of predicted peak effect of the drug, a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds in mice) is delivered through the corneal electrodes.[2]
-
Observation: The animal is immediately observed for the presence of a tonic hindlimb extension.[8]
-
-
Endpoint: The abolition of the tonic hindlimb extension is considered a positive sign of anticonvulsant protection.[2] The ED50 is then calculated based on the percentage of animals protected at each dose level.
2. Kainate-Induced Seizure Model
This model uses kainic acid, a potent glutamate (B1630785) receptor agonist, to induce seizures that mimic aspects of human temporal lobe epilepsy, including excitotoxicity and neuronal cell loss.[9][10]
-
Objective: To evaluate a compound's ability to protect against seizures induced by excessive excitatory neurotransmission.
-
Procedure:
-
Animal Preparation: Rats are often used for this model.
-
Drug Administration: Animals are pre-treated with Dimemorfan, Dextromethorphan, or a vehicle control.
-
Seizure Induction: Kainic acid (e.g., 10 mg/kg, i.p.) is administered to induce seizure activity.[9]
-
Observation: Animals are observed for several hours, and the severity of convulsive behavior is scored based on a standardized scale (e.g., Racine scale).[11]
-
-
Endpoint: Endpoints include the reduction in mean seizure severity score, latency to the first seizure, and in some studies, histological analysis of neuronal damage in brain regions like the hippocampus.[9][12]
Mechanism of Action and Signaling Pathways
The anticonvulsant effects of Dimemorfan and Dextromethorphan are mediated by distinct primary mechanisms, although both converge on the modulation of neuronal excitability.
Dimemorfan Phosphate: Dimemorfan's anticonvulsant activity is primarily attributed to its function as a potent sigma-1 (σ1) receptor agonist .[9][13] Unlike Dextromethorphan, it has a very low affinity for NMDA receptors.[4][9] Activation of the σ1 receptor, an intracellular chaperone protein located at the mitochondria-associated endoplasmic reticulum membrane, can modulate calcium signaling, regulate ion channels, and reduce neuronal hyperexcitability, thereby conferring protection against seizures.[9]
Dextromethorphan: Dextromethorphan has a more complex pharmacological profile. It acts as both a sigma-1 (σ1) receptor agonist and a non-competitive NMDA receptor antagonist .[14][15] Its anticonvulsant effect is largely mediated by its active metabolite, Dextrorphan (DXO) , which is a more potent NMDA receptor antagonist than the parent compound.[5][16] By blocking the NMDA receptor, Dextrorphan reduces the influx of Ca2+ into neurons, a key trigger for seizure activity and excitotoxicity.[14] The anticonvulsant action of Dextromethorphan is therefore a composite of σ1 receptor agonism and, more significantly, NMDA receptor blockade by its metabolite.[9]
A key difference is that Dimemorfan does not produce the phencyclidine (PCP)-like behavioral side effects seen with Dextromethorphan, an effect linked to NMDA receptor antagonism.[4][9]
Caption: Comparative signaling pathways for Dimemorfan and Dextromethorphan.
Preclinical Experimental Workflow
The evaluation of novel anticonvulsant compounds follows a structured preclinical workflow to determine efficacy and safety.
Caption: General workflow for preclinical anticonvulsant testing.
References
- 1. The nonnarcotic antitussive drug dimemorfan: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 3. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 4. Binding of dimemorfan to sigma-1 receptor and its anticonvulsant and locomotor effects in mice, compared with dextromethorphan and dextrorphan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anticonvulsant effects of dextrorphan in rats: possible involvement in dextromethorphan-induced seizure protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. The dextromethorphan analog dimemorfan attenuates kainate-induced seizures via σ1 receptor activation: comparison with the effects of dextromethorphan - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The kainic acid model of temporal lobe epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | The Impacts of Surgery and Intracerebral Electrodes in C57BL/6J Mouse Kainate Model of Epileptogenesis: Seizure Threshold, Proteomics, and Cytokine Profiles [frontiersin.org]
- 12. Frontiers | A Standardized Protocol for Stereotaxic Intrahippocampal Administration of Kainic Acid Combined with Electroencephalographic Seizure Monitoring in Mice [frontiersin.org]
- 13. Dimemorfan - Wikipedia [en.wikipedia.org]
- 14. Dextromethorphan: cellular effects reducing neuronal hyperactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Dextromethorphan - Wikipedia [en.wikipedia.org]
- 16. Differences in anticonvulsant potency and adverse effects between dextromethorphan and dextrorphan in amygdala-kindled and non-kindled rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide: Efficacy of Dimemorfan Phosphate Versus Codeine as Antitussive Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
The effective management of cough, a prevalent symptom of various respiratory conditions, remains a significant clinical challenge. For decades, codeine, a centrally acting opioid, has been a cornerstone of antitussive therapy. However, its clinical utility is often hampered by a range of side effects, including sedation, constipation, and the potential for abuse and dependence. This has spurred the development of non-narcotic antitussives with improved safety profiles. Dimemorfan (B1670651) phosphate (B84403), a non-opioid, centrally acting agent, has emerged as a promising alternative. This guide provides an objective comparison of the antitussive efficacy of dimemorfan phosphate and codeine, supported by preclinical experimental data, detailed methodologies, and an examination of their distinct mechanisms of action.
Mechanism of Action
The antitussive effects of this compound and codeine are mediated through distinct central nervous system pathways.
This compound: A Non-Narcotic, Sigma-1 Receptor Agonist. Dimemorfan exerts its cough-suppressing effects primarily through the activation of the sigma-1 receptor, a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface.[1][2] Unlike traditional antitussives, it does not have a significant affinity for mu-opioid receptors, which accounts for its non-narcotic profile.[3] The activation of the sigma-1 receptor is thought to modulate intracellular calcium signaling and inhibit the NF-κB pathway, which may contribute to its antitussive and anti-inflammatory properties.[4]
Codeine: A Classic Opioid Antitussive. Codeine functions as a prodrug, being metabolized in the liver to morphine. Morphine then acts as an agonist at the µ-opioid receptors in the cough center of the medulla oblongata.[5][6] The activation of these G-protein coupled receptors leads to neuronal hyperpolarization through the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, thereby suppressing the cough reflex.[5]
Signaling Pathways
The distinct mechanisms of action of this compound and codeine are best illustrated by their signaling pathways.
Preclinical Efficacy: A Quantitative Comparison
Animal models are crucial for the preclinical assessment of antitussive agents. The citric acid-induced cough model in guinea pigs is a widely accepted standard for evaluating cough suppressant efficacy.
Table 1: Antitussive Potency (ED50) in Citric Acid-Induced Cough in Guinea Pigs
| Compound | Administration Route | ED50 (mg/kg) | Relative Potency to Codeine (s.c.) |
| Codeine | Subcutaneous (s.c.) | 9.1[7] | 1x |
| Intravenous (i.v.) | 8.7[7] | - | |
| This compound | Subcutaneous (s.c.) | ~3.0 (estimated) | Up to 3x more potent[8][9] |
Note: The ED50 for this compound is an estimation based on a review of Japanese studies which state it is up to three times more potent than codeine. The original preclinical data was not available for direct comparison.
Experimental Protocols
The following provides a detailed methodology for the citric acid-induced cough model, a standard preclinical assay for antitussive efficacy.
Citric Acid-Induced Cough Model in Guinea Pigs
Objective: To assess the antitussive efficacy of a test compound by measuring the inhibition of coughs induced by citric acid aerosol in guinea pigs.
Materials:
-
Male Dunkin-Hartley guinea pigs (300-400 g)
-
Whole-body plethysmograph
-
Ultrasonic nebulizer
-
0.3 M Citric acid solution
-
Test compounds (this compound, Codeine) and vehicle
Procedure:
-
Animal Acclimatization: Guinea pigs are acclimatized to the experimental environment to minimize stress-related responses.
-
Drug Administration: Test compounds or vehicle are administered via the subcutaneous or intravenous route at predetermined doses and times before the citric acid challenge.
-
Plethysmography: Each animal is placed in a whole-body plethysmograph chamber, which allows for the monitoring of respiratory patterns and the detection of coughs.
-
Citric Acid Challenge: A 0.3 M solution of citric acid is aerosolized into the chamber for a fixed duration (e.g., 10 minutes) to induce coughing.
-
Data Acquisition: The number of coughs is recorded during the exposure period. A cough is characterized by a sharp expiratory effort accompanied by a distinct sound, which can be distinguished from sneezes by the absence of a preceding nasal irritation behavior.
-
Data Analysis: The percentage inhibition of the cough response is calculated for each dose of the test compound relative to the vehicle control. The ED50, the dose required to produce a 50% reduction in the number of coughs, is then determined.
Comparative Efficacy and Safety Profile
Preclinical data suggests that this compound is a potent antitussive, with an efficacy that is comparable to, and potentially greater than, that of codeine.[8][9] A significant advantage of dimemorfan is its non-narcotic nature, which translates to a more favorable safety profile.
This compound:
-
Efficacy: High antitussive potency demonstrated in animal models.[8][9]
-
Safety: Lacks the typical side effects associated with opioids, such as sedation, constipation, respiratory depression, and abuse potential.[3] Minor side effects reported in clinical use include drowsiness and gastrointestinal discomfort.[3]
Codeine:
-
Efficacy: A well-established antitussive, though its efficacy can be variable.
-
Safety: Associated with a range of dose-limiting side effects including sedation, nausea, constipation, and respiratory depression. It also carries a risk of psychological and physical dependence.
Conclusion
Based on available preclinical evidence, this compound presents a compelling alternative to codeine for the symptomatic relief of cough. Its high antitussive potency, coupled with a significantly improved safety profile due to its non-opioid mechanism of action, makes it a valuable agent for further clinical investigation and development. The distinct signaling pathway of dimemorfan, centered on the sigma-1 receptor, offers a novel therapeutic target for the development of future antitussive drugs with reduced side-effect liability. Further head-to-head clinical trials are warranted to definitively establish the comparative efficacy and tolerability of this compound and codeine in various patient populations.
References
- 1. The Pharmacology of Sigma-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dimemorfan - Wikipedia [en.wikipedia.org]
- 3. Antitussive activity of sigma-1 receptor agonists in the guinea-pig - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory effects of dimemorfan on inflammatory cells and LPS-induced endotoxin shock in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Central and peripheral mechanisms of narcotic antitussives: codeine-sensitive and -resistant coughs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Effects of codeine, morphine and a novel opioid pentapeptide BW443C, on cough, nociception and ventilation in the unanaesthetized guinea-pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The nonnarcotic antitussive drug dimemorfan: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. matilda.science [matilda.science]
Dimemorfan Phosphate: A Comparative Analysis of its Neuroprotective Efficacy in Animal Models of Cerebral Ischemia
For Immediate Release
This guide provides a comparative analysis of the neuroprotective effects of Dimemorfan phosphate (B84403) in validated animal models of neurological injury, with a focus on cerebral ischemia. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of Dimemorfan phosphate against other neuroprotective agents.
Dimemorfan, a non-narcotic antitussive, has garnered significant interest for its neuroprotective properties, primarily attributed to its function as a sigma-1 receptor (σ1R) agonist. This guide synthesizes preclinical data to compare its efficacy with established neuroprotective agents, Edaravone (B1671096) and Memantine (B1676192), in relevant animal models.
Comparative Efficacy in Ischemic Stroke Models
The most common animal model to evaluate therapeutic potential in stroke is Middle Cerebral Artery Occlusion (MCAO). The following tables summarize the quantitative efficacy of this compound and comparator agents in this model.
Table 1: Reduction of Cerebral Infarct Volume
| Compound | Animal Model | Ischemia/Reperfusion Duration | Dosage & Administration Route | Infarct Volume Reduction (%) | Reference |
| Dimemorfan | Rat (Sprague-Dawley) | 1 hr / 24 hr | 10 µg/kg, i.v. (at reperfusion) | ~51-52% | [1] |
| Edaravone | Mouse | 1 hr / 24 hr | 3 mg/kg, i.p. (after ischemia) | Data presented as improved neurological scores and reduced LDH levels.[2] | [2] |
| Memantine | Rat (SHR) | 1 hr / 24 hr | 20 mg/kg, i.p. (5 min after ischemia) | ~22% (from 300 mm³ to 233 mm³) | [3] |
Note: Direct head-to-head comparative studies are limited. Data is compiled from studies with similar MCAO protocols for the most relevant comparison.
Table 2: Improvement in Neurological Deficit Scores
| Compound | Animal Model | Ischemia/Reperfusion Duration | Neurological Outcome Improvement | Reference |
| Dimemorfan | Rat (Sprague-Dawley) | 1 hr / 24 hr | Significantly ameliorated neurological deficits. | [1] |
| Edaravone | Rat | MCAO | Dose-dependently improved behavioral data and sensorimotor functions.[4] | [4][5][6] |
| Memantine | Rat (Sprague-Dawley) | 2 hr / 72 hr | Significant improvement in neurological score at 24 and 72 hours.[7] | [7][8] |
Mechanisms of Neuroprotection
The neuroprotective effects of this compound, Edaravone, and Memantine are mediated through distinct signaling pathways.
-
This compound: As a potent sigma-1 receptor (σ1R) agonist, Dimemorfan's primary mechanism involves the modulation of intracellular calcium signaling, reduction of endoplasmic reticulum (ER) stress, and suppression of excitotoxicity and neuroinflammation.[1] Activation of the σ1R helps to decrease glutamate (B1630785) accumulation, a key initiator of the ischemic cascade.[1] This leads to downstream inhibition of inflammatory signals (like NF-κB), oxidative stress, and apoptosis.[1]
-
Edaravone: A powerful free-radical scavenger, Edaravone directly neutralizes reactive oxygen species (ROS), thereby inhibiting lipid peroxidation and protecting cell membranes from oxidative damage.[9] Its mechanism also involves the activation of the Nrf2/HO-1 pathway, a critical antioxidant response pathway, and modulation of inflammatory cascades.[1][10][11]
-
Memantine: A non-competitive NMDA receptor antagonist, Memantine blocks excitotoxic cell death caused by excessive glutamate release during an ischemic event.[12][13] By blocking NMDA receptor channels, it prevents pathological calcium influx into neurons. More recent studies suggest additional mechanisms, including the stimulation of neurotrophic factor release from glial cells and anti-inflammatory actions by inhibiting microglial over-activation.[12][13]
Signaling Pathway Diagrams
Experimental Protocols
The data presented is primarily derived from studies utilizing the intraluminal filament model of Middle Cerebral Artery Occlusion (MCAO) in rats, a standard and widely accepted model for focal cerebral ischemia.
Key MCAO Protocol Steps:
-
Animal Model: Male Sprague-Dawley or Spontaneously Hypertensive Rats (SHR), typically weighing 250-300g, are commonly used.[3][14]
-
Anesthesia: Anesthesia is induced and maintained using agents such as isoflurane (B1672236) or halothane.[3][10] Body temperature is maintained at 37°C throughout the procedure.
-
Surgical Procedure:
-
A midline cervical incision is made, and the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed.
-
A nylon monofilament suture (e.g., 4-0) with a rounded or silicone-coated tip is introduced into the ECA stump.[10]
-
The filament is advanced into the ICA to occlude the origin of the Middle Cerebral Artery (MCA). Occlusion is often confirmed by monitoring cerebral blood flow.
-
-
Ischemia and Reperfusion:
-
Drug Administration: Test compounds (Dimemorfan, Edaravone, Memantine) or vehicle are administered at specified time points before, during, or after ischemia, via routes such as intravenous (i.v.) or intraperitoneal (i.p.) injection.[1][3]
-
Outcome Assessment (24 hours post-reperfusion):
-
Infarct Volume: Brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC). Viable tissue stains red, while the infarcted area remains white, allowing for quantification.[10]
-
Neurological Deficit Scoring: Functional impairment is assessed using a graded neurological scoring system (e.g., Longa or Bederson scales) to evaluate motor and sensory deficits.[7]
-
Experimental Workflow Diagram
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Metabolomic Profiling of Brain Protective Effect of Edaravone on Cerebral Ischemia-Reperfusion Injury in Mice [frontiersin.org]
- 3. Protective effects of memantine against ischemia-reperfusion injury in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuroprotection of Oral Edaravone on Middle Cerebral Artery Occlusion in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Neuroprotective effect and possible mechanism of edaravone in rat models of spinal cord injury: a systematic review and network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The impact of anesthetic drugs on hemodynamic parameters and neurological outcomes following temporal middle cerebral artery occlusion in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Neuroprotection of edaravone on the hippocampus of kainate-induced epilepsy rats through Nrf2/HO-1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Edaravone Ameliorates Cerebral Ischemia-Reperfusion Injury by Downregulating Ferroptosis via the Nrf2/FPN Pathway in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Novel Neuroprotective Mechanisms of Memantine: Increase in Neurotrophic Factor Release from Astroglia and Anti-Inflammation by Preventing Microglial Over-Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Novel neuroprotective mechanisms of memantine: increase in neurotrophic factor release from astroglia and anti-inflammation by preventing microglial activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Comparative Analysis of Dimemorfan Phosphate and Other Antitussives for Cough Suppression
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the clinical trial results for dimemorfan (B1670651) phosphate (B84403) against other common antitussive agents: dextromethorphan (B48470), codeine, and guaifenesin (B1672422). The information is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective evaluation of these compounds.
Executive Summary
Dimemorfan phosphate, a non-narcotic antitussive agent developed in Japan, has demonstrated comparable or slightly superior efficacy to dextromethorphan in clinical trials for cough suppression.[1][2] Animal studies suggest it may be up to three times more potent than codeine.[1][2] Its mechanism of action, centered on the medulla's cough center and modulation of serotonin (B10506) and norepinephrine (B1679862) pathways via sigma-1 receptor agonism, offers a distinct profile from traditional opioid and non-opioid antitussives.[3][4][5] This guide synthesizes available clinical data, details experimental methodologies, and visualizes the signaling pathways to provide a clear comparative framework.
Comparative Efficacy of Antitussive Agents
The following tables summarize the quantitative data from various clinical trials to provide a comparative overview of the efficacy of this compound and its alternatives.
Table 1: Efficacy of this compound vs. Dextromethorphan and Placebo
| Study/Endpoint | This compound | Dextromethorphan | Placebo | p-value |
| Overall Efficacy | ||||
| Comparative Clinical Trials Review[1][2] | Equally or slightly more efficacious than dextromethorphan | - | Less effective | Not Specified |
| Objective Measures | ||||
| Reduction in Cough Frequency (Hypothetical Data) | - | - | - | - |
| Subjective Measures | ||||
| Improvement in Cough Severity (Hypothetical Data) | - | - | - | - |
Note: Specific quantitative data from head-to-head clinical trials of this compound were not available in the reviewed literature. The table reflects the qualitative summary from a review of Japanese studies.
Table 2: Efficacy of Dextromethorphan vs. Placebo
| Study/Endpoint | Dextromethorphan | Placebo | p-value |
| Objective Measures | |||
| Increase in Citric Acid Concentration to Induce Cough (C2) at 1h[6] | 3.09 mM (geometric mean) | 1.74 mM (geometric mean) | < 0.05 |
| Increase in Citric Acid Concentration to Induce Cough (C2) at 2h[6] | 3.75 mM (geometric mean) | 2.19 mM (geometric mean) | < 0.05 |
| Subjective Measures | |||
| Improvement in Cough Symptoms[6] | Highly significant improvement from baseline | Highly significant improvement from baseline | No significant difference between groups |
Table 3: Efficacy of Codeine vs. Placebo
| Study/Endpoint | Codeine | Placebo | p-value |
| Objective Measures | |||
| Reduction in Cough Frequency[7][8] | Similar to placebo | - | Not statistically significant |
| Subjective Measures | |||
| Reduction in Cough Severity Score (5-point scale) 90 mins post-dose[8] | Reduced from 2.0 to 1.0 (mean) | Reduced from 2.0 to 1.0 (mean) | 0.8 |
Table 4: Efficacy of Guaifenesin vs. Placebo
| Study/Endpoint | Guaifenesin | Placebo | p-value |
| Objective Measures | |||
| Reduction in Sputum Thickness[9] | Significantly reduced | - | 0.001 |
| Subjective Measures | |||
| Patient-Reported Helpfulness for Acute Cough[9] | 75% | 31% | < 0.01 |
| Reduction in Symptom Severity Scores at Day 4[9] | Significant reduction | - | 0.04 |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of clinical trial findings. Below are summaries of the experimental protocols for key studies cited.
General Antitussive Trial Design
Modern clinical trials for antitussives often employ a randomized, double-blind, placebo-controlled design.[10][11] Key elements of these protocols include:
-
Patient Population: Typically, patients with acute cough due to upper respiratory tract infections or those with chronic, stable cough are recruited.[10][11]
-
Outcome Measures:
-
Objective: Cough frequency and intensity can be measured using cough monitors.[11] Cough reflex sensitivity is often assessed using challenge tests with agents like citric acid or capsaicin.[6]
-
Subjective: Patient-reported outcomes are captured using validated questionnaires and visual analog scales to assess cough severity and its impact on quality of life.[11]
-
Specific Study Protocols
-
Dextromethorphan in Smoking-Related Cough: This study utilized a randomized, double-blind, placebo-controlled, crossover design. The objective measure was the citric acid dose-response cough challenge, while subjective data were collected through daily diaries and the Leicester Quality of Life questionnaire.[6]
-
Codeine for Acute Cough: A double-blind, stratified, placebo-controlled, parallel-group clinical trial was conducted. Efficacy was assessed using cough sound-pressure levels, subjective scores of cough severity, and cough frequency recorded via a microphone.[12]
-
Guaifenesin for Acute Respiratory Tract Infection: A multicenter, randomized, parallel-group, double-blind, placebo-controlled pilot study was conducted. Efficacy was evaluated using subjective measures such as the Daily Cough and Phlegm Diary and the Spontaneous Symptom Severity Assessment.[13]
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the proposed signaling pathways for each antitussive agent.
This compound
This compound is a non-narcotic antitussive that acts centrally on the cough center in the medulla oblongata.[1][2][3][5] It is a potent agonist of the sigma-1 receptor and is believed to modulate the serotonin and norepinephrine pathways, which play a role in suppressing the cough reflex.[3][4][5] Unlike opioid-based suppressants, it does not bind to opioid receptors, thus reducing the risk of dependence.[3]
Dextromethorphan
Dextromethorphan also acts centrally on the cough center. Its mechanism is multifaceted, involving antagonism of NMDA receptors and agonism of sigma-1 receptors.[14]
Codeine
Codeine is an opioid agonist that exerts its antitussive effect by acting on opioid receptors in the central nervous system, specifically within the cough center of the medulla.
Guaifenesin
Guaifenesin is classified as an expectorant. Its primary mechanism of action is thought to be an increase in the volume and a decrease in the viscosity of respiratory tract secretions, which facilitates the removal of mucus. Some evidence also suggests it may have a central antitussive effect by inhibiting cough reflex sensitivity.
Conclusion
This compound presents a promising alternative to existing antitussive therapies. Its efficacy, comparable to or slightly better than dextromethorphan, combined with a non-narcotic mechanism of action, makes it a valuable candidate for further investigation and development. The lack of significant side effects commonly associated with opioid-based treatments, such as constipation and dependence, further enhances its clinical potential.[1][2] However, to solidify its position in the therapeutic landscape, there is a clear need for more robust, publicly available, and quantitative data from head-to-head comparative clinical trials. Future research should focus on elucidating the precise downstream signaling pathways of its sigma-1 receptor agonism to fully understand its antitussive effects and explore its potential in a broader range of patients with cough.
References
- 1. The nonnarcotic antitussive drug dimemorfan: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. matilda.science [matilda.science]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. Assessment of antitussive efficacy of dextromethorphan in smoking related cough: objective vs. subjective measures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dextromethorphan and Codeine: Objective Assessment of Antitussive Activity in Patients with Chronic Cough | Semantic Scholar [semanticscholar.org]
- 8. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 9. Summary of the evidence | Cough (acute): antimicrobial prescribing | Guidance | NICE [nice.org.uk]
- 10. bmjopenrespres.bmj.com [bmjopenrespres.bmj.com]
- 11. Developing antitussives: the ideal clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scilit.com [scilit.com]
- 13. Patient-reported outcomes to assess the efficacy of extended-release guaifenesin for the treatment of acute respiratory tract infection symptoms - PMC [pmc.ncbi.nlm.nih.gov]
- 14. clinicaltrials.eu [clinicaltrials.eu]
Comparative Analysis of Dimemorfan Phosphate and Other Sigma-1 Receptor Agonists: A Guide for Researchers
Introduction
The sigma-1 receptor (S1R) is a unique ligand-operated chaperone protein primarily located at the endoplasmic reticulum (ER) and mitochondrial-associated membranes.[1][2] It plays a crucial role in modulating cellular stress responses, calcium signaling, and neuronal plasticity, making it a significant therapeutic target for a range of neurological and psychiatric disorders.[3][4] Dimemorfan (B1670651) phosphate (B84403), a non-narcotic antitussive agent used clinically for decades, has been identified as an agonist of the S1R.[5][6][7] This guide provides a comparative analysis of Dimemorfan phosphate against other well-characterized S1R agonists, presenting key experimental data, detailed protocols, and signaling pathway visualizations to aid researchers in drug development and discovery.
Comparative Quantitative Data
The binding affinity of a ligand for its target receptor is a critical parameter in drug development. The following table summarizes the binding affinities (Ki values) of Dimemorfan and other selected sigma-1 receptor agonists for both sigma-1 and sigma-2 receptors, allowing for a direct comparison of potency and selectivity.
Table 1: Comparative Binding Affinities of Sigma-1 Receptor Agonists
| Ligand | Sigma-1 Ki (nM) | Sigma-2 Ki (µM) | S1/S2 Selectivity Ratio | Reference |
| Dimemorfan | 151 | ~4-11 | ~26-73 | [8] |
| Dextromethorphan (B48470) | 205 | ~4-11 | ~20-54 | [8] |
| (+)-Pentazocine | ~5.2 - 7.8 | ~2.5 | ~317-475 | [9] |
| SA4503 (Cutamesine) | 4.6 | 0.063 | ~14 | [10] |
| PRE-084 | ~5.2 | >10 | >1923 | [9] |
Note: Ki values can vary between studies depending on the experimental conditions, such as tissue preparation and radioligand used. The selectivity ratio is calculated as (Ki Sigma-2) / (Ki Sigma-1).
Analysis of Binding Data: this compound exhibits a moderate affinity for the sigma-1 receptor, comparable to its analog, dextromethorphan.[8] In contrast, synthetic agonists like SA4503 and PRE-084 demonstrate significantly higher potency with Ki values in the low nanomolar range.[9][10] A key differentiating feature of Dimemorfan is its very low affinity for NMDA-linked PCP sites compared to dextrorphan (B195859) (the primary metabolite of dextromethorphan), which may account for Dimemorfan's more favorable side-effect profile, particularly the lack of PCP-like hyperlocomotion.[8]
Sigma-1 Receptor Signaling Pathway
Activation of the S1R by an agonist initiates a cascade of intracellular events. Under basal conditions, S1R is typically bound to the ER chaperone BiP (Binding immunoglobulin Protein).[1][11] Agonist binding causes the S1R to dissociate from BiP, allowing it to translocate and interact with various "client" proteins. These interactions modulate key cellular functions, including ion channel activity, calcium homeostasis, and ER stress responses, ultimately promoting cell survival and neuroprotection.[1][4]
Experimental Protocols
Objective comparison of S1R agonists requires standardized experimental procedures. Below are methodologies for key in vitro assays used to characterize these compounds.
Protocol 1: Radioligand Competition Binding Assay
This protocol is used to determine the binding affinity (Ki) of a test compound for the sigma-1 receptor.
-
Objective: To measure the ability of a non-labeled compound (e.g., Dimemorfan) to compete with a radiolabeled ligand for binding to S1R.
-
Materials:
-
Tissue Preparation: Guinea pig liver or brain membrane homogenates, which are rich in S1R.[12]
-
Radioligand: [³H]-(+)-pentazocine, a selective S1R ligand.[9][12]
-
Binding Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.4).
-
Test Compounds: this compound and other agonists, dissolved in an appropriate vehicle (e.g., DMSO).
-
Non-specific Binding Control: A high concentration of a non-radiolabeled S1R ligand like haloperidol (B65202) or unlabeled (+)-pentazocine (e.g., 10 µM) to saturate all specific binding sites.[12]
-
Equipment: 96-well plates, scintillation counter, glass fiber filters.
-
-
Methodology:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add the membrane preparation (e.g., 100-150 µg protein per well).
-
Add a fixed concentration of [³H]-(+)-pentazocine (e.g., 3 nM).[9]
-
Add the test compound at various concentrations. For total binding, add vehicle. For non-specific binding, add the non-specific control ligand.
-
Incubate the plate for a specified time and temperature (e.g., 90 minutes at 37°C or 120 minutes at room temperature).[12]
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold binding buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the IC50 value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]
-
Protocol 2: S1R-BiP Dissociation Assay
This functional assay measures the ability of an agonist to induce the dissociation of S1R from its chaperone, BiP.
-
Objective: To quantify agonist-induced S1R activation in a cellular context.
-
Materials:
-
Cell Line: A cell line expressing S1R, such as CHO cells stably expressing S1R-GFP.[13]
-
Test Compounds: S1R agonists (e.g., PRE-084 as a positive control, Dimemorfan).
-
Lysis Buffer: Buffer suitable for co-immunoprecipitation.
-
Antibodies: Anti-BiP antibody and anti-S1R (or anti-GFP) antibody.
-
Equipment: ELISA plates, plate reader, standard cell culture equipment.
-
-
Methodology:
-
Plate S1R-expressing cells and allow them to adhere.
-
Treat the cells with various concentrations of the test compound for a short duration (e.g., 30 minutes at 37°C).[13]
-
Harvest and lyse the cells to release protein complexes.
-
Use an ELISA-based method:
-
Coat ELISA plate wells with an anti-S1R (or anti-GFP) antibody to capture the S1R.
-
Add cell lysates to the wells and incubate to allow S1R binding.
-
Wash the wells to remove unbound proteins.
-
Add an anti-BiP antibody conjugated to an enzyme (e.g., HRP).
-
After incubation and washing, add a substrate for the enzyme and measure the resulting signal.
-
-
A decrease in the signal indicates that the agonist has caused BiP to dissociate from the captured S1R.
-
Plot the results as a percentage of the untreated control and determine the IC50 value for S1R-BiP dissociation.[13]
-
Conclusion
This compound is a sigma-1 receptor agonist with moderate potency and a favorable safety profile, distinguished by its minimal activity at PCP sites. While synthetic agonists such as SA4503 and PRE-084 offer higher affinity and selectivity for the S1R, Dimemorfan's long history of clinical use provides a valuable foundation for exploring its therapeutic potential beyond its antitussive effects.[5][8] This guide provides the foundational data and methodologies for researchers to objectively compare Dimemorfan with other S1R ligands, facilitating further investigation into S1R-mediated pharmacology and the development of novel therapeutics.
References
- 1. Frontiers | The Sigma-1 Receptor in Cellular Stress Signaling [frontiersin.org]
- 2. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
- 3. Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases [frontiersin.org]
- 5. The nonnarcotic antitussive drug dimemorfan: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 8. Binding of dimemorfan to sigma-1 receptor and its anticonvulsant and locomotor effects in mice, compared with dextromethorphan and dextrorphan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sigma1 and sigma2 receptor binding affinity and selectivity of SA4503 and fluoroethyl SA4503 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Positive modulation of sigma-1 receptor: a new weapon to mitigate disease progression in amyotrophic lateral sclerosis | springermedizin.de [springermedizin.de]
A Head-to-Head Comparison of Dimemorfan and Dextromethorphan Side Effects: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive, data-driven comparison of the side effect profiles of two morphinan-class antitussive agents: Dimemorfan (B1670651) and dextromethorphan (B48470). Designed for researchers, scientists, and drug development professionals, this document synthesizes preclinical and clinical findings to elucidate the key differences in their adverse effect profiles, rooted in their distinct pharmacological mechanisms.
Executive Summary
Dimemorfan consistently demonstrates a more favorable side effect profile compared to dextromethorphan. Clinical data indicates a low incidence of mild and transient adverse events for Dimemorfan, occurring in less than 10% of patients.[1] In contrast, dextromethorphan is associated with a broader range of side effects at therapeutic doses and carries a significant risk of psychotomimetic effects and abuse at supratherapeutic doses. This divergence is primarily attributed to their differential activity at the N-methyl-D-aspartate (NMDA) receptor.
Comparative Side Effect Profile
The following table summarizes the reported side effects for Dimemorfan and dextromethorphan based on available clinical and preclinical data. While direct comparative clinical trials have been conducted, specific quantitative incidence rates from these studies are not widely published.
| Side Effect Category | Dimemorfan | Dextromethorphan |
| Common | Drowsiness, Nausea, Loss of Appetite, Dry Mouth | Drowsiness, Dizziness, Nausea, Vomiting, Constipation, Diarrhea, Sedation |
| Less Common/Rare | Dizziness | Body Rash/Itching, Confusion, Anxiety |
| Psychotomimetic/Abuse Potential | Not reported; lacks dissociative effects | Hallucinations (especially at high doses), Dissociative States ("Robo-tripping"), Euphoria, Abuse Liability |
| Serious Adverse Events | No serious problems with the digestive system reported; no dependence or tolerance noted.[1] | Serotonin Syndrome (when combined with serotonergic drugs), Respiratory Depression (in overdose) |
Note: The incidence of minor side effects for Dimemorfan has been reported as less than 10% in post-marketing surveillance and clinical trials.[1]
Preclinical Experimental Data: Behavioral Side Effects
A key preclinical study directly compared the behavioral side effects of Dimemorfan and dextromethorphan in mice, providing objective evidence for Dimemorfan's reduced potential for psychotomimetic adverse events.
Table 2: Comparison of Behavioral Side Effects in Mice
| Behavioral Assay | Dimemorfan | Dextromethorphan | Phencyclidine (PCP) |
| Conditioned Place Preference (CPP) | No significant effect | Significant preference | Significant preference |
| Circling Behavior | No significant effect | Significant increase | Significant increase |
Data sourced from Shin et al., 2005.
These findings are significant as the Conditioned Place Preference test is a standard model for assessing the rewarding and abuse potential of a substance.[2][3] Dextromethorphan, like the known dissociative anesthetic phencyclidine, induced a preference for the drug-paired environment, indicating rewarding properties. Dimemorfan did not, suggesting a lack of abuse potential.[4]
Experimental Protocols
Conditioned Place Preference (CPP)
Objective: To assess the rewarding or aversive properties of a drug by measuring the animal's preference for an environment previously paired with the drug.
Methodology (based on Shin et al., 2005 and standard protocols):
-
Apparatus: A three-chambered box with two larger outer compartments of differing visual and tactile cues (e.g., black walls with a grid floor vs. white walls with a mesh floor) and a smaller central compartment.
-
Phases:
-
Habituation (Pre-Test): Mice are allowed to freely explore all three chambers to establish baseline preference for either of the outer compartments.
-
Conditioning: Over several days, mice receive an injection of the test drug (Dimemorfan, dextromethorphan, or PCP) and are confined to one of the outer compartments. On alternate days, they receive a saline injection and are confined to the opposite compartment. This process creates an association between the drug's effects and the specific environmental cues.
-
Test: The mice are again allowed to freely explore all three chambers, and the time spent in each of the outer compartments is recorded. A significant increase in time spent in the drug-paired compartment indicates a conditioned place preference, suggesting rewarding properties.
-
Circling Behavior
Objective: To measure stereotyped motor behavior, which can be indicative of central nervous system stimulation and potential psychotomimetic effects.
Methodology (as per Shin et al., 2005):
-
Following the CPP test, mice are administered the test compounds.
-
Each mouse is then placed in an observation chamber.
-
The number of complete 360-degree turns (circling behavior) is counted over a defined period.
-
A significant increase in circling behavior compared to a control group suggests drug-induced psychomotor stimulation.[4]
Mechanism of Action and Signaling Pathways
The differential side effect profiles of Dimemorfan and dextromethorphan are a direct consequence of their distinct receptor interaction profiles. Both are agonists at the sigma-1 (σ1) receptor, which contributes to their antitussive effects. However, dextromethorphan and its primary active metabolite, dextrorphan, are also antagonists of the NMDA receptor, particularly at higher doses. Dimemorfan has a very low affinity for the NMDA receptor.[4]
This NMDA receptor antagonism is responsible for the dissociative and hallucinogenic properties of dextromethorphan, which are central to its abuse potential.
Signaling Pathway Diagrams
Caption: Dimemorfan's primary signaling pathway for its antitussive effect.
Caption: Dextromethorphan's dual signaling pathways and dose-dependent effects.
Conclusion
The available evidence strongly indicates that Dimemorfan possesses a superior safety and tolerability profile when compared to dextromethorphan. Its potent antitussive activity, mediated through sigma-1 receptor agonism without the confounding effects of NMDA receptor antagonism, results in a significantly lower incidence of adverse events and a negligible potential for abuse. For drug development professionals and researchers, Dimemorfan represents a promising alternative to dextromethorphan, offering effective cough suppression with a markedly improved side effect profile. Further large-scale, head-to-head clinical trials with detailed reporting of adverse event incidence would be valuable to quantify these differences more precisely.
References
- 1. The nonnarcotic antitussive drug dimemorfan: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Conditioned Place Preference - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Conditioned Place Preference (CPP) in Rats: From Conditioning to Reinstatement Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The dextromethorphan analog dimemorfan attenuates kainate-induced seizures via σ1 receptor activation: comparison with the effects of dextromethorphan - PMC [pmc.ncbi.nlm.nih.gov]
Validating the In Vivo Anti-inflammatory Efficacy of Dimemorfan Phosphate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo anti-inflammatory effects of Dimemorfan phosphate (B84403) against other well-established anti-inflammatory agents. The data presented is compiled from peer-reviewed studies, offering a comprehensive overview of its potential as an anti-inflammatory therapeutic.
Comparative Efficacy of Anti-inflammatory Agents in LPS-induced Inflammation Models
The following tables summarize the quantitative data from in vivo studies in mice, where inflammation was induced using lipopolysaccharide (LPS). This model mimics systemic inflammation and is a standard for evaluating the efficacy of anti-inflammatory compounds.
Table 1: Effect on Pro-inflammatory Cytokines
| Compound | Dose | Animal Model | Key Cytokine Reductions | Source |
| Dimemorfan phosphate | 1 and 5 mg/kg, i.p. | LPS-induced endotoxin (B1171834) shock | TNF-α: Significantly decreased plasma levels. | [1] |
| Dextromethorphan (B48470) | 10 pg/kg to 10 mg/kg, s.c. | LPS/D-galactosamine-induced hepatotoxicity | TNF-α: Significantly reduced serum levels. | [2] |
| Dexamethasone | 5 and 10 mg/kg, i.p. | LPS-induced acute lung injury | TNF-α & IL-6: Reversed the LPS-induced increase in both mRNA and protein levels. | [3] |
| Ibuprofen | Not specified | LPS-induced neuroinflammation in Atm-/- mice | TNF-α & IL-1β: Reversed the LPS-induced increase in the cerebellum. | [4] |
Table 2: Effect on Inflammatory Mediators and Cellular Infiltration
| Compound | Dose | Animal Model | Key Effects | Source |
| This compound | 1 and 5 mg/kg, i.p. | LPS-induced endotoxin shock | - Markedly inhibited neutrophil infiltration in the lung and liver.- Reduced oxidative stress in the lung and liver. | [1] |
| Dextromethorphan | 0.1 mg/kg, i.p. | Experimental Autoimmune Encephalomyelitis (EAE) | - Decreased infiltration of CD45, CD11b, CD11c, CD4, and CD8 positive cells in the spinal cord. | [5] |
| Dexamethasone | 5 and 10 mg/kg, i.p. | LPS-induced acute lung injury | - Reduced expression of COX-2, iNOS, and NF-κB p65.- Decreased neutrophil and lymphocyte counts in bronchoalveolar lavage fluid. | [3] |
| Ibuprofen | Not specified | LPS-induced neuroinflammation in Atm-/- mice | - Reversed LPS-induced microglial and astrocytic activation in the cerebellum. | [4] |
Experimental Protocols
LPS-induced Endotoxin Shock Model (this compound)
-
Animals: Male ICR mice.
-
Induction of Inflammation: A single intraperitoneal (i.p.) injection of lipopolysaccharide (LPS) from Escherichia coli.
-
Treatment: this compound (1 and 5 mg/kg) was administered i.p. at three successive times after the LPS injection (e.g., 30 minutes, 6 hours, and 12 hours).
-
Assessment:
-
Plasma TNF-α levels were measured by ELISA at various time points post-LPS injection.
-
Neutrophil infiltration in lung and liver tissues was assessed by histological analysis.
-
Oxidative stress in lung and liver tissues was evaluated.[1]
-
LPS/D-galactosamine-induced Hepatotoxicity Model (Dextromethorphan)
-
Animals: Male BALB/c mice.
-
Induction of Inflammation: A single i.p. injection of LPS and D-galactosamine (GalN).
-
Treatment: Dextromethorphan (doses ranging from 10 pg/kg to 10 mg/kg) was administered subcutaneously (s.c.) 30 minutes before, and 2 and 4 hours after the LPS/GalN injection.
-
Assessment:
-
Survival rate was monitored.
-
Serum alanine (B10760859) aminotransferase (ALT) activity was measured as an indicator of liver damage.
-
Serum TNF-α levels were determined by ELISA.[2]
-
LPS-induced Acute Lung Injury Model (Dexamethasone)
-
Animals: Male BALB/c mice.
-
Induction of Inflammation: Intranasal (i.n.) administration of LPS.
-
Treatment: Dexamethasone (5 and 10 mg/kg) was administered i.p. for seven consecutive days before LPS administration on the seventh day.
-
Assessment:
-
Inflammatory cell counts (neutrophils, lymphocytes) in bronchoalveolar lavage fluid.
-
mRNA and protein expression of TNF-α, IL-6, COX-2, iNOS, and NF-κB p65 in lung tissue were measured by RT-PCR and Western blot, respectively.[3]
-
LPS-induced Neuroinflammation Model (Ibuprofen)
-
Animals: Atm-/- mice.
-
Induction of Inflammation: Systemic injection of LPS.
-
Treatment: Ibuprofen supplementation was provided.
-
Assessment:
-
Microglial and astrocytic activation in the cerebellum was assessed by immunohistochemistry.
-
TNF-α and IL-1β levels in the cerebellum were measured by ELISA.[4]
-
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways implicated in the anti-inflammatory action of this compound and a typical experimental workflow for in vivo validation.
Caption: NF-κB Signaling Pathway Inhibition by this compound.
Caption: In Vivo Anti-inflammatory Validation Workflow.
References
- 1. mdpi.com [mdpi.com]
- 2. Ultralow Doses of Dextromethorphan Protect Mice from Endotoxin-induced Sepsis-like Hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dexamethasone Attenuates LPS-induced Acute Lung Injury through Inhibition of NF-κB, COX-2, and Pro-inflammatory Mediators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Low dose dextromethorphan attenuates moderate experimental autoimmune encephalomyelitis by inhibiting NOX2 and reducing peripheral immune cells infiltration in the spinal cord - PMC [pmc.ncbi.nlm.nih.gov]
Cross-study comparison of Dimemorfan phosphate's therapeutic efficacy
Dimemorfan Phosphate (B84403): A Comparative Analysis of Therapeutic Efficacy
Dimemorfan phosphate is a non-narcotic antitussive agent developed in Japan in 1975.[1][2] While its primary application is in the suppression of cough, its mechanism of action as a sigma-1 receptor agonist has drawn interest in its potential for neuroprotective effects. This guide provides a cross-study comparison of this compound's therapeutic efficacy against alternative treatments in two key areas: cough suppression and the neurodevelopmental disorder Rett Syndrome.
Part 1: Efficacy in Cough Suppression
Dimemorfan is primarily indicated for the symptomatic relief of persistent, non-productive cough associated with conditions like chronic bronchitis and other respiratory ailments.[3] Its efficacy is compared here with two commonly used antitussives: dextromethorphan (B48470), a non-narcotic agent, and codeine, a narcotic antitussive.
Mechanism of Action
The antitussive effects of these compounds originate from their action on the central nervous system, specifically the cough center in the medulla oblongata. However, their molecular targets and downstream signaling pathways differ significantly.
-
This compound : Acts as a potent agonist of the sigma-1 receptor.[2] It does not bind to opioid receptors, which accounts for its non-narcotic profile.[1] Its mechanism involves inhibiting the cough reflex at the brainstem and may also involve the modulation of serotonin (B10506) and norepinephrine (B1679862) pathways.[3]
-
Dextromethorphan : Exerts its antitussive effect by increasing the threshold for coughing in the medulla.[4] Its complex pharmacology includes agonism at the sigma-1 receptor and antagonism of the NMDA receptor at higher doses.[4]
-
Codeine : Functions as a centrally acting cough suppressant through its direct agonist activity on μ-opioid receptors in the medulla.[1] This interaction suppresses the cough reflex but is also responsible for its narcotic side effects.[1]
Quantitative Data on Therapeutic Efficacy
| Drug | Dosage | Comparator | Efficacy Outcome | Source |
| This compound | Not Specified | Dextromethorphan | Reported to be "equally or slightly more efficacious" for controlling cough. | [1] |
| This compound | Not Specified | Codeine | Animal studies suggest Dimemorfan is up to three times more potent. Clinical comparison data is limited. | [1] |
| Dextromethorphan | 30 mg | Placebo | No greater effect than placebo in reducing reported cough severity in patients with acute respiratory tract infection. | [5] |
| Codeine | 20 mg | Placebo | Showed antitussive activity in citric acid-induced cough in healthy volunteers. | [5] |
| Codeine | 30-120 mg/day | Placebo | Demonstrated no greater efficacy than placebo in controlling cough due to upper respiratory tract infection. |
Experimental Protocols
Detailed protocols for the early clinical trials of Dimemorfan are not available. The following provides an overview of the methodologies used in comparator studies.
Tukiainen et al. (1986) - Dextromethorphan for Acute Cough: This study evaluated 108 patients with cough associated with acute respiratory tract infection. Patients were administered either 30 mg of dextromethorphan, a combination of dextromethorphan (30 mg) and salbutamol (B1663637) (2 mg), or a placebo. The primary outcome was the reported severity of the cough. The results indicated a significant reduction in cough severity across all treatment groups, with dextromethorphan showing no statistically significant advantage over the placebo.[5]
Empey et al. (1979) - Codeine and Dextromethorphan in Induced Cough: This study involved 18 healthy volunteers to compare the antitussive effects of 20 mg of codeine, 30 mg of dextromethorphan, and 30 mg of noscapine. The cough was induced using citric acid inhalation. The study found that only codeine at the tested dose demonstrated significant antitussive activity compared to placebo.[5]
Part 2: Therapeutic Potential in Rett Syndrome
Rett Syndrome (RTT) is a rare neurodevelopmental disorder primarily caused by mutations in the MECP2 gene.[6] While there are no clinical trials evaluating Dimemorfan for RTT, its mechanism as a sigma-1 receptor agonist is a pathway of significant interest for RTT therapeutics. This section compares its potential mechanism with agents that have been clinically tested for Rett Syndrome.
Mechanism of Action in Neurodevelopmental Disorders
The therapeutic strategies for Rett Syndrome target various downstream effects of the MECP2 mutation, including synaptic dysfunction, neuroinflammation, and excitotoxicity.
-
This compound (Hypothetical) : As a sigma-1 receptor agonist, Dimemorfan could potentially restore cellular homeostasis, modulate calcium signaling, and promote neuroplasticity, mechanisms considered beneficial in neurodegenerative and neurodevelopmental disorders.[7]
-
Trofinetide (Daybue™) : This synthetic analog of glycine-proline-glutamate (GPE), the N-terminal tripeptide of insulin-like growth factor 1 (IGF-1), is the first FDA-approved treatment for Rett Syndrome.[6][8] Its exact mechanism is unknown, but it is thought to increase dendritic branching and modulate synaptic plasticity signaling.[9]
-
Blarcamesine (ANAVEX®2-73) : This investigational drug is also a sigma-1 receptor agonist. Activation of this receptor is believed to restore neural cell balance, promote neuroplasticity, and modulate cellular homeostasis.[7][10]
-
Dextromethorphan : In the context of Rett Syndrome, dextromethorphan's primary proposed mechanism is the non-competitive antagonism of the NMDA receptor, which may reduce the harmful effects of glutamate (B1630785) excitotoxicity observed in the brains of young RTT patients.[6][11]
References
- 1. The nonnarcotic antitussive drug dimemorfan: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dimemorfan - Wikipedia [en.wikipedia.org]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. Dextromethorphan - Wikipedia [en.wikipedia.org]
- 5. Antitussive Drugs—Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Randomized open-label trial of dextromethorphan in Rett syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Portico [access.portico.org]
- 8. matilda.science [matilda.science]
- 9. researchgate.net [researchgate.net]
- 10. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 11. Randomized open-label trial of dextromethorphan in Rett syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Translational Potential of Dimemorfan Phosphate from Animal Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive assessment of the translational potential of Dimemorfan phosphate (B84403), a non-narcotic antitussive agent, by comparing its performance in animal models with alternative therapeutic strategies. This document summarizes key preclinical data, outlines experimental methodologies, and visualizes relevant biological pathways to aid in the evaluation of its future clinical development.
Executive Summary
Originally developed as a cough suppressant, Dimemorfan phosphate has demonstrated significant neuroprotective and anti-inflammatory properties in various animal models. Its primary mechanism of action is attributed to its agonist activity at the sigma-1 receptor, a chaperone protein located at the endoplasmic reticulum-mitochondrion interface, and its modulation of serotonin (B10506) and norepinephrine (B1679862) pathways.[1][2] These mechanisms suggest a broader therapeutic potential for neurological and inflammatory disorders. This guide focuses on its preclinical efficacy in ischemic stroke and the neurodevelopmental disorder Rett syndrome, comparing it against other investigational and standard compounds.
Comparative Efficacy in Animal Models
The following tables summarize the quantitative efficacy of this compound and comparator drugs in relevant animal models.
Ischemic Stroke
Animal Model: Middle Cerebral Artery Occlusion (MCAO) in rats is a widely used model to mimic ischemic stroke in humans.[3][4]
| Compound | Dosage and Administration | Animal Model | Key Efficacy Endpoint | Quantitative Results | Comparator(s) |
| This compound | 1.0 µg/kg and 10 µg/kg, i.v. (15 min before ischemia or at reperfusion) | Rat MCAO | Infarct volume reduction | 67-72% reduction (pre-ischemia); 51-52% reduction (at reperfusion) | PRE084 (sigma-1 agonist) |
| MK-801 (Dizocilpine) | Treatment initiated 15 minutes before MCAO | Rat MCAO | Neuroprotection | Significant neuroprotective effect in models without hypothalamic damage | Placebo |
| Minocycline | Daily treatment for 7 days | Aged female rat MCAO (120-min transient) | Neurologic score improvement and infarct size decrease | Significant improvement, more prominent than in permanent MCAO | Placebo |
| Erythropoietin (rhEPO) | 5000 IU/kg, i.v. (15 min before MCAO) | Rat transient MCAO | Infarct volume reduction | ~10% reduction in edema-corrected infarct size | Saline |
| Dimethyl Fumarate (DMF) | 15 mg/kg, oral, twice daily for 7 days | Rat Common Carotid Artery Occlusion (CCAO) | Improved spatial memory (Morris water maze) | Significant decrease in escape latency and increase in time in target quadrant | Distilled water |
Rett Syndrome
Animal Model: Mecp2-mutant mice are the primary animal model for Rett syndrome, recapitulating many of the key symptoms of the human condition.[5]
| Compound | Dosage and Administration | Animal Model | Key Efficacy Endpoint | Quantitative Results | Comparator(s) |
| This compound | Not yet reported in Rett syndrome models | - | - | - | - |
| Sarizotan | Acute and chronic administration | Three different Mecp2-mutant mouse models | Reduction in apnea (B1277953) incidence | ~85% reduction (acute); 75-80% reduction (chronic) | Vehicle |
| Ketamine | 8 mg/kg, i.p., daily | Mecp2-null mice | Amelioration of symptoms and lifespan extension | Significant improvement in cortical processing and connectivity, extended lifespan | Vehicle |
| Desipramine (B1205290) | Long-term oral treatment | Mecp2-deficient male mice | Reduction in apneas and lifespan extension | ~75% reduction in apneas after 3 days of treatment, significantly extended lifespan | Placebo |
| Anavex 2-73 | 30 mg/kg/day, oral, for 4 weeks | Mecp2 heterozygous female mice | Improvement in motor, sensory, and autonomic phenotypes | Significant improvement in motor coordination, balance, acoustic and visual responses, and reduction in apnea | Placebo |
| IGF-1 (recombinant human) | Systemic treatment | Mecp2-null male and heterozygous female mice | Improvement in lifespan, behavior, and physiological parameters | Improved lifespan, locomotor activity, heart rate, and respiration patterns | Vehicle |
Safety and Pharmacokinetic Profile in Animal Models
| Compound | Safety Data (Animal Models) | Pharmacokinetic Parameters (Animal Models) |
| This compound | Oral LD50 in male mice: 514 mg/kg. Does not produce phencyclidine-like hyperlocomotion seen with dextromethorphan.[6][7] | Relative high affinity for sigma-1 receptors (Ki=151 nM) and low affinity for sigma-2 receptors (Ki=4421 nM) and PCP sites (Ki=17 µM).[7] |
Signaling Pathways and Mechanisms of Action
Sigma-1 Receptor Signaling in Neuroprotection
This compound's neuroprotective effects are primarily mediated through its agonist activity at the sigma-1 receptor. This interaction prevents glutamate (B1630785) excitotoxicity, a key pathological event in ischemic stroke.[8] Activation of the sigma-1 receptor by Dimemorfan leads to the suppression of downstream inflammatory and apoptotic cascades.[8][9]
NF-κB Signaling in Inflammation
Dimemorfan has also been shown to exert anti-inflammatory effects by interfering with the nuclear factor kappa-B (NF-κB) signaling pathway.[10] In models of systemic inflammation, Dimemorfan inhibits the production of pro-inflammatory cytokines like TNF-α by suppressing the activation of NF-κB.[10][11]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are summaries of key experimental protocols used in the cited studies.
Middle Cerebral Artery Occlusion (MCAO) Model in Rats
This surgical model is a standard for inducing focal cerebral ischemia.
-
Anesthesia: Anesthetize the rat (e.g., with isoflurane). Maintain body temperature at 37°C.[12][13]
-
Surgical Preparation: Make a midline neck incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).[12][13]
-
Vessel Ligation: Ligate the distal ECA and the pterygopalatine artery. Temporarily clamp the CCA and ICA.[13]
-
Filament Insertion: Introduce a silicone-coated monofilament through an incision in the ECA stump and advance it into the ICA to occlude the origin of the middle cerebral artery (MCA).[12][13] Successful occlusion is often confirmed by monitoring cerebral blood flow.[12]
-
Occlusion and Reperfusion: The filament is left in place for a defined period (e.g., 60-120 minutes for transient MCAO) and then withdrawn to allow for reperfusion. For permanent MCAO, the filament is not removed.[3][12]
-
Post-operative Care: Suture the incision and provide post-operative care, including monitoring for neurological deficits.[13]
Passive Avoidance Test for Memory Assessment in Mice
This test evaluates fear-motivated learning and memory.[14][15]
-
Apparatus: A two-compartment box with a light and a dark chamber, separated by a door. The floor of the dark chamber is equipped with an electric grid.[16]
-
Acquisition/Training Trial: Place the mouse in the light compartment. When the mouse enters the dark compartment, close the door and deliver a mild foot shock (e.g., 0.2-0.3 mA for 2 seconds).[17][18]
-
Retention Trial: After a set interval (typically 24 hours), place the mouse back in the light compartment and measure the latency to enter the dark compartment.[19][20] A longer latency indicates better memory of the aversive stimulus.
-
Data Analysis: Compare the step-through latencies between treatment groups.
References
- 1. Effect of Sarizotan, a 5-HT1a and D2-like receptor agonist, on respiration in three mouse models of Rett syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chronic administration of the N-methyl-D-aspartate receptor antagonist ketamine improves Rett syndrome phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functional recovery with recombinant human IGF1 treatment in a mouse model of Rett Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. firstwordpharma.com [firstwordpharma.com]
- 5. Effect of desipramine on patients with breathing disorders in RETT syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. anavex.com [anavex.com]
- 7. Passive avoidance test [panlab.com]
- 8. Effect of Sarizotan, a 5-HT1a and D2-Like Receptor Agonist, on Respiration in Three Mouse Models of Rett Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. IGF1 | Picower Institute [picower.mit.edu]
- 10. Sigma-1 receptor and neuroprotection: current outlook and potential therapeutic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Treating Rett syndrome: from mouse models to human therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Middle Cerebral Artery Occlusion Model of Stroke in Rodents: A Step-by-Step Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rwdstco.com [rwdstco.com]
- 14. Oral treatment with desipramine improves breathing and life span in Rett syndrome mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. labiotech.eu [labiotech.eu]
- 16. Treatment with desipramine improves breathing and survival in a mouse model for Rett syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Sensitive Assessment of Hippocampal Learning Using Temporally Dissociated Passive Avoidance Task - PMC [pmc.ncbi.nlm.nih.gov]
- 18. scribd.com [scribd.com]
- 19. rettsyndromenews.com [rettsyndromenews.com]
- 20. scantox.com [scantox.com]
Independent Validation of Dimemorfan Phosphate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimemorfan phosphate (B84403), a non-narcotic antitussive agent, has been utilized in clinical practice for decades, primarily in Japan.[1] Its mechanism of action, centered around sigma-1 receptor agonism, distinguishes it from traditional opioid-based cough suppressants like codeine.[1] This guide provides an objective comparison of Dimemorfan phosphate with other antitussive agents, supported by available experimental data. It also delves into its additional pharmacological properties, including anti-inflammatory and neuroprotective effects.
Comparative Efficacy and Potency
Dimemorfan's primary therapeutic application is as a cough suppressant. Its efficacy has been compared with other commonly used antitussives, such as dextromethorphan (B48470) and codeine.
Antitussive Performance
While extensive clinical trial data in English is limited, a comprehensive review of studies, many of which were originally published in Japanese, indicates that this compound is considered to be equally or slightly more efficacious than dextromethorphan for cough suppression.[1] In preclinical animal models, Dimemorfan has demonstrated a potency up to three times greater than that of codeine.[1]
Table 1: Comparative Antitussive Potency
| Compound | Target | Potency Comparison | Key Findings |
| This compound | Sigma-1 Receptor Agonist | - Equivalent or slightly superior to Dextromethorphan in clinical settings[1]. - Up to 3x more potent than Codeine in animal models[1]. | Acts on the cough center in the medulla[1]. |
| Dextromethorphan | NMDA Receptor Antagonist, Sigma-1 Receptor Agonist | - Broadly equivalent to Dimemorfan in clinical efficacy[1]. | A widely used over-the-counter antitussive. |
| Codeine | Opioid Receptor Agonist | - Less potent than Dimemorfan in animal models[1]. | Efficacy can be variable; associated with opioid side effects. |
Mechanism of Action and Receptor Binding Profile
Dimemorfan's primary mechanism of action is its agonist activity at the sigma-1 receptor. This differs from the opioid receptor agonism of codeine and the primary NMDA receptor antagonism of dextromethorphan.
Table 2: Receptor Binding Affinities (Ki, nM)
| Compound | Sigma-1 Receptor | Sigma-2 Receptor | PCP Site (NMDA Receptor) |
| Dimemorfan | 151 | 4,421 | 16,978 |
| Dextromethorphan | 205 | >10,000 | 7,000 |
| Dextrorphan (active metabolite of Dextromethorphan) | 144 | >10,000 | 900 |
Data sourced from a study characterizing the binding of these compounds to sigma and NMDA receptors.
dot
Caption: Primary receptor targets of Dimemorfan and alternatives.
Anti-inflammatory and Neuroprotective Effects
Beyond its antitussive properties, research has demonstrated that this compound possesses significant anti-inflammatory and neuroprotective capabilities.
Inhibition of Inflammatory Pathways
Dimemorfan has been shown to exert anti-inflammatory effects by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This is a key pathway that regulates the inflammatory response. Experimental evidence indicates that Dimemorfan can block the degradation of IκBα (inhibitor of kappa B alpha) and the subsequent nuclear translocation of the NF-κB p65 subunit. This inhibition leads to a reduction in the production of pro-inflammatory mediators.
dot
Caption: Dimemorfan's inhibition of the NF-κB signaling pathway.
Reduction of Oxidative Stress
Dimemorfan has been observed to inhibit the production of reactive oxygen species (ROS), which are key mediators of oxidative stress and cellular damage.
Table 3: Inhibition of ROS Production by Dimemorfan
| Stimulus | Effect | IC50 Value |
| fMLP-induced ROS production | Concentration-dependent inhibition | 7.0 µM |
| PMA-induced ROS production | Concentration-dependent inhibition | - |
fMLP (N-formyl-methionyl-leucyl-phenylalanine) and PMA (Phorbol 12-myristate 13-acetate) are agents used to induce ROS production in experimental settings.
Neuroprotection
The neuroprotective effects of Dimemorfan are linked to its activation of the sigma-1 receptor. This activation helps to reduce the accumulation of glutamate (B1630785), an excitatory neurotransmitter that can be toxic to neurons in high concentrations. By mitigating glutamate excitotoxicity, Dimemorfan can suppress downstream pathological events such as inflammation, oxidative stress, and apoptosis in the context of ischemic brain injury.
dot
References
A Comparative Analysis of Dimemorfan Phosphate and PRE-084 as Sigma-1 Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative study of two prominent sigma-1 receptor (S1R) agonists: Dimemorfan phosphate (B84403) and PRE-084. The S1R, a unique ligand-operated chaperone protein primarily located at the endoplasmic reticulum-mitochondrion interface, is a key modulator of intracellular signaling and cellular homeostasis. Its activation is a promising therapeutic strategy for a range of neurological and psychiatric disorders. This document synthesizes experimental data on the binding affinity, functional activity, and signaling pathways of Dimemorfan phosphate and PRE-084 to aid researchers in selecting the appropriate tool compound for their studies.
Pharmacological Profile: A Head-to-Head Comparison
Both this compound and PRE-084 are recognized as effective S1R agonists, though they exhibit distinct pharmacological profiles. PRE-084 is characterized as a highly selective and high-affinity S1R agonist, while Dimemorfan, an antitussive drug, also demonstrates significant affinity for the S1R.
Binding Affinity at Sigma-1 Receptors
The binding affinity of a ligand for its receptor is a critical determinant of its potency. PRE-084 consistently demonstrates a higher affinity for the S1R compared to this compound across various studies.
| Compound | Parameter | Value (nM) | Receptor Source | Radioligand |
| PRE-084 | Kᵢ | 2.2 | Rat Brain | Not Specified |
| IC₅₀ | 44 | Not Specified | Not Specified | |
| Dimemorfan | Kᵢ | 151 | Mouse Brain | --INVALID-LINK---pentazocine |
Kᵢ (Inhibition constant) and IC₅₀ (half maximal inhibitory concentration) are measures of binding affinity. A lower value indicates a higher affinity.
Functional Activity
While direct comparative studies measuring the functional potency (e.g., EC₅₀) of both compounds in the same assay are limited, their agonist activity has been demonstrated through various functional outcomes. Both compounds have been shown to provide neuroprotection and modulate cellular processes through S1R activation. For instance, both Dimemorfan and PRE-084 have been found to be neuroprotective in models of ischemic stroke.[1] Their effects are reversed by S1R antagonists, confirming their mechanism of action.[1]
Functionally, Dimemorfan has been shown to inhibit fMLP-induced reactive oxygen species (ROS) production with an IC₅₀ of 7.0 µM in inflammatory cells. PRE-084 has been extensively documented to promote neurite outgrowth, enhance neurogenesis, and reduce neuroinflammation in various in vitro and in vivo models.[2] It has also been shown to modulate N-type calcium channels.
Signaling Pathways and Experimental Workflows
The activation of the sigma-1 receptor by agonists like this compound and PRE-084 initiates a cascade of intracellular signaling events that contribute to cellular protection and plasticity.
The diagram above illustrates the signaling cascade initiated by S1R agonists. Upon binding of an agonist like Dimemorfan or PRE-084, the S1R dissociates from its chaperone protein, BiP. The activated S1R then modulates the IP3 receptor, leading to the regulation of calcium release from the endoplasmic reticulum and its subsequent uptake by mitochondria, which boosts ATP production and promotes cell survival. The S1R can also translocate to the plasma membrane to modulate the activity of various ion channels, thereby regulating neuronal excitability.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize and compare S1R ligands.
Radioligand Binding Assay (Competitive Inhibition)
This assay is used to determine the binding affinity (Kᵢ) of a test compound for the sigma-1 receptor.
Protocol Steps:
-
Membrane Preparation: Homogenize a tissue rich in sigma-1 receptors (e.g., guinea pig brain) in a suitable buffer. Centrifuge the homogenate and resuspend the pellet to obtain a membrane preparation.
-
Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of the radioligand (e.g., --INVALID-LINK---pentazocine), and serial dilutions of the unlabeled test compound (this compound or PRE-084). Include wells for total binding (no competitor) and non-specific binding (a high concentration of a known S1R ligand).
-
Incubation: Incubate the plate at 37°C for 120 minutes to allow the binding to reach equilibrium.
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. The filters will trap the membranes with the bound radioligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Radioactivity Measurement: Place the filters in scintillation vials, add a scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the percentage of specific binding at each concentration of the test compound. Plot the percentage of inhibition against the logarithm of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀. The Kᵢ value can then be calculated using the Cheng-Prusoff equation.
Functional Assay: Agonist-Induced Calcium Mobilization
This assay measures the ability of a compound to induce an increase in intracellular calcium levels following the activation of the sigma-1 receptor.
Protocol Steps:
-
Cell Culture: Plate cells endogenously expressing or transfected with the sigma-1 receptor (e.g., PC12 or HEK293 cells) in a 96-well, black-walled, clear-bottom plate and culture overnight.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer for 30-60 minutes at 37°C.
-
Baseline Measurement: Measure the baseline fluorescence intensity using a fluorescence plate reader.
-
Compound Addition: Add varying concentrations of the test compound (this compound or PRE-084) to the wells.
-
Fluorescence Measurement: Immediately begin measuring the change in fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium.
-
Data Analysis: Determine the peak fluorescence response for each concentration of the agonist. Plot the response against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ values.
Conclusion
Both this compound and PRE-084 are valuable pharmacological tools for investigating the function of the sigma-1 receptor. PRE-084 stands out for its high affinity and selectivity, making it an excellent choice for studies requiring precise targeting of the S1R. This compound, while having a lower affinity, is a clinically used drug with a well-established safety profile, offering a translational perspective. The choice between these two compounds will depend on the specific requirements of the research, including the desired potency, selectivity, and translational relevance. The experimental protocols and signaling pathway information provided in this guide offer a solid foundation for the design and interpretation of studies involving these important S1R agonists.
References
- 1. Dimemorfan protects rats against ischemic stroke through activation of sigma-1 receptor-mediated mechanisms by decreasing glutamate accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Impact of Two Neuronal Sigma-1 Receptor Modulators, PRE084 and DMT, on Neurogenesis and Neuroinflammation in an Aβ1-42-Injected, Wild-Type Mouse Model of AD - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Dimemorfan Phosphate: A Step-by-Step Guide for Laboratory Professionals
For immediate release – This document provides essential safety and logistical information for the proper disposal of Dimemorfan phosphate (B84403), a non-narcotic antitussive agent. The following procedures are designed to ensure the safety of laboratory personnel and compliance with environmental regulations. Dimemorfan phosphate is not classified as a hazardous waste by the Resource Conservation and Recovery Act (RCRA) and is not a scheduled controlled substance by the Drug Enforcement Administration (DEA).[1][2] Therefore, it should be managed as a non-hazardous pharmaceutical waste.
Core Safety and Handling Precautions
Before initiating disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. Personnel handling this compound should adhere to standard laboratory safety protocols.
Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Gloves | Chemical-resistant gloves (e.g., nitrile) |
| Eye Protection | Safety glasses with side shields or goggles |
| Lab Coat | Standard laboratory coat to prevent skin contact |
| Respiratory | Use in a well-ventilated area. If dust formation is likely, a NIOSH-approved respirator may be necessary. |
Data compiled from multiple Safety Data Sheets.
Step-by-Step Disposal Protocol for this compound
This protocol outlines the procedure for the disposal of unused or expired this compound in a laboratory setting. The primary goal is to prevent its release into the environment and ensure it is handled by a licensed waste management facility.
Step 1: Segregation of Waste
Proper segregation is the foundational step in compliant pharmaceutical waste management.
-
Identify: Clearly identify the container of this compound waste.
-
Isolate: Do not mix this compound with other chemical wastes, especially hazardous materials.
-
Containerize: Place the original container, or the waste material, into a designated, leak-proof, and clearly labeled "Non-Hazardous Pharmaceutical Waste" container. This container is often color-coded blue or white in healthcare and laboratory settings.
Step 2: Labeling and Accumulation
Accurate labeling is crucial for proper handling by waste management personnel.
-
Labeling: The accumulation container must be clearly labeled with "Non-Hazardous Pharmaceutical Waste" and the name "this compound."
-
Secure Storage: Store the container in a secure, designated area away from general laboratory traffic to prevent accidental spills or access by unauthorized personnel. Keep the container closed except when adding waste.
Step 3: Arrange for Professional Disposal
Non-hazardous pharmaceutical waste should not be disposed of in regular trash or flushed down the drain.
-
Contact a Licensed Waste Hauler: Engage a certified professional waste management company that specializes in pharmaceutical or chemical waste disposal.
-
Documentation: Maintain a log of the waste, including the quantity and date of disposal, in accordance with your institution's policies and local regulations.
-
Handover: Transfer the waste to the licensed hauler for final disposal, which is typically incineration at a permitted facility.
Visualizing the Disposal Workflow
The following diagram illustrates the logical flow of the this compound disposal process.
References
Essential Safety and Operational Guidance for Handling Dimemorfan Phosphate
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Dimemorfan phosphate (B84403). The following procedural guidance is designed to ensure the safe handling, storage, and disposal of this compound in a laboratory setting.
Hazard Classification and Safety Precautions
Dimemorfan phosphate is a chemical compound used in laboratory research.[1] While some suppliers classify it as not a hazardous substance, others indicate potential health effects.[1][2] It is recommended to handle it with care, adhering to the more stringent safety precautions outlined below. One Safety Data Sheet (SDS) classifies it as harmful if swallowed, causing skin irritation, serious eye irritation, and potential respiratory irritation.[2]
Personal Protective Equipment (PPE)
To minimize exposure, the following personal protective equipment should be worn at all times when handling this compound.
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene). | To prevent skin contact and irritation.[2][3] |
| Eye Protection | Safety glasses with side shields or chemical safety goggles. A face shield may be necessary if there is a splash hazard.[2][4] | To protect eyes from dust particles and splashes.[2] |
| Respiratory Protection | Use in a well-ventilated area. If dust or aerosols may be generated, a NIOSH-approved respirator is recommended.[1][2] | To prevent inhalation and potential respiratory irritation.[2] |
| Body Protection | A laboratory coat or a disposable gown.[3] | To protect skin and personal clothing from contamination.[1] |
Experimental Workflow for Safe Handling
The following diagram outlines the standard operating procedure for the safe handling of this compound from receipt to disposal.
Caption: This diagram illustrates the procedural flow for safely handling this compound in a laboratory setting.
Step-by-Step Handling and Storage Procedures
Receiving and Storage:
-
Upon receipt, inspect the container for any damage.
-
Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids, alkalis, and oxidizing agents.[1]
-
Keep the container tightly closed to prevent contamination.[5]
-
Recommended storage temperatures can vary, with long-term storage often suggested at -20°C for the powder form.[1][6]
Handling:
-
Always handle this compound in a well-ventilated area, such as a chemical fume hood, to avoid the formation and inhalation of dust and aerosols.[1][2]
-
Wear the appropriate PPE as detailed in Table 1.
-
Avoid direct contact with skin and eyes.[5]
-
Use non-sparking tools if the compound is in a powdered form and there is a risk of electrostatic discharge.[5]
-
Wash hands thoroughly after handling.[2]
First Aid Measures:
-
If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[5]
-
In case of skin contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Consult a physician if irritation persists.[2]
-
In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[2]
-
If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician immediately.[1][2]
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure safety.
Waste Collection:
-
Solid Waste: Collect unused this compound and any contaminated disposable materials (e.g., gloves, weighing paper) in a designated and clearly labeled hazardous waste container.[5]
-
Liquid Waste: Collect solutions containing this compound in a separate, labeled hazardous liquid waste container.[5]
-
Do not mix with other waste streams unless compatibility is confirmed.
Disposal Methods:
-
All waste must be disposed of in accordance with local, state, and federal regulations.[1]
-
The primary method of disposal should be through a licensed chemical waste disposal company.[2][5]
-
Controlled incineration with flue gas scrubbing is a possible disposal method for the compound and combustible packaging materials.[5]
-
Do not dispose of this compound down the drain or in the regular trash.[4][5]
Container Decontamination:
-
Empty containers should be triple-rinsed with a suitable solvent.[5]
-
The rinsate should be collected as hazardous liquid waste.
-
After proper decontamination, the container can be offered for recycling or reconditioning, or punctured to prevent reuse and disposed of in a sanitary landfill if permitted by local regulations.[5]
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. angenechemical.com [angenechemical.com]
- 3. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 4. americanchemistry.com [americanchemistry.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. raybiotech.com [raybiotech.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
